Chrysodine
Description
Structure
3D Structure
Properties
CAS No. |
52329-26-7 |
|---|---|
Molecular Formula |
C19H18O5 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
[3-[(1E,3E,5E)-hepta-1,3,5-trienyl]-7-methyl-6,8-dioxoisochromen-7-yl] acetate |
InChI |
InChI=1S/C19H18O5/c1-4-5-6-7-8-9-15-10-14-11-17(21)19(3,24-13(2)20)18(22)16(14)12-23-15/h4-12H,1-3H3/b5-4+,7-6+,9-8+ |
InChI Key |
XZRLZOCMYBKPHR-ZAJAATJQSA-N |
SMILES |
CC=CC=CC=CC1=CC2=CC(=O)C(C(=O)C2=CO1)(C)OC(=O)C |
Isomeric SMILES |
C/C=C/C=C/C=C/C1=CC2=CC(=O)C(C(=O)C2=CO1)(C)OC(=O)C |
Canonical SMILES |
CC=CC=CC=CC1=CC2=CC(=O)C(C(=O)C2=CO1)(C)OC(=O)C |
Synonyms |
chrysodine |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Chemical Properties of Chrysoidine Dye
Abstract: This document provides a comprehensive technical overview of chrysoidine, a significant monoazo dye. It is intended for researchers, scientists, and professionals in drug development who require detailed information on its synthesis, chemical properties, and biological interactions. This guide outlines the fundamental reaction for its preparation, details its key physicochemical characteristics, and presents standardized experimental protocols. Furthermore, it discusses the toxicological profile of chrysoidine, an essential consideration for its handling and potential applications. All quantitative data is presented in tabular format for clarity, and key processes are visualized using diagrams to facilitate understanding.
Chemical and Physical Properties
Chrysoidine, also known as C.I. Basic Orange 2, is a reddish-brown crystalline powder.[1][2] It was one of the early commercial successes in the azo dye category and has been in use since 1875.[3][4] The hydrochloride salt is the most common form, enhancing its stability and solubility in aqueous solutions.[5] It is utilized in the textile, paper, and ink industries, and also finds application as a biological stain.[6][7]
The following table summarizes the key quantitative properties of Chrysoidine G (hydrochloride form).
| Property | Value | References |
| CAS Number | 532-82-1 | [7][8] |
| Molecular Formula | C₁₂H₁₃ClN₄ | [6][8] |
| Molecular Weight | 248.71 g/mol | [6][8] |
| Appearance | Reddish-brown crystalline powder | [2][6] |
| Melting Point | 118-118.5 °C | [9] |
| ~112 °C (decomposes) | [6] | |
| 235 °C (decomposes) | [5][10] | |
| Max Absorption (λmax) | 449 nm (in water) | [2][9] |
| Solubility (at 15 °C) | ||
| Water | 5.5% | |
| Absolute Ethanol | 4.75% | |
| Cellosolve | 6.0% | |
| Anhydrous Ethylene Glycol | 9.5% | |
| Xylene | 0.005% | |
| Benzene | Practically insoluble | |
| Acetone | Slightly soluble | [1] |
Chrysoidine is soluble in water and ethanol but is practically insoluble in nonpolar solvents like benzene.[6] When dissolved in concentrated sulfuric acid, it produces a yellow solution, which turns orange upon dilution.[2] The dye's stability is considered moderate, with a shelf life of up to 24 months when stored in a cool, dry place away from direct sunlight.[6] However, like many azo compounds, it can be explosive when suspended in air at specific concentrations.[2][9]
Synthesis of Chrysoidine
The synthesis of chrysoidine is a classic example of an azo coupling reaction, a cornerstone of dye chemistry. The process occurs in two primary stages: the diazotization of an aromatic amine (aniline) followed by the coupling of the resulting diazonium salt with an electron-rich aromatic compound (m-phenylenediamine).[3][4]
The overall synthesis can be visualized as follows:
Caption: Reaction pathway for the synthesis of chrysoidine dye.
This protocol describes a representative laboratory-scale synthesis of chrysoidine.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
m-Phenylenediamine
-
Sodium Chloride (NaCl)
-
Distilled Water
-
Ice
Procedure:
-
Diazotization of Aniline:
-
In a 250 mL beaker, dissolve a specific molar equivalent of aniline in a mixture of concentrated HCl and water.
-
Cool the beaker in an ice bath to maintain the temperature between 0-5 °C. This is critical as diazonium salts are unstable at higher temperatures.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline hydrochloride solution with constant stirring. The addition should be slow enough to ensure the temperature does not rise above 5 °C.
-
Continue stirring for 15-20 minutes after the addition is complete to ensure the reaction goes to completion. The formation of the benzenediazonium chloride salt is indicated by a slight color change.
-
-
Azo Coupling:
-
In a separate 500 mL beaker, dissolve an equimolar amount of m-phenylenediamine in dilute HCl.
-
Cool this solution in an ice bath to 0-5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the m-phenylenediamine solution with vigorous stirring.
-
An orange to reddish-brown precipitate of chrysoidine hydrochloride should form almost immediately.
-
Continue stirring the mixture in the ice bath for another 30 minutes.
-
-
Isolation and Purification:
-
Isolate the crude chrysoidine dye by vacuum filtration.
-
Wash the precipitate with a small amount of cold, saturated sodium chloride solution to remove impurities.
-
The crude product can be purified by recrystallization from hot water, potentially with the addition of a small amount of HCl.
-
Dry the purified reddish-brown crystals in a desiccator or a low-temperature oven.
-
Spectroscopic Characterization
Characterization of the synthesized dye is crucial to confirm its identity and purity. UV-Visible and NMR spectroscopy are standard methods for this purpose.
The concentration of chrysoidine can be determined using UV-Visible spectrophotometry.[8][10][11]
Procedure:
-
Prepare a stock solution of a known concentration of chrysoidine in distilled water.
-
From the stock solution, prepare a series of dilutions to create a calibration curve.
-
Measure the absorbance of each solution using a UV-Visible spectrophotometer, scanning a wavelength range from approximately 300 nm to 600 nm.
-
Identify the wavelength of maximum absorbance (λmax), which should be around 440-449 nm.[9][12]
-
Plot a calibration curve of absorbance versus concentration to be used for determining the concentration of unknown samples.
Caption: General experimental workflow for spectroscopic analysis.
Procedure:
-
Dissolve a small amount (5-10 mg) of the purified chrysoidine dye in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a trace of DCl).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Process the resulting data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis and structural assignment.
Biological and Toxicological Profile
For drug development professionals, understanding the biological activity and toxicity of a compound is paramount. Chrysoidine is known primarily as an industrial dye and biological stain, but it is not used therapeutically.[1][6] Its toxicological profile raises significant safety concerns.
Several studies have investigated the genotoxicity of chrysoidine and its base, Solvent Orange 3.
-
Mutagenicity: Chrysoidine has demonstrated mutagenic activity in the Ames test, particularly with metabolic activation.[9][14] The mutagenic activity appears to be catalyzed by cytochrome P488.[9]
-
Carcinogenicity: There is limited evidence for carcinogenicity in animals; one study in mice showed an increase in liver-cell tumors and leukemias.[15] Reports of bladder cancer in amateur fishermen who used chrysoidine-dyed maggots as bait led to case-control studies, with one suggesting a possible increased risk.[14][15]
-
DNA Damage: The dye has been shown to cause DNA strand breaks in algae.[14] This is believed to occur through metabolic activation leading to reactive intermediates that can bind to DNA.
Caption: Logical pathway of chrysoidine-induced genotoxicity.
When administered orally to mice, only very small amounts of chrysoidine were found bound to liver proteins, suggesting limited systemic bioavailability or rapid metabolism and excretion.[10] Additionally, in vitro studies have shown that chrysoidine can interact with the Na+-K+ pump.[14]
Given its toxicological profile, chrysoidine should be handled with appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, to minimize exposure.
References
- 1. Chrysoidine [drugfuture.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Dye - Synthetic, Organic, Colorants | Britannica [britannica.com]
- 4. britannica.com [britannica.com]
- 5. Chrysoidine G analytical standard 532-82-1 [sigmaaldrich.com]
- 6. Chrysoidine Dyes at Best Prices with High Performance [dyesandpigments.co.in]
- 7. cameo.mfa.org [cameo.mfa.org]
- 8. abmole.com [abmole.com]
- 9. Chrysoidine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Chrysoidine G I CAS#: 532-82-1 I azoic dye (cationic dye I InvivoChem [invivochem.com]
- 11. shop.labclinics.com [shop.labclinics.com]
- 12. researchgate.net [researchgate.net]
- 13. diva-portal.org [diva-portal.org]
- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 15. CHRYSOIDINE (Group 3) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
Spectroscopic Analysis of Chrysoidine G for Microscopy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chrysoidine G, also known as Basic Orange 2, is a cationic azo dye with established applications in biological staining, particularly in microbiology. Its utility in microscopy stems from its ability to provide contrast to specific cellular components. A thorough understanding of its spectroscopic properties is paramount for its effective and quantitative application. This technical guide provides a comprehensive overview of the known spectroscopic data of Chrysoidine G, detailed experimental protocols for its analysis and use in microscopy, and a discussion of its interaction with biological substrates. While Chrysoidine G is primarily recognized as a visible dye, its fluorescent properties are not well-documented in publicly available literature. This guide presents a framework for the characterization of its photophysical properties to enable further research and application development.
Spectroscopic Properties of Chrysoidine G
The defining characteristic of Chrysoidine G in the context of microscopy is its absorption of light in the visible spectrum. The concentration of Chrysoidine G in solution can be determined using UV-Vis spectroscopy.[1][2][3] The primary reported spectroscopic parameter is its maximum absorption wavelength (λmax).
Data Presentation: Spectroscopic Properties
| Parameter | Value | Solvent | Reference |
| Absorption Maximum (λmax) | 449 nm | Water | [4] |
| Molar Absorptivity (ε) | Not available in cited literature | - | - |
| Emission Maximum (λem) | Not available in cited literature | - | - |
| Fluorescence Quantum Yield (Φ) | Not available in cited literature | - | - |
Note: While some suppliers classify Chrysoidine G as a fluorescent dye, specific data regarding its emission spectrum and quantum yield are not readily found in scientific literature.
Experimental Protocols
Protocol for UV-Vis Spectroscopic Analysis
This protocol outlines the procedure for determining the absorption spectrum and quantifying the concentration of Chrysoidine G in an aqueous solution.
Objective: To measure the absorbance of a Chrysoidine G solution and determine its concentration.
Materials:
-
Chrysoidine G powder
-
Distilled or deionized water
-
Spectrophotometer (UV-Vis)
-
Quartz or glass cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of a Stock Solution:
-
Accurately weigh a small amount of Chrysoidine G powder (e.g., 10 mg).
-
Dissolve the powder in a known volume of distilled water (e.g., 100 mL) in a volumetric flask to create a stock solution. Ensure complete dissolution.
-
-
Preparation of Working Solutions:
-
Perform a series of dilutions from the stock solution to prepare working solutions of varying concentrations (e.g., in the range of 1-10 µg/mL).
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the wavelength range to scan from approximately 300 nm to 700 nm.
-
Use a cuvette filled with distilled water as a blank to zero the instrument.
-
-
Measurement:
-
Rinse a cuvette with one of the working solutions and then fill it with the same solution.
-
Place the cuvette in the spectrophotometer and record the absorption spectrum.
-
Identify the wavelength of maximum absorbance (λmax).
-
Measure the absorbance of all working solutions at the determined λmax.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus concentration.
-
The relationship should be linear and follow the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette (typically 1 cm), and c is the concentration.
-
The molar absorptivity (ε) can be determined from the slope of the calibration curve.
-
Protocol for Neisser Staining for Bacterial Identification
Chrysoidine G is used as a counterstain in the Neisser staining method, which is employed to identify the presence of polyphosphate granules (volutin granules or metachromatic granules) in bacteria, most notably Corynebacterium diphtheriae.
Principle: The primary stain (a mixture of methylene blue and crystal violet) stains the acidic polyphosphate granules a deep blue to black. The bacterial cytoplasm and other cellular components are then counterstained with Chrysoidine G, appearing yellowish-brown.
Reagents:
-
Neisser's Solution A:
-
Methylene blue: 0.1 g
-
Glacial acetic acid: 5.0 mL
-
Ethanol (96%): 5.0 mL
-
Distilled water: 100 mL
-
-
Neisser's Solution B:
-
Crystal violet (10% in 96% ethanol): 3.3 mL
-
Ethanol (96%): 6.7 mL
-
Distilled water: 100 mL
-
-
Neisser's Staining Solution: A freshly prepared mixture of 2 parts Solution A and 1 part Solution B.
-
Neisser's Solution C (Counterstain):
-
Chrysoidine G: 1.0 g
-
Hot distilled water: 300 mL (dissolve and then filter)
-
Procedure:
-
Smear Preparation: Prepare a thin smear of the bacterial culture on a clean glass slide, air dry, and heat-fix.
-
Primary Staining: Flood the smear with the freshly prepared Neisser's staining solution and allow it to act for 10-15 seconds.
-
Washing: Gently wash the slide with tap water.
-
Counterstaining: Flood the smear with Neisser's Solution C (Chrysoidine G) and allow it to act for 45 seconds.
-
Final Wash: Rinse the slide with tap water.
-
Drying and Observation: Blot the slide dry and examine under a light microscope using an oil immersion objective.
Expected Results:
-
Positive: The presence of blue-black granules within yellowish-brown bacterial cells.
-
Negative: Bacterial cells will appear uniformly yellowish-brown.
Mandatory Visualizations
Staining Mechanism of Chrysoidine G
Chrysoidine G is a basic dye, meaning its chromophore is cationic. This positive charge facilitates its binding to negatively charged (acidic) components within cells. In the context of Neisser staining, it provides a contrasting background to the intensely stained polyphosphate granules.
Experimental Workflow: UV-Vis Spectroscopy
The following diagram illustrates the general workflow for conducting a UV-Vis spectroscopic analysis of Chrysoidine G.
Experimental Workflow: Neisser Staining
The diagram below outlines the key steps involved in the Neisser staining procedure.
Discussion and Future Directions
Chrysoidine G is a valuable tool for differential staining in microbiology. Its spectroscopic characterization, however, is largely limited to its absorption properties. The lack of readily available data on its molar absorptivity and fluorescence characteristics presents an opportunity for further research. A comprehensive photophysical study of Chrysoidine G in various solvent environments and upon binding to different biological macromolecules (such as DNA, RNA, and proteins) would significantly enhance its utility.
For researchers in drug development, understanding the binding characteristics of such dyes can provide insights into molecular interactions with cellular targets. While Chrysoidine G itself is not a therapeutic agent, the principles of its interaction as a cationic molecule with anionic cellular components are broadly applicable in pharmacology.
Future work should focus on:
-
Determination of Molar Absorptivity: A precise determination of the molar extinction coefficient in various solvents is essential for accurate quantitative studies.
-
Fluorescence Characterization: A thorough investigation of its fluorescence properties, including excitation and emission spectra, quantum yield, and lifetime, could open up new applications in fluorescence microscopy.
-
Binding Studies: Elucidating the specific binding sites and affinities of Chrysoidine G to various cellular components will provide a more detailed understanding of its staining mechanisms.
Conclusion
This technical guide has summarized the available spectroscopic data for Chrysoidine G and provided detailed protocols for its analysis and application in microscopy. While there are gaps in the publicly available data, particularly concerning its fluorescence properties, the information and protocols presented here serve as a solid foundation for researchers utilizing this classic biological stain. The outlined future research directions highlight the potential for expanding the applications of Chrysoidine G through a more comprehensive understanding of its photophysical properties.
References
Chrysodine Y: A Technical Guide to Solubility in Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysodine Y, also known as C.I. Basic Orange 2, is a cationic azo dye with the CAS number 532-82-1. It has historical and current applications as a colorant for various materials, including textiles, leather, and paper.[1][2] In the laboratory setting, particularly in biological and pharmaceutical research, an understanding of its solubility in a range of common solvents is crucial for the preparation of stock solutions, for use in staining protocols, and for the investigation of its biological properties. This technical guide provides a comprehensive overview of the solubility of this compound Y, detailed experimental protocols for solubility determination, and an illustrative representation of its metabolic activation pathway, a key consideration for its biological effects.
Quantitative Solubility Data
The solubility of this compound Y varies significantly depending on the solvent. The available quantitative data is summarized in the table below. It is important to note that some of the specific quantitative data originates from older literature and should be considered as a valuable reference point. More recent sources often provide qualitative descriptions of solubility.
| Solvent | Temperature (°C) | Solubility | Source(s) |
| Water | 15 | 5.5% (w/v) | [3][4][5] |
| Water | Not Specified | 40 g/L | [6] |
| Water | 73°F (~23°C) | 1 - 10 mg/mL | [7] |
| Absolute Ethanol | 15 | 4.75% (w/v) | [3][4][5] |
| Cellosolve (2-Ethoxyethanol) | 15 | 6.0% (w/v) | [3][4][5] |
| Anhydrous Ethylene Glycol | 15 | 9.5% (w/v) | [3][4] |
| Xylene | 15 | 0.005% (w/v) | [3][4][5] |
| Acetone | Not Specified | Slightly Soluble | [2][8][9] |
| Benzene | Not Specified | Practically Insoluble | [2][4][5][8][9] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | No quantitative data available. Generally considered a good solvent for many organic dyes. | |
| N,N-Dimethylformamide (DMF) | Not Specified | No quantitative data available. Generally considered a good solvent for many organic dyes. | |
| Tetrahydrofuran (THF) | Not Specified | No quantitative data available. | |
| Chloroform | Not Specified | No quantitative data available. |
Note: The solubility of this compound Y in aqueous solutions can be influenced by pH.
Experimental Protocol: Determination of this compound Y Solubility
The following is a detailed methodology for determining the solubility of this compound Y in a given laboratory solvent. This protocol is based on the widely used shake-flask method, which is considered a reliable technique for establishing equilibrium solubility.
Objective: To determine the saturation solubility of this compound Y in a specific solvent at a controlled temperature.
Materials:
-
This compound Y (high purity)
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Analytical balance (accurate to at least 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Micropipettes
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of this compound Y in the chosen solvent at a known concentration.
-
Create a series of dilutions from the stock solution to generate a set of standards with decreasing concentrations.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound Y in that solvent (approximately 444-454 nm in water).[10]
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Equilibration:
-
Add an excess amount of this compound Y to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the controlled temperature for a short period to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.
-
-
Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a micropipette.
-
Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample using the UV-Vis spectrophotometer at the predetermined λmax.
-
-
Calculation of Solubility:
-
Using the equation of the calibration curve, determine the concentration of this compound Y in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound Y in the solvent at the specified temperature.
-
Metabolic Activation of this compound Y
For researchers in drug development and toxicology, a critical aspect of this compound Y is its biological activity. This compound Y is not considered a direct-acting mutagen; however, it can undergo metabolic activation in the body to form reactive intermediates that can bind to DNA, a process with carcinogenic potential. This metabolic pathway is a crucial logical relationship to understand when working with this compound.
Caption: Metabolic activation pathway of this compound Y leading to the formation of DNA adducts.
Experimental Workflow for Solubility Determination
The logical flow of the experimental protocol for determining the solubility of this compound Y can be visualized as follows.
Caption: Experimental workflow for determining the solubility of this compound Y.
References
- 1. Basic Orange 2 (this compound Y/G) – Deluxe Chemical Industries [deluxechemind.com]
- 2. Basic Orange 2 - Chrysoidine - Chrysoidine G from Emperor Chem [emperordye.com]
- 3. Basic Orange 2 CAS#: 532-82-1 [m.chemicalbook.com]
- 4. Chrysoidine [drugfuture.com]
- 5. Chrysoidine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. colorantsgroup.com [colorantsgroup.com]
- 7. C.I. Basic Orange 2 | C12H13ClN4 | CID 10771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. worlddyevariety.com [worlddyevariety.com]
- 9. worlddyevariety.com [worlddyevariety.com]
- 10. 532-82-1 CAS | CHRYSOIDINE Y | Biological Stains and Dyes | Article No. 02841 [lobachemie.com]
A Technical Guide to the Historical Application of Chrysoidine in Textile Dyeing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysoidine, one of the earliest synthetic azo dyes, holds a significant place in the history of textile chemistry. First synthesized in 1875, it quickly gained commercial success as the first azo dye for wool.[1] Its discovery marked a pivotal moment in the transition from natural to synthetic colorants in the textile industry. This technical guide provides an in-depth exploration of the historical applications of Chrysoidine, detailing its synthesis, dyeing methodologies for various textiles, and performance characteristics. The information presented herein is compiled from historical chemical literature and modern analyses of historical textiles, offering valuable insights for researchers in dye chemistry, textile science, and the preservation of historical artifacts.
Chemical Properties and Synthesis
Chrysoidine, chemically known as 2,4-diaminoazobenzene hydrochloride (C.I. 11270), is a cationic monoazo dye.[2][3] Its molecular formula is C₁₂H₁₃ClN₄.[2] The synthesis of Chrysoidine was a significant development in industrial organic chemistry, relying on the diazotization of an aromatic amine followed by an azo coupling reaction.
Historical Synthesis Protocol
The industrial synthesis of Chrysoidine in the late 19th century involved a two-step process starting from aniline, a readily available precursor from coal tar.[1][4]
Step 1: Diazotization of Aniline
Aniline is treated with nitrous acid (generated in situ from sodium nitrite and a mineral acid) at a low temperature (0-5 °C) to form a diazonium salt.
-
Reactants:
-
Aniline
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Ice
-
-
Procedure:
-
Aniline is dissolved in an aqueous solution of hydrochloric acid.
-
The solution is cooled to 0-5 °C using an ice bath.
-
A solution of sodium nitrite in water is slowly added to the aniline hydrochloride solution while maintaining the low temperature. The reaction is monitored for the presence of excess nitrous acid using starch-iodide paper.
-
Step 2: Azo Coupling
The resulting diazonium salt solution is then coupled with m-phenylenediamine to form Chrysoidine.
-
Reactants:
-
Aniline diazonium chloride solution (from Step 1)
-
m-Phenylenediamine
-
Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) (for pH adjustment)
-
-
Procedure:
-
m-Phenylenediamine is dissolved in water.
-
The cold diazonium salt solution is slowly added to the m-phenylenediamine solution.
-
The reaction mixture is kept alkaline to facilitate the coupling reaction.
-
The Chrysoidine dye precipitates out of the solution and is then filtered, washed, and dried.
-
// Nodes Aniline [label="Aniline", fillcolor="#F1F3F4", fontcolor="#202124"]; NaNO2_HCl [label="NaNO₂ + HCl (aq)\n0-5 °C", fillcolor="#F1F3F4", fontcolor="#202124"]; Diazonium [label="Aniline Diazonium\nChloride", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; mPhenylenediamine [label="m-Phenylenediamine", fillcolor="#F1F3F4", fontcolor="#202124"]; Chrysoidine [label="Chrysoidine", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Aniline -> Diazonium [label="Diazotization"]; NaNO2_HCl -> Diazonium; mPhenylenediamine -> Chrysoidine; Diazonium -> Chrysoidine [label="Azo Coupling"]; }
Caption: Chemical synthesis pathway of Chrysoidine.
Historical Dyeing Applications and Protocols
Chrysoidine was primarily used for dyeing protein fibers like wool and silk, but its application extended to cellulosic fibers such as cotton with the use of a mordant. It was also used for dyeing leather, paper, and other materials.[2][5]
Dyeing of Wool
Chrysoidine was the first azo dye successfully applied to wool, providing a vibrant yellowish-orange hue.[1] The dyeing process was typically carried out in a neutral or weakly acidic dyebath.
Experimental Protocol for Wool Dyeing (Late 19th Century Practice):
-
Materials:
-
Wool yarn or fabric (pre-scoured)
-
Chrysoidine dye
-
Acetic acid or formic acid
-
Water
-
Dyeing vessel (copper or enameled iron)
-
-
Procedure:
-
Dye Bath Preparation: A dyebath is prepared with a liquor ratio of approximately 20:1 to 40:1 (water to fiber weight). The required amount of Chrysoidine dye (typically 1-3% on the weight of fiber, o.w.f.) is dissolved in hot water and added to the dyebath.
-
Dyeing: The pre-wetted wool is introduced into the dyebath at a temperature of about 40-50 °C. The temperature is gradually raised to a boil (100 °C) over 30-45 minutes.
-
Acidification: After reaching the boil, a small amount of acetic acid or formic acid (1-2% o.w.f.) is added to the dyebath to promote dye exhaustion.
-
Boiling: The dyeing is continued at a gentle boil for 60-90 minutes, with occasional stirring to ensure even coloration.
-
Rinsing and Finishing: The dyed wool is then removed from the dyebath, allowed to cool, and thoroughly rinsed with cold water until the water runs clear. Finally, the wool is dried.
-
Dyeing of Silk
Chrysoidine was also used to dye silk, producing a similar orange shade as on wool. The dyeing process for silk was comparable to that of wool, often taking place in a slightly acidic bath.
Experimental Protocol for Silk Dyeing (Late 19th Century Practice):
-
Materials:
-
Silk yarn or fabric (de-gummed)
-
Chrysoidine dye
-
Acetic acid
-
Water
-
Dyeing vessel
-
-
Procedure:
-
Dye Bath Preparation: A dyebath is prepared with a liquor ratio of 20:1 to 30:1. The Chrysoidine dye (1-2% o.w.f.) is dissolved in warm water and added to the bath.
-
Dyeing: The wetted silk is entered into the dyebath at a lukewarm temperature (around 30 °C). The temperature is gradually raised to 80-90 °C over 30 minutes.
-
Acidification: A small amount of acetic acid is added to the dyebath to aid in dye fixation.
-
Heating: The dyeing is continued at this temperature for 45-60 minutes.
-
Rinsing: The silk is then removed, rinsed in cold water, and sometimes brightened in a very dilute acid bath before final rinsing and drying.
-
Dyeing of Cotton (with Tannin Mordant)
As a basic dye, Chrysoidine has no direct affinity for cellulosic fibers like cotton. Therefore, a mordanting process was necessary to achieve a satisfactory and reasonably fast dyeing. The most common historical method involved the use of tannin as a mordant.[2]
Experimental Protocol for Cotton Dyeing with Tannin Mordant (Late 19th Century Practice):
-
Part 1: Tannin Mordanting
-
Materials:
-
Cotton yarn or fabric (scoured and bleached)
-
Tannic acid (extracted from sources like oak galls)
-
Water
-
Mordanting vessel
-
-
Procedure:
-
The cotton is worked in a hot solution of tannic acid (5-10% o.w.f.) for several hours, or left to steep overnight as the bath cools.
-
The cotton is then squeezed or hydro-extracted.
-
-
-
Part 2: Fixation of Tannin (Optional but recommended for better fastness)
-
Materials:
-
Tannin-treated cotton
-
Antimony salt (e.g., tartar emetic - potassium antimony tartrate) or an iron salt (e.g., ferrous sulfate)
-
Water
-
-
Procedure:
-
The tannin-treated cotton is worked in a cold or lukewarm bath containing a fixing agent for about 30 minutes.
-
The cotton is then rinsed thoroughly.
-
-
-
Part 3: Dyeing with Chrysoidine
-
Materials:
-
Mordanted cotton
-
Chrysoidine dye
-
Water
-
Dyeing vessel
-
-
Procedure:
-
A fresh dyebath is prepared with Chrysoidine (1-2% o.w.f.).
-
The mordanted cotton is entered into the cold or lukewarm dyebath.
-
The temperature is gradually raised to 60-70 °C and dyeing is continued for about 60 minutes.
-
The dyed cotton is then rinsed and dried.
-
-
Caption: General experimental workflows for dyeing different textile fibers with Chrysoidine.
Quantitative Data on Dyeing Properties
The fastness properties of Chrysoidine varied depending on the fiber and the dyeing method. Historical data and modern analyses provide the following insights.
| Property | Wool | Silk | Cotton (with Tannin Mordant) | Acrylic |
| Light Fastness | 1-2 (Poor) | - | Poor | 2 (Poor) |
| Washing Fastness | 1-2 (Poor) | - | Poor | 4 (Good) |
| Perspiration Fastness | - | - | - | 4-5 (Very Good) |
| Dry Rubbing Fastness | - | - | - | 4 (Good) |
| Wet Rubbing Fastness | - | - | - | 3-4 (Moderate to Good) |
| Ironing Fastness | - | - | - | 4-5 (Very Good) |
| Data compiled from available sources.[2] A dash (-) indicates that specific historical data was not readily available. |
Historical Color Fastness Testing
In the late 19th and early 20th centuries, color fastness testing was not as standardized as it is today. However, methods were developed to assess the durability of dyes.
-
Light Fastness: Textiles were exposed to direct sunlight for extended periods, and the degree of fading was visually assessed.
-
Washing Fastness: Dyed fabrics were subjected to repeated washing with soap and water, often with mechanical agitation, to simulate laundering. The color change of the fabric and the staining of adjacent white fabrics were observed.
-
Rubbing Fastness (Crocking): A piece of white cloth was rubbed against the dyed fabric, both dry and wet, to determine the amount of color transfer.
-
Perspiration Fastness: Dyed fabrics were treated with acidic and alkaline solutions meant to mimic the effects of human perspiration.
Conclusion
Chrysoidine played a crucial role in the early synthetic dye industry, providing a new and vibrant orange color for textiles. Its application on wool and silk was straightforward, while its use on cotton necessitated the development and refinement of mordanting techniques. Although its fastness properties, particularly to light and washing on natural fibers, were generally poor by modern standards, it represented a significant advancement in dyeing technology at the time. This technical guide serves as a comprehensive resource for understanding the historical significance and practical application of Chrysoidine in the context of 19th-century textile dyeing. The detailed protocols and data presented offer a valuable reference for researchers and professionals in related fields.
References
- 1. Testing for Colourfastness – Canadian Conservation Institute (CCI) Notes 13/14 - Canada.ca [canada.ca]
- 2. Colour Fastness in Textile Testing [textilesphere.com]
- 3. testextextile.com [testextextile.com]
- 4. Old King Coal Part 4: Coal Colours - Features - The Chemical Engineer [thechemicalengineer.com]
- 5. testbook.com [testbook.com]
Chrysodine Exposure: A Technical Examination of Carcinogenicity and Toxicity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chrysodine, an azo dye, has been subject to scrutiny regarding its potential carcinogenic and toxic effects. This technical guide provides a comprehensive overview of the available data, focusing on quantitative toxicological endpoints, detailed experimental methodologies, and the known metabolic and signaling pathways associated with its activity. The evidence indicates that while human carcinogenicity data is inadequate, there is limited evidence of carcinogenicity in animal models, particularly in mice, where it has been shown to induce liver tumors. Genotoxicity has been demonstrated in vitro, with positive results in bacterial mutagenicity assays and unscheduled DNA synthesis (UDS) tests, contingent on metabolic activation. This document aims to consolidate the key findings to inform risk assessment and guide future research in the context of drug development and chemical safety.
Carcinogenicity Data
The carcinogenic potential of this compound has been evaluated in both human epidemiological studies and animal bioassays. The International Agency for Research on Cancer (IARC) has classified this compound as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans" due to inadequate evidence in humans and limited evidence in experimental animals.[1]
Animal Carcinogenicity Studies
Long-term oral administration studies in rodents have provided the primary evidence for this compound's carcinogenic potential.
Table 1: Summary of Animal Carcinogenicity Studies on this compound
| Species/Strain | Sex | Dosing Regimen | Duration | Key Findings | Reference |
| Mouse (C57BL) | Male & Female | 2,000 mg/kg of a low vitamin diet | 13 months, followed by control diet | Increased incidence of liver tumors (adenomas and adenocarcinomas), leukemias, and reticulum-cell sarcomas. | Albert, 1956 (as cited in BAuA report)[2] |
| Rat | Not specified | 1,000 mg/kg of diet | 51-366 days | No tumors observed. | Maruya, 1938 (as cited in BAuA report)[2] |
Quantitative Analysis of Tumor Incidence in Mice (Albert, 1956):
A study by Albert (1956) investigated the effects of chronic oral exposure to this compound in C57BL mice.[2]
-
Liver Tumors: In the this compound-treated group, 75 out of 104 mice developed liver tumors (25 adenomas and 50 adenocarcinomas). In the two control groups, the incidence was significantly lower, with 1 out of 89 and 2 out of 117 animals developing liver tumors.[2]
-
Leukemias and Reticulum-Cell Sarcomas: The treated group also showed an increased incidence of leukemias and reticulum-cell sarcomas, with 28 out of 104 mice affected, compared to 9 out of 89 and 12 out of 117 in the control groups.[2]
It is important to note that the study by Maruya (1938) on rats is considered inadequately documented and, therefore, its negative findings have limited value in a comprehensive risk assessment.[2]
Experimental Protocols
Oral Carcinogenicity Study in Mice (Albert, 1956):
-
Test Substance: this compound.
-
Animal Model: 60 male and 60 female C57BL mice.[2]
-
Dosing: The mice were fed a low vitamin diet containing 2,000 mg of this compound per kg of diet.[2]
-
Duration: The treatment period was 13 months, after which the animals were switched to a control diet for the remainder of their lifespan.[2]
-
Control Groups: Two control groups were used, consisting of 100 (50 male and 50 female) and 130 (60 male and 70 female) mice.[2]
-
Endpoint Assessment: The incidence of liver tumors, leukemias, and reticulum-cell sarcomas was evaluated upon necropsy.
Oral Carcinogenicity Study in Rats (Maruya, 1938):
-
Test Substance: this compound.
-
Animal Model: 10 rats (sex not specified).[2]
-
Dosing: The rats were fed a diet containing 1,000 mg of this compound per kg of diet.[2]
-
Duration: The study duration ranged from 51 to 366 days.[2]
-
Endpoint Assessment: The occurrence of tumors was monitored.
Toxicity Data
Acute Toxicity
Limited acute toxicity data is available for this compound.
Table 2: Acute Toxicity of this compound
| Test | Species | Route | Value | Reference |
| LD50 | Rat | Oral | >2000 mg/kg bw | RTECS (as cited in NICNAS report) |
Genotoxicity Data
This compound has been shown to be genotoxic in several in vitro assays, with its activity being dependent on metabolic activation.
Bacterial Reverse Mutation Assay (Ames Test)
This compound and its components have been demonstrated to be mutagenic in Salmonella typhimurium strains.
Table 3: Summary of Ames Test Results for this compound Components
| Strain | Metabolic Activation (S9) | Test Compound | Result | Quantitative Data | Reference |
| TA100 | Required | Methyl-substituted this compound components | Positive | 66-1992 revertants at 50 µ g/plate | Sandhu and Chipman, 1990[1] |
| TA1538 | Required | This compound | Positive | - | Garner and Nutman, 1977[3] |
Experimental Protocol for Ames Test (Sandhu and Chipman, 1990):
-
Test System: Salmonella typhimurium strain TA100.[1]
-
Test Compounds: Five separated and synthesized azo dye components of Gurr chrysoidine 'Y'.
-
Metabolic Activation: The assay was conducted with and without a rat liver S9 fraction for metabolic activation.[1] The study also utilized human liver S9 and S9 from rats pre-treated with phenobarbitone or β-naphthoflavone.[1]
-
Concentration: 50 µ g/plate .[1]
-
Endpoint: The number of revertant colonies was counted to assess mutagenicity.
Unscheduled DNA Synthesis (UDS)
This compound components have been shown to induce UDS in primary rat hepatocytes, indicating the induction of DNA repair mechanisms.
Table 4: Unscheduled DNA Synthesis (UDS) in Rat Hepatocytes
| Test Compound | Concentration | Result | Quantitative Data (Net Nuclear Grains) | Reference |
| This compound components | 2.5 µ g/incubation | Positive | 11.92 - 23.5 | Sandhu and Chipman, 1990[1] |
Experimental Protocol for In Vitro UDS Assay (Sandhu and Chipman, 1990):
-
Test System: Primary rat hepatocytes.[1]
-
Test Compounds: this compound components.
-
Concentration: 2.5 µ g/incubation .[1]
-
Endpoint: Unscheduled DNA synthesis was measured by quantifying the net nuclear grains, which represents the incorporation of radiolabeled thymidine during DNA repair.[1]
Metabolic Activation and Signaling Pathways
The genotoxicity and potential carcinogenicity of this compound are linked to its metabolic activation, primarily through the action of cytochrome P450 enzymes.
Metabolic Activation Pathway
Caption: Metabolic activation of this compound leading to potential carcinogenesis.
The primary mechanism of this compound's toxicity involves the reductive cleavage of the azo bond, which can be carried out by intestinal microflora and liver enzymes.[4] This process generates aromatic amines, such as aniline and 1,2,4-triaminobenzene.[3] These aromatic amines can then undergo metabolic activation by cytochrome P450 enzymes, particularly CYP1A2, to form reactive electrophilic metabolites, including N-hydroxyarylamines and nitrenium ions. These reactive species can covalently bind to DNA, forming DNA adducts, which can lead to mutations and initiate the process of carcinogenesis if not repaired.
Studies by Sandhu and Chipman (1990) using inhibitors of cytochrome P450 suggested a significant role for cytochrome P448 (a term sometimes used for certain CYP1A enzymes) in the metabolic activation of this compound components to mutagens.[1]
Downstream Signaling Pathways
Currently, there is a lack of specific information in the scientific literature detailing the downstream signaling pathways that are dysregulated by this compound or its metabolites, beyond the initial DNA damage response. Research on other flavonoids, such as chrysin (note: a different compound from this compound), has implicated pathways like PI3K/Akt and MAPK in their anticancer effects.[5][6][7] However, it is crucial to note that these findings cannot be directly extrapolated to this compound. The induction of UDS by this compound components is indicative of the activation of DNA damage repair pathways. Further research is warranted to elucidate the specific cellular signaling cascades that are perturbed by this compound exposure and contribute to its carcinogenic effects.
Conclusion and Future Directions
The available data indicates that this compound is a genotoxic agent in vitro following metabolic activation and has limited evidence of carcinogenicity in mice. The primary mechanism of action is believed to involve metabolic activation by cytochrome P450 enzymes to reactive intermediates that can form DNA adducts.
For a more complete risk assessment, several data gaps need to be addressed:
-
In Vivo Genotoxicity: There is a need for well-conducted in vivo genotoxicity studies, such as the micronucleus assay, to determine if the genotoxic effects observed in vitro translate to a whole-animal system.
-
Detailed Carcinogenicity Data: The original, full-text publications of the early carcinogenicity studies would provide more detailed information on the experimental protocols and a more robust basis for quantitative risk assessment.
-
Signaling Pathway Analysis: Research is needed to identify the specific downstream signaling pathways that are dysregulated by this compound and its metabolites. This would provide a deeper understanding of its mode of action and could reveal potential biomarkers of exposure and effect.
For professionals in drug development, the genotoxic and carcinogenic potential of any azo dye-containing compound should be carefully evaluated. The experimental protocols and findings outlined in this guide provide a framework for designing and interpreting such safety assessments.
References
- 1. Bacterial mutagenesis and hepatocyte unscheduled DNA synthesis induced by chrysoidine azo-dye components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. baua.de [baua.de]
- 3. Testing of some azo dyes and their reduction products for mutagenicity using Salmonella typhimurium TA 1538 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The significance of azo-reduction in the mutagenesis and carcinogenesis of azo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emerging cellular and molecular mechanisms underlying anticancer indications of chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chrysin induces death of prostate cancer cells by inducing ROS and ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptotic Effects of Chrysin in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chromophore Structure of Chrysodine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysodine is a synthetic azo dye characterized by its vibrant orange-red hue. Historically significant as one of the early commercial azo dyes, its utility spans various industries, including textiles, leather, and paper, as well as biological staining.[1][2][3] The tinctorial properties of this compound are intrinsically linked to its chromophoric system, the part of the molecule responsible for absorbing visible light. This guide provides a detailed technical examination of the chromophore structure of this compound, its synthesis, and its spectroscopic characterization.
The Chromophore: Structure and Synthesis
The chromophore of this compound is the entire conjugated system comprising the azo group (-N=N-) and the two aromatic rings. This extended π-electron system is responsible for the dye's characteristic color. The IUPAC name for this compound is 4-phenyldiazenylbenzene-1,3-diamine, and it is commonly available as its hydrochloride salt.[4]
The fundamental structure of this compound consists of a phenyl group linked through an azo bridge to a m-phenylenediamine moiety. This arrangement of an electron-donating group (the amino groups) and the azo linkage creates a donor-acceptor system that facilitates electronic transitions at lower energies, pushing the absorption into the visible spectrum.
Caption: Chemical Structure of this compound Hydrochloride.
The synthesis of this compound is a classic example of diazotization and azo coupling, a cornerstone of aromatic chemistry.[1][5] The process begins with the diazotization of aniline in the presence of a mineral acid (like HCl) and sodium nitrite at low temperatures (0-5 °C) to form a benzenediazonium salt. This is followed by the electrophilic aromatic substitution reaction where the diazonium salt couples with the electron-rich m-phenylenediamine at the position para to one amino group and ortho to the other.
Caption: Simplified workflow for the synthesis of this compound.
Spectroscopic Characterization
The chromophoric structure of this compound has been elucidated and is routinely confirmed using various spectroscopic techniques.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is fundamental in characterizing the electronic transitions within the chromophore. This compound exhibits a strong absorption band in the visible region, which is responsible for its color.
Table 1: UV-Visible Spectroscopic Data for this compound
| Solvent | λmax (nm) | Reference(s) |
| Water | 449 | [6][7] |
| Ethanol | 443 | [8] |
| Aqueous Solution | 440 | [9][10][11] |
The absorption maximum (λmax) around 440-449 nm is attributed to a π → π* electronic transition within the extended conjugated system of the molecule.[9] This transition involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital.
Caption: π → π* electronic transition in this compound's chromophore.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides valuable information about the functional groups present in the this compound molecule. The key vibrational frequencies confirm the presence of the azo group and the substituted aromatic rings.
Table 2: Key FTIR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description | Reference(s) |
| N-H Stretch (primary amine) | 3400 - 3300 | Two distinct bands | [9] |
| Aromatic C-H Stretch | > 3000 | [9] | |
| N-H Bend (primary amine) | 1650 - 1580 | [9] | |
| Azo (-N=N-) Stretch | 1555 - 1504 | Diagnostic for azo dyes | [9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound.
-
¹H NMR: The proton NMR spectrum of this compound would show characteristic signals for the aromatic protons. Protons on the phenyl ring and the diamine-substituted ring will appear in the downfield region, typically between 7.2 and 8.0 ppm.[9] The protons of the amine groups would likely appear as broad signals.
-
¹³C NMR: The carbon-13 NMR spectrum would complement the proton NMR data, showing distinct signals for each unique carbon atom in the aromatic rings.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are provided below as a general guideline for researchers.
General Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., deionized water or ethanol). From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorbance spectrum from 200 to 800 nm. Use the pure solvent as a reference blank.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
General Protocol for FTIR Spectroscopy
-
Sample Preparation: For solid samples, mix a small amount of this compound with dry potassium bromide (KBr) and press into a thin pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared spectrophotometer.
-
Measurement: Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups in the molecule.
General Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve a few milligrams of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Measurement: Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY and HSQC can be performed for more detailed structural assignments.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the signals in the ¹H spectrum and assign the chemical shifts for both ¹H and ¹³C spectra based on known chemical shift ranges and coupling patterns.
Conclusion
The chromophore of this compound is a well-defined azo structure, the synthesis and spectroscopic properties of which are well-documented. The conjugated system of the phenyl ring, azo group, and m-phenylenediamine ring is responsible for the π → π* electronic transition in the visible region, giving rise to its characteristic orange color. The combination of UV-Vis, FTIR, and NMR spectroscopy provides a comprehensive characterization of this important dye molecule, confirming its structure and providing the quantitative data necessary for research and quality control. This guide serves as a foundational resource for professionals engaged in the study and application of azo dyes.
References
- 1. Chrysoidine | chemical compound | Britannica [britannica.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. C.I. Basic Orange 2 | C12H13ClN4 | CID 10771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Chrysoidine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Buy Chrysoidine R | 4438-16-8 [smolecule.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Chemical Distinctions of Chrysodine Variants: A Technical Guide for Researchers
An in-depth examination of the chemical and physical properties of Chrysodine G/Y and this compound R, providing researchers and drug development professionals with a comprehensive comparative analysis.
Introduction
This compound is a cationic diazo dye of historical significance, being one of the first synthetically produced azo dyes. It finds applications in various fields, including as a biological stain and a colorant for textiles, leather, and paper. The common variants, this compound G/Y and this compound R, while often grouped, possess distinct chemical structures that give rise to different properties and potential applications. This technical guide elucidates the core chemical differences between these variants, providing quantitative data, detailed experimental protocols, and visual representations of their chemical structures and analytical workflows to aid researchers in their selection and application.
Core Chemical Differences and Nomenclature
The primary distinction between the common this compound variants lies in the substitution on the phenylenediamine ring. The nomenclature can be ambiguous, with "this compound G" and "this compound Y" often used interchangeably for the same chemical entity, which is also known as Basic Orange 2. In contrast, "this compound R" (Basic Orange 1) refers to a methylated analogue.
-
This compound G/Y (Basic Orange 2): The core structure is 2,4-diaminoazobenzene, typically available as a hydrochloride salt. Its chemical name is 4-(phenyldiazenyl)benzene-1,3-diamine hydrochloride.[1]
-
This compound R (Basic Orange 1): This variant contains a methyl group on the phenylenediamine ring. Its systematic name is 4-methyl-6-(phenyldiazenyl)benzene-1,3-diamine hydrochloride.[2]
The presence of the methyl group in this compound R, while seemingly minor, influences its physicochemical properties, including its molecular weight, and potentially its solubility and spectroscopic characteristics.
Comparative Physicochemical Data
The following tables summarize the key quantitative data for this compound G/Y and this compound R, facilitating a direct comparison of their properties.
Table 1: General and Physical Properties
| Property | This compound G/Y (Basic Orange 2) | This compound R (Basic Orange 1) |
| CAS Number | 532-82-1 | 4438-16-8 |
| Colour Index No. | 11270 | 11320 |
| Chemical Formula | C₁₂H₁₃ClN₄ | C₁₃H₁₅ClN₄ |
| Molecular Weight | 248.71 g/mol | 262.74 g/mol [3] |
| Appearance | Red-brown powder or crystals | Dark yellow-orange powder |
| Melting Point | Decomposes at 235 °C | ~235 °C[3] (some sources report 165-166 °C) |
Table 2: Spectroscopic and Solubility Properties
| Property | This compound G/Y (Basic Orange 2) | This compound R (Basic Orange 1) |
| UV-Vis λmax (in water) | 449 - 454 nm[1] | 440 - 446 nm[4] |
| Solubility in Water | Soluble | Soluble[3] |
| Solubility in Ethanol | Soluble | Soluble[3] |
Chemical Structures and Synthesis
The chemical structures of this compound G/Y and this compound R are depicted below. The synthesis of these azo dyes follows a classical pathway involving diazotization of an aromatic amine followed by azo coupling with an electron-rich coupling partner.
Synthesis Pathway
The general synthetic pathway for this compound variants involves two main steps: the diazotization of aniline and the subsequent azo coupling reaction.
References
Interaction of Chrysodine with Nucleic Acids and Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chrysodine, a cationic azo dye, has garnered interest due to its biological activities and potential toxicological implications. Understanding its interactions with fundamental biological macromolecules is crucial for elucidating its mechanisms of action and for the development of potential therapeutic or diagnostic applications. This technical guide provides a comprehensive overview of the current knowledge regarding the interaction of this compound with nucleic acids and proteins. It summarizes available quantitative data, details relevant experimental protocols, and visualizes key concepts to facilitate a deeper understanding for researchers in drug discovery and molecular biology. While direct quantitative data for this compound's interaction with nucleic acids remains limited, this guide draws upon studies of structurally related compounds to provide a broader context and suggest future research directions.
Interaction with Nucleic Acids
The interaction of small molecules with DNA and RNA can occur through various modes, including intercalation between base pairs, binding to the major or minor grooves, and electrostatic interactions with the phosphate backbone. These interactions can lead to conformational changes in the nucleic acid structure, potentially affecting replication, transcription, and other vital cellular processes.
Qualitative and Semi-Quantitative Findings
Studies have indicated that this compound interacts with double-stranded DNA (ds-DNA), although the binding affinity appears to be relatively weak under standard conditions.
-
Spectroscopic and Microscopic Evidence: Research utilizing absorption spectroscopy, resonance light scattering (RLS), circular dichroism (CD), and transmission electron microscopy (TEM) has shown that while the toxicity of this compound hydrochloride to calf thymus DNA (ct-DNA) is weak on its own, the interaction is significantly enhanced in the presence of the cationic surfactant cetyltrimethylammonium bromide (CTMAB). This suggests that the formation of a this compound-CTMAB complex facilitates a more pronounced interaction with DNA, likely through a combination of electrostatic and hydrophobic forces, leading to conformational changes in the DNA structure.[1]
-
Electrochemical Studies: Differential pulse voltammetry has also been employed to study the interaction of this compound with ds-DNA. By monitoring changes in the oxidation peaks of guanine, adenine, and this compound, researchers have inferred a binding interaction.[2]
Data Presentation: Nucleic Acid Interactions
Currently, there is a notable lack of specific quantitative binding data, such as dissociation constants (K_d) or binding constants (K_b), for the interaction of this compound with nucleic acids in the peer-reviewed literature. The available studies have focused on qualitative or semi-quantitative assessments of the interaction.
Experimental Protocols
Circular dichroism spectroscopy is a powerful technique to study changes in the secondary structure of macromolecules like DNA upon ligand binding.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of calf thymus DNA (ct-DNA) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).
-
Determine the concentration of the ct-DNA solution spectrophotometrically by measuring the absorbance at 260 nm.
-
Prepare a stock solution of this compound in the same buffer.
-
Prepare a series of samples with a fixed concentration of ct-DNA and varying concentrations of this compound.
-
-
CD Measurement:
-
Record the CD spectra of the samples in the far-UV region (typically 200-320 nm) using a CD spectropolarimeter.
-
Use a quartz cuvette with a path length of 1 cm.
-
Maintain a constant temperature throughout the experiment.
-
Record a baseline spectrum of the buffer and subtract it from the sample spectra.
-
-
Data Analysis:
-
Analyze the changes in the CD spectrum of DNA upon the addition of this compound. Changes in the positive band around 275 nm (related to base stacking) and the negative band around 245 nm (related to helicity) can indicate conformational changes, such as those associated with intercalation or groove binding.[3][4][5]
-
References
- 1. Toxic effects of chrysoidine on human serum albumin: isothermal titration calorimetry and spectroscopic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Circular dichroism to determine binding mode and affinity of ligand-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]
- 5. mdpi.com [mdpi.com]
The Light-Induced Fate of an Azo Dye: A Technical Guide to the Photostability and Degradation Pathways of Chrysodine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the photostability and degradation pathways of Chrysodine, a widely used azo dye. This document collates available data, outlines detailed experimental protocols for further research, and presents visual representations of key processes to facilitate a deeper understanding of the light-induced behavior of this compound.
Photostability of this compound
The photostability of a dye is a critical parameter determining its suitability for various applications, from textile dyeing to biological staining. It is quantified by the photobleaching quantum yield (Φ), which represents the probability of a molecule undergoing photochemical decomposition after absorbing a photon. A lower quantum yield signifies higher photostability.
Table 1: Factors Influencing this compound Photostability (Qualitative)
| Parameter | Effect on Photostability | Rationale |
| Light Intensity | Decreases | Higher photon flux increases the rate of photochemical reactions. |
| Wavelength of Irradiation | Dependent on Absorption Spectrum | Degradation is most efficient at wavelengths strongly absorbed by the dye. This compound G exhibits a maximum absorbance around 452 nm. |
| pH of the Medium | Can Influence | The protonation state of the molecule can affect its electronic structure and reactivity. |
| Presence of Oxygen | Generally Decreases | Molecular oxygen can participate in photo-oxidative degradation pathways. |
| Solvent | Can Influence | The polarity and chemical nature of the solvent can affect the stability of excited states and reactive intermediates. |
| Presence of Photosensitizers | Can Decrease | Sensitizers can transfer energy to the dye or generate reactive oxygen species, accelerating degradation. |
Proposed Photodegradation Pathways of this compound G
The photodegradation of azo dyes typically proceeds via two primary mechanisms: photoreduction and photooxidation. Based on studies of this compound R and Y, and the known chemistry of azo dyes, a plausible photodegradation pathway for this compound G can be proposed. The initial and most critical step is the cleavage of the azo bond.
Under photoreductive conditions, the azo bond can be cleaved to form two primary aromatic amine intermediates: aniline and 1,2,4-triaminobenzene .
Caption: Proposed photoreductive degradation pathway of this compound G.
Following the initial cleavage, these aromatic amine intermediates are generally more susceptible to further photo-oxidation. This can lead to the opening of the aromatic rings and the formation of smaller, aliphatic molecules, and ultimately, complete mineralization to carbon dioxide, water, and inorganic nitrogen compounds.
Under photo-oxidative conditions, reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (•O₂⁻), can attack the this compound G molecule. This can lead to the hydroxylation of the aromatic rings and cleavage of the azo bond, also resulting in the formation of various aromatic intermediates that are subsequently degraded.
Experimental Protocols
To facilitate further research into the photostability and degradation of this compound, this section provides detailed methodologies for key experiments.
Determination of Photodegradation Quantum Yield (Φ)
This protocol outlines a relative method for determining the photodegradation quantum yield of this compound G using a well-characterized actinometer (a chemical system with a known quantum yield).
Materials:
-
This compound G
-
Chemical actinometer (e.g., ferrioxalate for UV range, or a well-characterized dye like Rhodamine 6G for the visible range)
-
Spectrophotometer (UV-Vis)
-
Light source with a stable output (e.g., xenon lamp with appropriate filters)
-
Quartz cuvettes
-
Solvent (e.g., water, ethanol)
-
Magnetic stirrer and stir bars
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound G of known concentration in the desired solvent.
-
Prepare a stock solution of the actinometer of known concentration in its appropriate solvent.
-
From the stock solutions, prepare a series of dilute solutions of both this compound G and the actinometer. The absorbance of these solutions at the excitation wavelength should be low (typically < 0.1) to minimize inner filter effects.
-
-
Irradiation:
-
Fill a quartz cuvette with the this compound G solution and place it in the irradiation setup.
-
Irradiate the solution with monochromatic light at a wavelength where this compound G absorbs strongly (e.g., ~452 nm).
-
At regular time intervals, remove the cuvette and record the full UV-Vis absorption spectrum.
-
Repeat the irradiation experiment with the actinometer solution under identical conditions (same light source, geometry, and irradiation time).
-
-
Data Analysis:
-
For both this compound G and the actinometer, plot the absorbance at the respective λmax versus irradiation time.
-
The initial rate of photodegradation (k) can be determined from the initial slope of this plot. For a first-order decay, a plot of ln(A₀/Aₜ) versus time will yield a straight line with a slope equal to the rate constant.
-
The photodegradation quantum yield of this compound G (Φ_Chy) can be calculated using the following equation:
Φ_Chy = Φ_act * (k_Chy / k_act) * (F_act / F_Chy)
where:
-
Φ_act is the known quantum yield of the actinometer.
-
k_Chy and k_act are the initial rates of degradation of this compound G and the actinometer, respectively.
-
F_Chy and F_act are the fractions of light absorbed by this compound G and the actinometer, respectively, calculated as F = 1 - 10⁻ᴬ, where A is the absorbance at the irradiation wavelength.
-
-
Caption: Experimental workflow for determining photodegradation quantum yield.
Identification of Photodegradation Products by HPLC-MS
This protocol describes the use of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to separate and identify the intermediates and final products of this compound G photodegradation.
Materials:
-
Photodegraded this compound G solution (from the experiment in 3.1 or a separate, more concentrated irradiation)
-
HPLC system with a suitable column (e.g., C18 reverse-phase)
-
Mass spectrometer (e.g., electrospray ionization - ESI, coupled to a quadrupole or time-of-flight analyzer)
-
High-purity solvents for the mobile phase (e.g., acetonitrile, water with formic acid or ammonium acetate)
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation:
-
Take an aliquot of the photodegraded this compound G solution.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Separation:
-
Set up the HPLC system with a suitable mobile phase gradient. A typical gradient for separating aromatic amines and their degradation products might start with a high percentage of aqueous phase and gradually increase the organic phase (e.g., acetonitrile).
-
Inject the filtered sample onto the HPLC column.
-
-
MS Detection:
-
The eluent from the HPLC is directed into the mass spectrometer.
-
Operate the mass spectrometer in both positive and negative ion modes to detect a wide range of potential products.
-
Acquire full scan mass spectra to identify the molecular weights of the eluting compounds.
-
Perform tandem MS (MS/MS) on the major peaks to obtain fragmentation patterns, which are crucial for structural elucidation.
-
-
Data Analysis:
-
Analyze the chromatograms to identify peaks corresponding to the parent this compound G and its degradation products.
-
Examine the mass spectra of the new peaks to determine their molecular weights.
-
Interpret the MS/MS fragmentation patterns to propose structures for the degradation products. Comparison with fragmentation patterns of known standards (e.g., aniline, 1,2,4-triaminobenzene) can confirm their identity.
-
Caption: Workflow for the identification of photodegradation products by HPLC-MS.
Conclusion
The photostability of this compound is a complex issue influenced by a variety of environmental factors. While direct photodegradation data for this compound G is limited, insights from related compounds suggest that the primary degradation pathway involves the cleavage of the azo bond, leading to the formation of aromatic amines which are then further degraded. The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively assess the photostability of this compound and to elucidate its precise degradation pathways. Such studies are essential for predicting the environmental fate of this dye and for the development of more stable formulations in various applications. Further research is encouraged to determine the photodegradation quantum yield of this compound G and to definitively identify its photoproducts under various conditions.
Methodological & Application
Application Notes and Protocols for Chrysodine Staining of Plant Tissue Sections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysodine G, also known as this compound Y or Basic Orange 2, is a versatile basic azo dye utilized in various histological applications, including botanical microscopy.[1] While specific, detailed protocols for the use of this compound in staining suberized and cutinized plant tissues are not extensively documented in recent literature, a generalized staining procedure can be effectively employed. This document provides a comprehensive, inferred protocol for the application of this compound G for the visualization of suberin and cutin in plant tissue sections, based on established histological principles. This compound is expected to impart a distinct orange to brown coloration to these lipophilic cell wall components, aiding in their identification and localization within plant tissues.
Principle of Staining
This compound is a basic dye, meaning its chromophore (color-bearing ion) is positively charged. This cationic dye will bind to acidic (negatively charged) components within the plant tissue. While the primary targets of basic dyes are nucleic acids and acidic proteins, they can also stain other components, including certain cell wall constituents. The lipophilic nature of suberin and cutin may also play a role in the retention of this organic dye. The resulting coloration allows for the microscopic differentiation of suberized and cutinized tissues from other cell types.
Data Presentation
The following table summarizes the key quantitative parameters of the this compound staining protocol for plant tissue sections.
| Parameter | Value/Range | Notes |
| Fixative | FAA (Formalin-Aceto-Alcohol) | Standard fixative for plant histology. |
| Section Thickness | 10 - 50 µm | Thinner sections generally yield better results. |
| This compound G Solution | 0.5% (w/v) in 70% ethanol | A common concentration for many histological stains. |
| Staining Time | 5 - 15 minutes | Optimal time may vary depending on the tissue type and thickness. |
| Differentiation | 95% Ethanol | Used to remove excess stain and improve contrast. |
| Counterstain (Optional) | 0.5% Aniline Blue in 95% Ethanol | Can be used to stain cellulosic cell walls for contrast. |
Experimental Protocols
Materials and Reagents
-
Plant tissue (e.g., stems, roots, leaves)
-
Fixative solution (FAA): 50% ethanol, 5% glacial acetic acid, 10% formalin (37-40% formaldehyde solution)
-
Ethanol series (30%, 50%, 70%, 95%, 100%)
-
Xylene or other clearing agents
-
Paraffin wax
-
Microtome
-
Glass microscope slides and coverslips
-
Staining jars
-
This compound G (C.I. 11270)
-
Aniline Blue (optional counterstain)
-
Mounting medium (e.g., Canada balsam or synthetic equivalent)
-
Light microscope
Staining Solution Preparation
-
This compound G Stock Solution (0.5% w/v):
-
Weigh 0.5 g of this compound G powder.
-
Dissolve in 100 mL of 70% ethanol.
-
Stir until fully dissolved. The solution will appear as a reddish-brown to orange color.
-
Filter the solution before use to remove any undissolved particles.
-
-
Aniline Blue Counterstain (0.5% w/v) (Optional):
-
Weigh 0.5 g of Aniline Blue powder.
-
Dissolve in 100 mL of 95% ethanol.
-
Stir until fully dissolved and filter before use.
-
Staining Procedure
-
Fixation:
-
Immerse freshly collected plant tissue in FAA fixative for at least 24 hours.
-
-
Dehydration and Embedding:
-
Dehydrate the fixed tissue through a graded ethanol series (e.g., 30%, 50%, 70%, 95%, 100% ethanol), with at least 1-2 hours in each step.
-
Clear the dehydrated tissue in xylene.
-
Infiltrate and embed the tissue in paraffin wax.
-
-
Sectioning:
-
Section the paraffin-embedded tissue using a rotary microtome to a thickness of 10-50 µm.
-
Mount the sections on clean glass slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize the sections by immersing the slides in xylene (2 changes, 5 minutes each).
-
Rehydrate the sections through a descending ethanol series (100%, 95%, 70%, 50%, 30%), ending with distilled water.
-
-
Staining:
-
Immerse the slides in the 0.5% this compound G staining solution for 5-15 minutes.
-
-
Washing and Differentiation:
-
Briefly rinse the slides in 70% ethanol to remove excess stain.
-
Differentiate the sections in 95% ethanol for 30-60 seconds. This step is crucial for achieving good contrast. Monitor the differentiation process under a microscope to avoid over-destaining.
-
-
Counterstaining (Optional):
-
If a counterstain is desired, immerse the slides in 0.5% Aniline Blue in 95% ethanol for 1-2 minutes.
-
Briefly rinse in 95% ethanol to remove excess counterstain.
-
-
Dehydration and Mounting:
-
Dehydrate the stained sections through an ascending ethanol series (95%, 100%).
-
Clear the sections in xylene.
-
Mount a coverslip over the sections using a suitable mounting medium.
-
Expected Results
-
Suberized and Cutinized Cell Walls: Should appear in shades of orange to reddish-brown.
-
Lignified Tissues: May also show some affinity for this compound, potentially staining a yellowish-orange.
-
Parenchyma and other non-lignified, non-suberized tissues: Should remain largely unstained or very lightly colored.
-
If Aniline Blue counterstain is used: Cellulosic cell walls will appear blue, providing a clear contrast with the orange-brown of the suberized/cutinized tissues.
Mandatory Visualization
Caption: Experimental workflow for this compound staining of plant tissue sections.
Caption: Logical relationship of this compound staining with plant tissue components.
References
Application Notes and Protocols for Neisser Staining with Chrysodine in Filamentous Bacteria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of Chrysodine in the Neisser staining method for the identification and differentiation of filamentous bacteria based on the presence of intracellular polyphosphate granules (volutin).
Introduction
The Neisser stain is a differential staining technique used in microbiology to identify metachromatic granules, primarily polyphosphate storage granules known as volutin, within bacterial cells.[1][2][3][4] This method is an indispensable tool for the identification of certain strains of filamentous bacteria, which are often associated with operational issues like bulking and foaming in activated sludge wastewater treatment plants.[1][3][5] The technique is also classically used for the identification of Corynebacterium diphtheriae, the causative agent of diphtheria.[6][7] The use of this compound as a counterstain provides a high-contrast visualization, differentiating the polyphosphate granules from the bacterial cytoplasm.[6][7]
Principle of the Method
The Neisser staining method is based on the affinity of the acidic dyes, Methylene Blue and Crystal Violet, for the highly acidic polyphosphate granules within the bacterial cell. These granules stain a deep blue to violet-black color. Subsequently, a counterstain, this compound, is applied, which stains the bacterial cytoplasm a yellowish-brown.[1] This color contrast allows for the clear differentiation of Neisser-positive cells and granules from Neisser-negative cells. Neisser-positive bacteria will either stain uniformly grey-violet or will contain distinct blue-black polyphosphate granules, while Neisser-negative cells will stain a light brown or yellow.[1]
Applications
-
Wastewater Management: Identification and characterization of filamentous bacteria in activated sludge, such as Nostocoida limicola, Type 0092, and Microthrix parvicella, to diagnose and manage bulking and foaming events.[1][8]
-
Clinical Microbiology: Presumptive identification of Corynebacterium diphtheriae by observing the characteristic metachromatic granules.[6][9]
-
Bacterial Physiology Research: Studying the storage of polyphosphates in various bacterial species, which is relevant to nutrient removal processes and microbial stress response.[10]
Experimental Protocol: Neisser Stain with this compound
This protocol is adapted from established methods for staining filamentous bacteria in activated sludge.[1][11]
Reagents
-
Solution A (Methylene Blue Solution):
-
Methylene blue: 0.1 g
-
Glacial acetic acid: 5 ml
-
96% Ethanol: 5 ml
-
Distilled water: 100 ml
-
-
Solution B (Crystal Violet Solution):
-
Crystal violet (10% in 96% ethanol): 3.3 ml
-
96% Ethanol: 6.7 ml
-
Distilled water: 100 ml
-
-
Solution C (this compound Y Solution):
-
This compound Y (1% aqueous solution): 33.3 ml
-
Distilled water: 100 ml
-
Staining Procedure
-
Prepare a Smear: On a clean, grease-free microscope slide, prepare a thin smear of the bacterial sample (e.g., activated sludge).
-
Air Dry: Allow the smear to air dry completely. Heat fixing is generally not recommended as it can distort the morphology of filamentous bacteria.
-
Primary Staining:
-
Freshly prepare a mixture of 2 parts of Solution A and 1 part of Solution B.
-
Flood the smear with this mixture and allow it to act for 10-15 seconds.[1]
-
Tilt the slide to allow the excess stain to run off.
-
-
Counterstaining:
-
Flood the slide with Solution C (this compound Y).
-
Allow the counterstain to act for 45 seconds.[1]
-
-
Rinsing:
-
Gently rinse the slide with tap water. It is recommended to let the water flow on the back of the slide to avoid washing off the smear.
-
-
Drying:
-
Allow the slide to air dry completely. The drying process can be expedited by carefully blotting the edges with filter paper.
-
-
Microscopic Examination:
-
Examine the stained smear under a bright-field microscope using a 100x oil immersion objective.
-
Data Presentation: Interpretation of Staining Results
| Staining Result | Appearance | Interpretation | Examples of Filamentous Bacteria |
| Neisser Positive (Uniform) | Entire filament stains a grey-violet to dark purple color. | Indicates the presence of abundant, dispersed polyphosphate granules throughout the cytoplasm. | Nostocoida limicola, Type 0092[1][8] |
| Neisser Positive (Granular) | Blue-black colored polyphosphate granules are visible within a yellowish-brown cytoplasm. | Indicates the presence of distinct, localized polyphosphate storage granules. | Microthrix parvicella[1][8] |
| Neisser Negative | Cells stain a pale brown or yellow color. | Indicates the absence or very low levels of polyphosphate granules. | Most other bacteria |
Visualizations
Experimental Workflow
Caption: Workflow for Neisser Staining using this compound.
Staining Mechanism
Caption: Mechanism of Neisser Staining with this compound.
References
- 1. Neisser and Gram Staining [asissludge.com]
- 2. m.youtube.com [m.youtube.com]
- 3. academic.oup.com [academic.oup.com]
- 4. RXSOL | THINK CHEMICALS | THINK RXMARINE [rxmarine.com]
- 5. epa.gov [epa.gov]
- 6. Dynamics of Polyphosphate-Accumulating Bacteria in Wastewater Treatment Plant Microbial Communities Detected via DAPI (4′,6′-Diamidino-2-Phenylindole) and Tetracycline Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Staining Kit: NEISSER’s Staining (Diphtheria Detection) [morphisto.de]
- 8. Toprak Home Page [web.deu.edu.tr]
- 9. mdpi.com [mdpi.com]
- 10. Accumulation of Polyphosphate in Lactobacillus spp. and Its Involvement in Stress Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. feralco-waterlab.com [feralco-waterlab.com]
Chrysodine G for Vital Staining of Plant Cells: An Analysis of Current Applications
Despite its historical use in botanical microscopy for staining fixed tissues, current scientific literature accessible through extensive searches does not provide established protocols or quantitative data for the application of Chrysodine G as a vital stain for living plant cells. While product information from suppliers lists "botany" as a general area of application, detailed methodologies for live-cell imaging, including optimal concentrations, incubation times, and toxicity assessments, are not available.
Researchers and drug development professionals seeking to perform vital staining of plant cells are advised to consider a range of well-documented and validated alternative fluorescent dyes. These alternatives offer robust protocols, predictable staining patterns, and known mechanisms of action, facilitating reliable and reproducible results in live-cell imaging studies.
Overview of Established Vital Stains for Plant Cells
Several classes of fluorescent dyes are routinely used for assessing viability and visualizing subcellular structures in living plant cells. The selection of a suitable stain depends on the specific research question, the plant species and cell type, and the available microscopy equipment. Below is a summary of commonly used vital stains, for which extensive data and protocols are available.
| Stain/Probe | Target in Cell | Typical Application | Common Excitation/Emission (nm) |
| Fluorescein Diacetate (FDA) | Cytoplasm of living cells (requires enzymatic cleavage) | Viability assessment | ~490 / ~520 |
| Propidium Iodide (PI) | Nucleic acids in membrane-compromised (dead) cells | Viability assessment (counterstain for live cells) | ~535 / ~617 |
| SYTOX Green/Orange/Blue | Nucleic acids in membrane-compromised (dead) cells | Viability assessment, nuclear visualization in dead cells | Varies by variant (e.g., Green: ~504 / ~523) |
| DAPI (4',6-diamidino-2-phenylindole) | DNA (specifically A-T rich regions) | Nuclear staining in living or fixed cells | ~358 / ~461 |
| Hoechst 33342 / 33258 | DNA (specifically A-T rich regions) | Nuclear staining in living or fixed cells | ~350 / ~461 |
| Rhodamine 123 | Mitochondria (accumulates based on membrane potential) | Visualization of active mitochondria | ~507 / ~529 |
| FM4-64 | Plasma membrane and endocytic vesicles | Tracking endocytosis and vesicle trafficking | ~515 / ~640 |
Experimental Protocols for Common Vital Staining Applications
Below are detailed protocols for two of the most common vital staining procedures in plant cell biology: assessing cell viability using Fluorescein Diacetate (FDA) and Propidium Iodide (PI), and visualizing nuclei in living cells with DAPI.
Protocol 1: Cell Viability Assessment with FDA and PI
This dual-staining method allows for the simultaneous identification of live and dead cells within a population.
Materials:
-
Fluorescein Diacetate (FDA) stock solution (e.g., 1 mg/mL in acetone)
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)
-
Plant material (e.g., protoplasts, suspension cells, or epidermal peels)
-
Appropriate buffer or growth medium (e.g., Murashige and Skoog medium, protoplast isolation buffer)
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets (blue and green excitation)
Procedure:
-
Preparation of Staining Solution: Prepare a fresh working solution by diluting the FDA stock solution to a final concentration of 1-5 µg/mL and the PI stock solution to a final concentration of 5-10 µg/mL in the appropriate buffer or medium.
-
Staining: Add the staining solution to the plant material. For cell suspensions or protoplasts, add the stain directly to the cell suspension. For tissues like epidermal peels, immerse the tissue in the staining solution.
-
Incubation: Incubate the sample in the dark for 5-15 minutes at room temperature. Incubation times may need to be optimized depending on the cell type and permeability.
-
Microscopy: Place a small volume of the stained cell suspension or the stained tissue on a microscope slide, cover with a coverslip, and observe immediately using a fluorescence microscope.
-
Live cells: Esterase activity in viable cells will cleave the diacetate group from FDA, releasing fluorescein, which fluoresces green.
-
Dead cells: PI, which cannot penetrate the intact plasma membrane of live cells, will enter dead cells and intercalate with nucleic acids, fluorescing red.
-
-
Image Acquisition: Capture images using appropriate filter sets for green and red fluorescence.
Visualizing the Staining Process
The following diagrams illustrate the general workflow for vital staining and the principle of viability staining with FDA and PI.
Figure 1. A generalized workflow for the vital staining of plant cells.
Figure 2. The mechanism of FDA/PI dual staining for cell viability.
Protocol 2: Nuclear Staining in Living Cells with DAPI
DAPI is a fluorescent stain that strongly binds to A-T rich regions in DNA, allowing for the visualization of nuclei.
Materials:
-
DAPI stock solution (e.g., 1 mg/mL in water or DMF)
-
Plant material (e.g., protoplasts, root tips)
-
Appropriate buffer or growth medium
-
Microscope slides and coverslips
-
Fluorescence microscope with a UV filter set
Procedure:
-
Preparation of Staining Solution: Dilute the DAPI stock solution in buffer or medium to a final concentration of 1-10 µg/mL. The optimal concentration can vary between cell types.
-
Staining: Incubate the plant material in the DAPI staining solution.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Washing (Optional but Recommended): To reduce background fluorescence, the sample can be washed once or twice with fresh buffer or medium.
-
Microscopy: Mount the stained material on a slide and observe using a fluorescence microscope equipped with a DAPI/UV filter set (e.g., ~360 nm excitation and ~460 nm emission). The nuclei should appear as bright blue fluorescent structures.
-
Image Acquisition: Capture images promptly as DAPI can be phototoxic to living cells upon prolonged exposure to UV light.
Conclusion
While this compound G is a historically noted stain in botany, its utility for vital staining of plant cells is not supported by currently available scientific literature and protocols. For researchers, scientists, and drug development professionals engaged in live-cell imaging of plants, a wealth of information and detailed protocols exist for a variety of other fluorescent dyes. The use of established vital stains such as FDA, PI, and DAPI is recommended to ensure the reliability and reproducibility of experimental results. Continued exploration of novel fluorescent probes will undoubtedly expand the toolkit available for visualizing the intricate and dynamic processes within living plant cells.
Application Notes: Chrysodine for Fungal Spore Identification
Introduction
Chrysodine is a cationic, synthetic azo dye, also known as Basic Orange 2, available as a reddish-brown powder soluble in water and ethanol.[1][2][3] In microscopy, it serves as a biological stain.[1][4] While traditional mycology labs often rely on stains like Lactophenol Cotton Blue (LPCB), these can contain hazardous components such as phenol.[5] Azo dyes, a major group of synthetic pigments, present a potential alternative for staining fungal structures for morphological observation.[5] These application notes provide a framework for using this compound to stain fungal spores for microscopic identification, based on methodologies established for similar azo dyes.[5][6]
Principle of Staining
As a basic, cationic dye, this compound carries a positive charge. This allows it to bind to negatively charged (anionic) components within fungal cells, such as nucleic acids and acidic proteins in the cytoplasm, as well as components of the spore wall. This electrostatic interaction results in the retention of the dye, rendering the fungal spores colored and easily visible against the background for morphological assessment under a light microscope. While many fungal stains specifically target chitin and other polysaccharides in the cell wall, this compound provides a more general cytoplasmic and wall stain.[1][7][8]
Key Applications
-
Morphological Characterization: Provides color and contrast to fungal spores and other structures (hyphae, sporangia), facilitating the observation of size, shape, and surface ornamentation.[5]
-
Alternative to Phenol-Based Stains: Can be used as a simpler, potentially less hazardous alternative to LPCB for preparing temporary slides for phytopathological studies.[5]
Note: The use of this compound as a vital stain to differentiate between live and dead spores has not been established in the reviewed literature. Vitality staining typically relies on principles like membrane exclusion (e.g., Propidium Iodide, Evans Blue) or metabolic activity (e.g., FUN-1), which has not been documented for this compound.[9][10]
Data Summary
The following table summarizes recommended starting concentrations for this compound staining, adapted from studies on analogous azo dyes (sunset yellow and red bordeaux S).[5][6] Optimization may be required depending on the fungal species and spore type.
| Parameter | Recommended Range | Observation | Citation |
| Stain Concentration (w/v in distilled water) | 2.0% - 5.0% | Fungal spores were consistently and strongly stained starting at a 2% concentration. Staining intensity increased with concentration up to 5%. | [5] |
| Glycerol Additive (v/v) | 0.25% - 1.0% | The addition of glycerol to the staining solution improves the contrast of fungal structures, including spores, hyphae, and chlamydospores. | [5] |
| Heat Treatment (for chlamydospores) | 80°C for 5 min | Heating the spore suspension in the staining solution can improve the intensity and uniformity of the stain for thick-walled spores like chlamydospores. | [5][6] |
Experimental Protocols
This section provides detailed protocols for preparing this compound staining solutions and performing a wet mount stain for fungal spore identification.
Protocol 1: Preparation of this compound Staining Solution
Materials:
-
Distilled water
-
Glycerol
-
Magnetic stirrer and stir bar
-
50 mL or 100 mL volumetric flask
-
Storage bottle
Procedure:
-
To prepare a 2% (w/v) stock solution, weigh 2.0 g of this compound powder.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 80 mL of distilled water.
-
Place a magnetic stir bar in the flask and stir until the dye is completely dissolved.
-
Once dissolved, remove the stir bar and add distilled water to bring the final volume to 100 mL.
-
For an enhanced-contrast working solution, add glycerol. For a 1% glycerol solution, add 1 mL of glycerol to 99 mL of the this compound stock solution.
-
Transfer the final solution to a clearly labeled storage bottle. Store at room temperature.[2]
Protocol 2: Wet Mount Staining of Fungal Spores
Materials:
-
This compound staining solution
-
Fungal sample containing spores
-
Microscope slides and coverslips
-
Inoculating loop or sterile scraping tool
-
Dropper or pipette
-
Light microscope
Procedure:
-
Sample Preparation: Collect fungal spores from a culture or infected tissue by gently scraping with a sterile tool.[5]
-
Slide Preparation: Place a single drop of the this compound staining solution onto the center of a clean microscope slide.
-
Inoculation: Aseptically transfer a small number of spores into the drop of stain on the slide. Mix gently with the tip of the inoculating loop to ensure even distribution.
-
Covering: Carefully lower a coverslip over the drop at a 45-degree angle to avoid trapping air bubbles.
-
Observation: Place the slide on the microscope stage and examine under different magnifications (e.g., 100x, 400x). Stained fungal spores will appear orange to reddish-brown.[1]
-
Control: For comparison, prepare a similar slide using a standard stain like Lactophenol Cotton Blue to serve as a reference.[5]
Visualizations
The following diagrams illustrate the experimental workflow and the theoretical principles of spore staining.
Caption: General workflow for staining fungal spores with this compound.
Caption: Simplified binding mechanism of cationic this compound to fungal spores.
References
- 1. Chrysoidine R For Microscopy, Chrysoidine R Basic Dyes Manufacturer [alphachemikaindia.com]
- 2. abchemicalindustries.com [abchemicalindustries.com]
- 3. Chrysoidine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4438-16-8 CAS | CHRYSOIDINE R | Biological Stains and Dyes | Article No. 02840 [lobachemie.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. Stains for Microbiology Specimens [hardydiagnostics.com]
- 8. Staining for Fungi [merckmillipore.com]
- 9. Frontiers | Methods for Assessment of Viability and Germination of Plasmodiophora brassicae Resting Spores [frontiersin.org]
- 10. Efficacy of propidium iodide and FUN-1 stains for assessing viability in basidiospores of Rhizopogon roseolus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
Application Notes and Protocols: Chrysodine as a Counterstain in Animal Histology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysodine is a basic azo dye that carries a positive charge (cationic) and therefore has an affinity for acidic (basophilic) tissue components.[1][2] In animal histology, structures rich in nucleic acids (such as the cell nucleus) and acidic mucopolysaccharides (found in cartilage matrix) are primary targets for basic dyes.[3][4] While not as commonly employed as other counterstains like Eosin or Light Green, this compound can be utilized to provide a yellow to reddish-brown contrast, which may be advantageous in specific multi-staining procedures or for highlighting particular cellular features. Its use has been noted in biological staining, including for bacteriology in Neisser's stain.[5][6]
These application notes provide a framework for the use of this compound as a counterstain in standard histological preparations of animal tissues. The provided protocols are based on the general principles of basic dye staining and may require optimization for specific tissues and research applications.
Principle of Staining
The mechanism of staining with this compound is primarily an electrostatic interaction. The cationic (positively charged) dye molecules are attracted to and form ionic bonds with anionic (negatively charged) tissue components. The most prominent anionic groups in a typical animal cell are the phosphate groups of nucleic acids (DNA and RNA) within the nucleus and the sulfate and carboxyl groups of glycosaminoglycans in the extracellular matrix of tissues like cartilage. This results in the selective staining of these basophilic structures.
Data Presentation: this compound Staining Parameters (Hypothetical)
Due to a lack of extensive published data on this compound as a routine counterstain in animal histology, the following table presents hypothetical data for illustrative purposes. These values should be used as a starting point for protocol optimization.
| Parameter | Concentration (%) | Staining Time (minutes) | Differentiator | Expected Result |
| General Counterstain | 0.1 - 0.5 | 1 - 3 | 70% Ethanol | Yellow to orange nuclei and cytoplasm |
| Cartilage Matrix | 0.5 | 5 - 10 | 1% Acetic Acid | Deep orange to reddish-brown matrix |
| Mast Cell Granules | 0.25 | 3 - 5 | None | Bright orange granules |
| Fungal Elements | 0.5 | 5 | 95% Ethanol | Yellow to orange fungal walls |
Experimental Protocols
Preparation of Staining Solutions
This compound Stock Solution (1% w/v):
-
Weigh 1 gram of this compound Y or G powder.[1]
-
Dissolve in 100 mL of distilled water. Gentle heating may be required to fully dissolve the dye.
-
Filter the solution to remove any undissolved particles.
-
Store in a tightly capped bottle at room temperature.
This compound Working Solution (0.1% - 0.5% w/v):
-
Dilute the 1% stock solution with distilled water to the desired concentration. For example, to make a 0.2% working solution, mix 20 mL of the 1% stock solution with 80 mL of distilled water.
-
A small amount of acetic acid (e.g., 0.5 mL per 100 mL of working solution) can be added to slightly acidify the solution and enhance the staining of nuclei.
Protocol 1: this compound as a General Counterstain to Hematoxylin
This protocol is suitable for providing a yellow-orange counterstain to the blue-purple of hematoxylin-stained nuclei.
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes of 5 minutes each.
-
Transfer to 100% Ethanol: 2 changes of 3 minutes each.
-
Transfer to 95% Ethanol: 2 minutes.
-
Transfer to 70% Ethanol: 2 minutes.
-
Rinse in running tap water.
-
-
Nuclear Staining:
-
Stain in a regressive hematoxylin (e.g., Harris' or Mayer's) for 5-10 minutes.
-
Wash in running tap water.
-
Differentiate in 1% acid alcohol (1% HCl in 70% ethanol) with quick dips until the cytoplasm is destained.
-
Wash in running tap water.
-
"Blue" the sections in Scott's tap water substitute or a weak alkaline solution for 1-2 minutes.
-
Wash in running tap water.
-
-
Counterstaining with this compound:
-
Immerse slides in 0.2% this compound working solution for 1-3 minutes.
-
Rinse briefly in distilled water.
-
-
Dehydration, Clearing, and Mounting:
-
Dehydrate rapidly through 95% ethanol and two changes of 100% ethanol.
-
Clear in two changes of xylene for 5 minutes each.
-
Mount with a permanent mounting medium.
-
Expected Results:
-
Nuclei: Blue to purple
-
Cytoplasm and other acidophilic structures: Shades of yellow to orange
-
Cartilage: May show a more intense orange-brown
Protocol 2: this compound for Highlighting Cartilage and Mast Cells
This protocol utilizes a slightly higher concentration and longer staining time to emphasize acidic components in the extracellular matrix and specific cell types.
Procedure:
-
Deparaffinization and Rehydration: Follow steps from Protocol 1.
-
Nuclear Staining (Optional): For a contrasting nuclear stain, use a light hematoxylin stain or a red nuclear stain like Nuclear Fast Red.
-
This compound Staining:
-
Immerse slides in 0.5% this compound working solution for 5-10 minutes.
-
Rinse in distilled water.
-
Differentiate briefly in 1% acetic acid if a sharper contrast is needed, then rinse thoroughly in distilled water.
-
-
Dehydration, Clearing, and Mounting: Follow steps from Protocol 1.
Expected Results:
-
Cartilage Matrix: Deep orange to reddish-brown
-
Mast Cell Granules: Bright orange
-
Nuclei (if counterstained): Blue or Red
-
Background Cytoplasm: Pale yellow
Mandatory Visualizations
Caption: General workflow for this compound counterstaining in animal histology.
Caption: The electrostatic interaction principle of this compound staining.
References
- 1. Buy this compound Y Basic Powder Dyes at an Attractive Price, Industrial Grade Dyes [jalandyestuff.com]
- 2. This compound -G or (2,4-diamino-azobenzene) or this compound-g -mono-azo- basic dye - or basic orange-2 -synthesis - study everything. [studyeverythingsjr.blogspot.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Neisser’s Stain C Solution (this compound) (86065) 125 ml – ALC Auraiya Laboratory Chemicals Pvt. Ltd. [auraiyalabchem.com]
- 6. RXSOL | THINK CHEMICALS | THINK RXMARINE [rxmarine.com]
Application Notes: Protocol for Staining Bacterial Biofilms with Chrysodine
Introduction
The quantification of bacterial biofilms is a critical aspect of research in microbiology, drug development, and industrial process management. While crystal violet has traditionally been the stain of choice for assessing total biofilm mass, other cationic dyes present viable alternatives. Chrysodine, also known as C.I. Basic Orange 2, is a basic azo dye that can be employed for this purpose.[1][2][3] As a cationic dye, this compound binds to negatively charged components within the biofilm, including the exopolysaccharide (EPS) matrix and bacterial cells, enabling the quantification of the total adhered biomass.
This document provides a detailed protocol for the staining of bacterial biofilms with this compound in a 96-well plate format, suitable for quantitative analysis. The presented protocol is based on established methodologies for other basic dyes, such as crystal violet and safranin, and may require optimization for specific bacterial species and experimental conditions.
Principle of the Method
The protocol is based on the ability of this compound to stain the entire biofilm biomass. After the incubation period for biofilm formation, planktonic (free-floating) bacteria are removed by washing. The remaining adherent biofilm is then stained with a this compound solution. Following a subsequent washing step to remove excess unbound dye, the this compound that has been taken up by the biofilm is solubilized. The amount of biofilm is then quantified by measuring the absorbance of the solubilized dye solution at its maximum absorbance wavelength (λmax), which is approximately 440-449 nm.[4][5][6] The intensity of the color is directly proportional to the amount of biofilm.
Experimental Protocol
I. Materials
-
This compound (C.I. 11270, Basic Orange 2)[1]
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial strain of interest
-
Appropriate sterile liquid growth medium
-
Phosphate-buffered saline (PBS), pH 7.2
-
Ethanol (95% or absolute) or 30% Acetic Acid in water
-
Spectrophotometer (plate reader)
II. Reagent Preparation
-
This compound Staining Solution (0.1% w/v):
-
Dissolve 0.1 g of this compound powder in 100 mL of deionized water.
-
Stir until fully dissolved. Gentle warming may be required.
-
Filter the solution through a 0.22 µm filter to remove any undissolved particles.
-
Store at room temperature in the dark.
-
-
Washing Solution:
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2.
-
-
Solubilization Solution (select one):
-
95% Ethanol: 95 mL of ethanol mixed with 5 mL of deionized water.
-
30% Acetic Acid: 30 mL of glacial acetic acid mixed with 70 mL of deionized water.
-
III. Biofilm Formation
-
Grow a fresh overnight culture of the desired bacterial strain in the appropriate liquid medium.
-
Dilute the overnight culture in fresh, sterile medium. A starting dilution of 1:100 is recommended, but this should be optimized for the specific bacterial strain and conditions.
-
Dispense 200 µL of the diluted bacterial culture into the wells of a 96-well microtiter plate.
-
Include negative control wells containing 200 µL of sterile medium only to account for background staining.
-
Incubate the plate under static conditions at the optimal growth temperature and duration for biofilm formation for the specific microorganism (typically 24-48 hours).
IV. This compound Staining Procedure
-
Removal of Planktonic Cells:
-
Carefully aspirate or decant the medium from each well.
-
Gently wash each well twice with 200 µL of sterile PBS to remove non-adherent cells. Be careful not to disturb the biofilm at the bottom of the wells.
-
-
Fixation (Optional):
-
For more robust biofilms, you can fix them by adding 200 µL of methanol to each well and incubating for 15 minutes.
-
Remove the methanol and allow the plate to air dry completely.
-
-
Staining:
-
Add 125 µL of the 0.1% this compound staining solution to each well.
-
Incubate at room temperature for 15-20 minutes.
-
-
Washing:
-
Remove the this compound solution by aspiration or decanting.
-
Wash the wells three times with 200 µL of deionized water or PBS to remove excess, unbound stain.
-
-
Drying:
-
Invert the plate and gently tap it on a clean paper towel to remove any remaining liquid.
-
Allow the plate to air dry completely at room temperature.
-
V. Quantification
-
Solubilization:
-
Add 200 µL of the chosen solubilization solution (e.g., 95% ethanol) to each well containing stained biofilm.
-
Incubate the plate at room temperature for 15-30 minutes with gentle shaking to ensure complete solubilization of the bound dye.
-
-
Absorbance Measurement:
-
Transfer 125 µL of the solubilized dye from each well to a new, clean flat-bottom 96-well plate.
-
Measure the absorbance at a wavelength between 440 nm and 449 nm using a microplate reader.[4][5][6]
-
Use the average absorbance from the negative control wells to subtract the background absorbance from the test wells.
-
Data Presentation
The following table summarizes the key quantitative parameters for the this compound staining protocol. Researchers should consider optimizing these parameters for their specific experimental setup.
| Parameter | Recommended Value | Range for Optimization | Notes |
| This compound Concentration | 0.1% (w/v) | 0.05% - 0.5% | Higher concentrations may lead to increased background staining. |
| Staining Time | 15 minutes | 10 - 30 minutes | Longer times may not significantly increase signal and could raise background. |
| Solubilization Agent | 95% Ethanol | 95% Ethanol or 30% Acetic Acid | The choice may depend on the specific biofilm matrix. |
| Solubilization Time | 20 minutes | 15 - 30 minutes | Ensure complete dissolution of the dye, gentle shaking can aid this process. |
| Absorbance Wavelength (λmax) | 449 nm | 440 - 450 nm | Confirm the λmax using a spectrophotometer with your specific this compound solution.[4][5][6] |
Visualizations
Experimental Workflow
References
- 1. Signals, Regulatory Networks, and Materials That Build and Break Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absorption [Chrysoidin] | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chrysoidine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Chrysodine Dye for Visualizing Wood Anatomy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysodine, a cationic azo dye, serves as a valuable tool for the visualization of wood anatomy. Its application in botanical microscopy, particularly for staining lignified tissues, allows for the clear differentiation of various cellular structures. This document provides detailed protocols for the preparation and application of this compound dye for brightfield and fluorescence microscopy of wood sections, along with an overview of its staining mechanism and safety considerations. As a basic dye, this compound carries a positive charge and is expected to bind to acidic components within the wood cell wall, such as lignin and certain hemicelluloses, providing contrast and enabling detailed anatomical examination.[1][2][3]
Principle of the Method
The staining mechanism of this compound in lignocellulosic tissues is primarily based on electrostatic interactions. This compound is a cationic (basic) dye, meaning it carries a net positive charge in solution.[4] Wood cell walls are composed of cellulose, hemicellulose, and lignin. Lignin, a complex polymer rich in phenolic groups, and some acidic polysaccharides within the hemicellulose fraction, carry a net negative charge. The positively charged this compound molecules are electrostatically attracted to these negatively charged sites within the cell wall, leading to the selective staining of these components. This differential staining enhances the contrast between various cell types and anatomical features, such as vessels, fibers, and parenchyma cells, facilitating their visualization under a microscope.
Materials and Reagents
| Material/Reagent | Specifications | Supplier Example |
| This compound G (C.I. 11270) | Microscopy Grade | Sigma-Aldrich |
| This compound R (C.I. 11320) | Laboratory Grade | Carl ROTH |
| Ethanol | 50%, 70%, 95%, and 100% (absolute) | General laboratory supplier |
| Distilled or Deionized Water | High purity | General laboratory supplier |
| Xylene or other clearing agent | Histological Grade | General laboratory supplier |
| Mounting Medium | e.g., DPX, Canada balsam | General laboratory supplier |
| Microscope Slides and Coverslips | Standard | General laboratory supplier |
| Wood Samples | Sectioned to 10-30 µm thickness | N/A |
Experimental Protocols
Preparation of Staining Solution
This compound Stock Solution (1% w/v)
-
Weigh 1 gram of this compound G or this compound R powder.
-
Dissolve the powder in 100 mL of 70% ethanol.
-
Stir the solution until the dye is completely dissolved. Gentle heating may be applied to aid dissolution, but do not boil.
-
Filter the solution through Whatman No. 1 filter paper to remove any undissolved particles.
-
Store the stock solution in a tightly sealed, light-protected bottle at room temperature. The solution is stable for several months.
This compound Working Solution (0.1% - 0.5% w/v)
-
Dilute the 1% stock solution with distilled water or 50% ethanol to achieve the desired final concentration. For most applications, a 0.1% to 0.5% solution is effective.
-
The optimal concentration may vary depending on the wood species and the desired staining intensity. It is recommended to start with a 0.1% solution and adjust as necessary.
Staining Protocol for Wood Sections
This protocol is a general guideline and may require optimization for specific wood species and section thicknesses.
-
Section Preparation: Prepare thin wood sections (10-30 µm) using a microtome.
-
Hydration: If the sections are embedded in paraffin, deparaffinize them in xylene and rehydrate through a graded ethanol series (100%, 95%, 70%, 50%) to water. If sections are fresh or stored in a preservative solution, bring them to water.
-
Staining: Immerse the hydrated sections in the this compound working solution for 5-15 minutes. Staining time can be adjusted to achieve the desired color intensity.
-
Rinsing: Briefly rinse the stained sections in distilled water to remove excess stain.
-
Dehydration: Dehydrate the sections through a graded ethanol series (50%, 70%, 95%, 100%).
-
Clearing: Clear the sections by immersing them in xylene or another suitable clearing agent.
-
Mounting: Mount the cleared sections on a microscope slide with a drop of mounting medium and cover with a coverslip.
-
Drying: Allow the slides to dry in a horizontal position.
Safety Precautions
-
This compound G is considered a hazardous substance. It may be harmful if swallowed, cause skin irritation, and pose a risk of serious eye damage.[5][6][7]
-
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound powder and solutions.
-
Work in a well-ventilated area or under a fume hood.
-
Avoid generating dust when handling the powder.
-
Consult the Safety Data Sheet (SDS) for detailed safety information before use.[5][6][7][8][9][10][11][12]
Data Presentation
The following table provides a template for recording and comparing staining results with this compound dye on different wood species. Researchers are encouraged to populate this table with their own experimental data to optimize the protocol for their specific needs.
| Wood Species | This compound Conc. (%) | Staining Time (min) | Observed Color of Lignified Tissue | Observed Color of Parenchyma | Notes |
| Pinus sp. (Pine) | 0.1 | 5 | Yellow-Orange | Pale Yellow | |
| Quercus sp. (Oak) | 0.1 | 10 | Reddish-Brown | Light Orange | |
| Acer sp. (Maple) | 0.2 | 8 | Orange | Yellow | |
| Populus sp. (Poplar) | 0.1 | 7 | Yellow-Orange | Pale Yellow |
Visualization and Analysis
Brightfield Microscopy
Stained wood sections can be observed under a standard brightfield microscope. Lignified elements such as vessels, tracheids, and fibers will typically appear in shades of yellow, orange, or brown, while less lignified tissues like parenchyma may stain a lighter shade.
Fluorescence Microscopy
While not extensively documented for this compound in wood anatomy, as an azo dye, it may exhibit fluorescent properties.[13] Researchers are encouraged to explore its potential as a fluorescent stain.
Suggested Protocol for Fluorescence Microscopy:
-
Prepare stained slides as described in the staining protocol.
-
Use a fluorescence microscope equipped with standard filter sets.
-
Start with a broad-spectrum excitation filter (e.g., blue or green excitation) to determine the optimal excitation and emission wavelengths.
-
Capture images using a sensitive camera.
Expected Observations (Hypothetical):
Due to the nature of azo dyes, the fluorescence might be weak or subject to quenching.[13] However, if fluorescence is observed, it may provide additional contrast and allow for the differentiation of cell wall layers or regions with varying chemical composition.
Diagrams
Caption: Experimental workflow for staining wood sections with this compound dye.
References
- 1. columbia.edu [columbia.edu]
- 2. Basic and Acid Dyes for Histology | The Cell [histologyguide.com]
- 3. Histology Learning System Appendix A [bu.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. carlroth.com [carlroth.com]
- 9. carlroth.com [carlroth.com]
- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 11. lobachemie.com [lobachemie.com]
- 12. chemstock.ae [chemstock.ae]
- 13. researchgate.net [researchgate.net]
Staining of pollen grains with Chrysodine for viability assessment
Application Notes: Pollen Viability Assessment
Topic: Staining of Pollen Grains for Viability Assessment
Introduction
Pollen viability, the ability of a pollen grain to germinate and fertilize an ovule, is a critical factor in plant reproduction, breeding programs, and agricultural yield.[1][2] Assessing pollen viability is essential for understanding plant fertility, optimizing pollination strategies, and cryopreserving genetic resources. While various methods exist, staining techniques offer a rapid and effective means to estimate viability.
Important Note on Stain Selection: The use of Chrysodine for pollen viability assessment is not a standard, validated method found in peer-reviewed scientific literature. The established and reliable methods utilize vital stains that assess specific biological activities within the pollen grain, such as enzymatic activity or membrane integrity.
This document provides a detailed protocol for the 2,3,5-Triphenyl Tetrazolium Chloride (TTC) method , a widely accepted and scientifically validated technique for determining pollen viability.[2][3][4][5]
Principle of the TTC Method
The TTC assay is a colorimetric method that relies on the activity of dehydrogenase enzymes, which are abundant in living, respiring cells.[3][6][7]
-
2,3,5-Triphenyl Tetrazolium Chloride (TTC) is a water-soluble, colorless redox indicator.[1]
-
In viable pollen grains, respiratory enzymes, particularly dehydrogenases, reduce the colorless TTC to the insoluble, red-colored compound 1,3,5-Triphenylformazan (TTF) .[1][3]
-
The accumulation of the red formazan precipitate within the pollen grain is a direct indicator of metabolic activity and, therefore, viability.
-
Non-viable or dead pollen grains lack sufficient enzymatic activity to reduce TTC, and thus remain colorless.[1][6]
Quantitative Data Summary
The TTC staining method allows for the quantitative assessment of a pollen population's viability. The table below presents a summary of typical TTC concentrations and incubation parameters used in various studies. Note that optimal conditions can vary by species.
| Parameter | Concentration / Condition | Species Example(s) | Reference(s) |
| TTC Concentration | 0.5% (w/v) in deionized water | Pinus (Pine) | [3][4][8] |
| 1.0% (w/v) in distilled water | General Protocol | [2] | |
| 1.0% (w/v) in 5% sucrose solution | Campanula carpatica | [5] | |
| Incubation Temperature | 25-35 °C | General Protocol | [1] |
| 55 °C | Pinus ponderosa (Pine) | [3] | |
| Incubation Time | 15-30 minutes | General Protocol | [2] |
| 90 minutes (for maximal staining) | Pinus ponderosa (Pine) | [3] | |
| 2.5 hours (in dark, humid env.) | Lisianthus | [9] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for assessing pollen viability using the TTC staining method.
Materials and Reagents
-
Freshly collected pollen grains
-
2,3,5-Triphenyl Tetrazolium Chloride (TTC) powder
-
Distilled or deionized water
-
Sucrose (optional, but recommended for osmotic balance)
-
Microscope slides and coverslips
-
Micropipettes
-
Incubator or water bath (optional, for temperature control)
-
Light microscope
-
Petri dishes (for incubation)
-
Filter paper
Preparation of Staining Solution (1% TTC in 5% Sucrose)
-
Prepare 5% Sucrose Solution: Dissolve 5 g of sucrose in 100 mL of distilled water.
-
Prepare 1% TTC Stock: Dissolve 1 g of TTC powder into the 100 mL of 5% sucrose solution.
-
Storage: Store the TTC solution in a dark or amber-colored bottle at 4°C.[1] The solution is light-sensitive and should be prepared fresh or can be stored for up to 6 months.[1] Discard the solution if it turns pink or red, as this indicates reduction and loss of efficacy.[1]
Staining Procedure
-
Pollen Collection: Collect fresh pollen from mature anthers. Ensure the pollen is not desiccated or exposed to extreme temperatures.
-
Slide Preparation: Place a single drop of the TTC staining solution onto a clean microscope slide.
-
Pollen Application: Using a fine brush or needle, transfer a small, representative sample of pollen into the drop of stain on the slide. Ensure the pollen is fully submerged.[1]
-
Cover Slip: Carefully place a coverslip over the drop, avoiding air bubbles.
-
Incubation: Place the slide in a dark, humid environment, such as a petri dish lined with moist filter paper. Incubate at a controlled temperature (e.g., 25-35°C) for a period ranging from 30 minutes to 2.5 hours.[1][2][9] Incubation time should be optimized for the specific species being tested.
-
Observation: Immediately after incubation, observe the slide under a light microscope at 100x or 400x magnification. The color can fade over time, so prompt observation is crucial.[1]
Data Collection and Analysis
-
Counting: Count a minimum of 100-200 pollen grains from several different fields of view to ensure a representative sample.
-
Scoring: Classify the pollen grains based on their color:
-
Calculation: Calculate the percentage of viable pollen using the following formula:
Pollen Viability (%) = (Number of Viable Pollen Grains / Total Number of Pollen Grains Counted) x 100 [1][2]
Visualizations
Mechanism of TTC Staining
The diagram below illustrates the biochemical basis of the TTC viability test. In living pollen with active respiration, the colorless TTC salt is reduced by dehydrogenase enzymes into a stable, red-colored formazan precipitate.
Caption: Biochemical pathway of TTC reduction to red formazan in viable pollen.
Experimental Workflow
The following workflow diagram outlines the key steps of the pollen viability assessment protocol, from sample preparation to final data analysis.
Caption: Step-by-step experimental workflow for TTC pollen viability staining.
References
- 1. Pollen Viability Test Kit (TTC) - Lifeasible [lifeasible.com]
- 2. scribd.com [scribd.com]
- 3. fs.usda.gov [fs.usda.gov]
- 4. thuenen.de [thuenen.de]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Screening methods for thermotolerance in pollen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. czasopisma.up.lublin.pl [czasopisma.up.lublin.pl]
Application Notes and Protocols: Chrysodine for Differential Staining of Plant Vascular Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysodine G, a cationic azo dye also known as Basic Orange 2, has potential applications in plant histology for the differential staining of vascular tissues. While specific protocols for its use in this context are not widely published, its properties as a basic dye suggest its affinity for acidic tissue components such as lignin and suberin, which are key components of vascular and protective tissues in plants. These application notes provide a theoretical framework and an adapted experimental protocol for using this compound to differentiate lignified and suberized cell walls from parenchymatous tissues. The provided protocols are based on established methods for other common botanical stains like Safranin O and have been adapted for this compound based on its chemical properties.
Principle of Staining
This compound is a cationic dye that carries a positive charge. In plant tissues, acidic macromolecules such as lignin and suberin possess negative charges. The staining mechanism is based on the electrostatic attraction between the positively charged this compound molecules and these negatively charged components of the cell wall. This interaction results in the selective staining of lignified and suberized tissues, rendering them a distinct yellow to orange-brown color. In contrast, parenchymatous and cellulosic cell walls, which have a lower density of negative charges, are expected to remain unstained or be only faintly colored. This differential staining allows for the clear visualization and distinction of vascular tissues (xylem and phloem fibers) and periderm from the surrounding ground tissues.
Data Presentation
The following tables summarize the expected staining results and provide a comparison with a common staining protocol using Safranin O.
Table 1: Expected Staining Results with this compound G
| Tissue/Cell Type | Primary Component | Expected Color with this compound G |
| Xylem Vessels & Tracheids | Lignin, Cellulose | Deep Orange to Reddish-Brown |
| Sclerenchyma Fibers | Lignin, Cellulose | Deep Orange to Reddish-Brown |
| Phloem Fibers | Lignin, Cellulose | Orange to Yellow-Brown |
| Epidermis/Periderm (Suberized) | Suberin, Lignin | Yellow to Orange |
| Parenchyma | Cellulose, Pectin | Unstained or Pale Yellow |
| Collenchyma | Cellulose, Pectin | Unstained or Pale Yellow |
| Cambium | Cellulose, Pectin | Unstained or Pale Yellow |
Table 2: Comparison of this compound G and Safranin O Staining Properties
| Feature | This compound G (Expected) | Safranin O (Established) |
| Dye Type | Cationic Azo Dye | Cationic Azo Dye[1] |
| Target Tissues | Lignified and Suberized Tissues | Lignified and Suberized Tissues, Nuclei[2][3] |
| Primary Color | Yellow to Orange-Brown | Red |
| Counterstain Compatibility | Potentially with blue or green counterstains | Commonly used with Fast Green or Astra Blue[4][5] |
| Solubility | Soluble in water and ethanol[6] | Soluble in water and ethanol[4] |
Experimental Protocols
Important Note: The following protocols are adapted for this compound G based on standard histological procedures. Optimization of staining times and concentrations may be necessary for different plant species and tissue types.
Protocol 1: this compound G Staining for Fresh/Hand-Sectioned Plant Material
This protocol is suitable for rapid staining of fresh or fixed, hand-sectioned plant material.
Materials:
-
This compound G (C.I. 11270)
-
Ethanol (50%, 70%)
-
Distilled water
-
Glycerol (for mounting)
-
Microscope slides and coverslips
-
Fine-tipped forceps and brushes
-
Staining jars or watch glasses
Stain Preparation:
-
This compound G Stock Solution (1% w/v): Dissolve 1 g of this compound G powder in 100 mL of 70% ethanol. Stir until fully dissolved. Filter if necessary.
-
This compound G Working Solution (0.1% w/v): Dilute 10 mL of the stock solution with 90 mL of 50% ethanol.
Procedure:
-
Sectioning: Prepare thin transverse or longitudinal sections of the plant material (e.g., stem, root, or leaf) using a sharp razor blade.
-
Hydration: If the material was fixed, wash the sections in distilled water for 2-3 minutes. For fresh sections, proceed directly to staining.
-
Staining: Immerse the sections in the 0.1% this compound G working solution for 5-15 minutes. The optimal time will vary depending on the tissue.
-
Washing: Briefly rinse the stained sections in 50% ethanol to remove excess stain.
-
Differentiation (Optional): If the staining is too intense, differentiate the sections by briefly washing in 70% ethanol while observing under a microscope until the desired contrast is achieved.
-
Final Wash: Rinse the sections in distilled water.
-
Mounting: Mount the sections in a drop of glycerol on a microscope slide and carefully place a coverslip.
-
Observation: Observe under a bright-field microscope. Lignified and suberized tissues should appear in shades of yellow to orange-brown.
Protocol 2: this compound G Staining for Paraffin-Embedded Plant Tissues
This protocol is for staining thin sections obtained from paraffin-embedded plant material.
Materials:
-
This compound G (C.I. 11270)
-
Xylene or xylene substitute
-
Ethanol (100%, 95%, 70%, 50%)
-
Distilled water
-
Permanent mounting medium (e.g., DPX)
-
Microtome sections on slides
Stain Preparation:
-
Prepare 1% and 0.1% this compound G solutions as described in Protocol 1.
Procedure:
-
Deparaffinization: Immerse slides in two changes of xylene for 5-10 minutes each.
-
Rehydration: Rehydrate the sections by passing them through a graded series of ethanol:
-
100% Ethanol: 2 changes, 3 minutes each
-
95% Ethanol: 2 minutes
-
70% Ethanol: 2 minutes
-
50% Ethanol: 2 minutes
-
-
Wash: Rinse gently in distilled water.
-
Staining: Immerse the slides in 0.1% this compound G working solution for 10-30 minutes.
-
Washing: Briefly rinse in 50% ethanol.
-
Dehydration: Dehydrate the sections through a graded series of ethanol:
-
70% Ethanol: 1 minute
-
95% Ethanol: 1 minute
-
100% Ethanol: 2 changes, 2 minutes each
-
-
Clearing: Clear the sections in two changes of xylene for 5 minutes each.
-
Mounting: Apply a drop of permanent mounting medium and place a coverslip.
-
Observation: View under a bright-field microscope.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for staining paraffin-embedded plant tissues with this compound G.
Caption: General workflow for this compound G staining of paraffin-embedded sections.
Logical Relationship of Staining
The diagram below illustrates the principle of differential staining of plant cell wall components with this compound G.
Caption: Staining mechanism of this compound G with plant cell wall components.
Safety Precautions
This compound G is harmful if swallowed and is suspected of causing genetic defects. It is also very toxic to aquatic life with long-lasting effects[6]. Handle with care, wear appropriate personal protective equipment (gloves, lab coat, safety glasses), and work in a well-ventilated area. Dispose of waste according to institutional guidelines.
References
- 1. Safranine fluorescent staining of wood cell walls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotechreality.com [biotechreality.com]
- 3. Safranin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Modified staining protocol with Safranin O and Astra Blue for the plant histology | Plant Introduction [plantintroduction.org]
- 6. Chrysoidine - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent Chrysodine stain precipitation on slides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent Chrysodine stain precipitation on slides and ensure reliable, consistent staining results.
Troubleshooting Guide: Preventing this compound Precipitation
Issue: Precipitate observed on the slide after staining with this compound.
This guide provides a systematic approach to identifying and resolving the common causes of this compound stain precipitation.
Step 1: Evaluate the Staining Solution
-
Question: Is the this compound solution clear and free of visible particles before use?
-
Action: Always visually inspect the staining solution before application. If any precipitate is visible, it must be addressed.
-
Filtration: Filter the stain solution using a fine-gauge filter paper (e.g., Whatman No. 1) to remove any existing precipitate. This is a critical first step.
-
Fresh Preparation: Staining solutions can degrade over time. If the solution is old or has been stored improperly, it is best to prepare a fresh solution.
-
Step 2: Review the Solution Preparation Protocol
-
Question: Was the this compound solution prepared correctly?
-
Action: Inaccurate preparation is a frequent source of precipitation.
-
Solvent Quality: Use high-purity, distilled, or deionized water. Tap water can contain minerals and ions that may react with the dye and cause it to precipitate.
-
Correct Solvent: this compound has different solubilities in various solvents. Ensure you are using the appropriate solvent as specified in your protocol. While soluble in water and ethanol, the stability may vary.
-
Dissolution Technique: Ensure the this compound powder is fully dissolved. Gentle warming and stirring can aid dissolution, but avoid excessive heat as it may degrade the dye.[1]
-
Step 3: Assess the Staining Environment and Slide Preparation
-
Question: Could the experimental conditions be contributing to precipitation?
-
Action: The chemical environment on the slide can influence stain stability.
-
pH of Buffers: this compound's solubility can be pH-dependent. The visual transition interval for this compound is from pH 4.0 (orange) to pH 7.0 (yellow).[2] If you are using buffers, ensure their pH is compatible with a stable this compound solution. Extreme pH levels should be avoided.
-
Slide Cleanliness: Ensure slides are thoroughly cleaned to remove any residues that could interact with the stain.
-
Step 4: Consider Storage and Handling of the Staining Solution
-
Question: How is the this compound solution stored?
-
Action: Proper storage is crucial for maintaining the stability of the staining solution.
-
Temperature: Store the solution at a consistent, cool temperature. Some sources recommend refrigeration (2-8°C). Avoid repeated warming and cooling cycles.
-
Light Exposure: Protect the solution from direct light, which can cause photodegradation. Store in a dark or amber-colored bottle.
-
Container: Use a tightly sealed container to prevent evaporation, which would increase the dye concentration and could lead to precipitation.
-
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
This compound, also known as Basic Orange 2, has varying solubility depending on the solvent. The following table summarizes available quantitative data.
| Solvent | Temperature | Solubility ( g/100 mL) |
| Water | 15°C | 5.5 |
| Ethanol | 15°C | 4.75 |
Qualitative solubility: this compound is also soluble in cellosolve and ethylene glycol, slightly soluble in acetone, and practically insoluble in benzene and xylene.[1]
Q2: Can I use tap water to prepare my this compound staining solution?
It is strongly recommended to use distilled or deionized water. Tap water often contains minerals and ions that can interact with the dye, leading to the formation of insoluble salts and causing precipitation.
Q3: My this compound solution was clear when I prepared it, but now it has a precipitate. What happened?
Precipitation in a previously clear solution can be due to several factors:
-
Temperature Fluctuations: A decrease in temperature can reduce the solubility of the dye, causing it to precipitate out of the solution.
-
Evaporation: If the container is not properly sealed, solvent evaporation can increase the dye concentration beyond its solubility limit.
-
Photodegradation: Exposure to light can degrade the dye, potentially forming less soluble byproducts.
-
pH Changes: Accidental contamination or absorption of atmospheric CO2 can alter the pH of the solution, affecting dye stability.
Q4: How does pH affect this compound stability and staining?
This compound is a basic dye, and its solubility and staining characteristics are influenced by pH. While specific quantitative data on the effect of pH on this compound solubility is limited, basic dyes, in general, are more soluble in slightly acidic to neutral solutions. In alkaline solutions, the free base form of the dye may be less soluble, leading to precipitation. For consistent staining, it is important to control the pH of all solutions used in the staining protocol. This compound has a visual pH transition range of 4.0 (orange) to 7.0 (yellow).[2]
Q5: Is it necessary to filter the this compound staining solution before each use?
While not always mandatory, filtering the staining solution before use is a good laboratory practice, especially if the solution has been stored for some time or if you have previously experienced precipitation issues. This simple step can prevent particulate matter from being deposited on your slides.
Experimental Protocols
Preparation of a 1% Aqueous this compound Staining Solution
This protocol is adapted from the preparation of this compound solution (Solution C) in the Neisser staining method.
Materials:
-
This compound Y (C.I. 11270) powder
-
High-purity distilled or deionized water
-
500 mL volumetric flask
-
Magnetic stirrer and stir bar
-
Weighing paper/boat
-
Spatula
-
Filter paper (e.g., Whatman No. 1)
-
Funnel
-
Amber glass storage bottle
Procedure:
-
Weighing the Dye: Accurately weigh 5.0 g of this compound Y powder.
-
Initial Dissolution: Add approximately 400 mL of distilled water to the volumetric flask. Place the magnetic stir bar in the flask and place it on the magnetic stirrer.
-
Adding the Dye: While the water is stirring gently, slowly add the weighed this compound Y powder to the flask. This gradual addition helps prevent clumping.
-
Complete Dissolution: Continue stirring until all the dye has completely dissolved. Gentle warming (to no more than 40-50°C) can be used to facilitate dissolution, but avoid boiling as it may degrade the dye.
-
Bringing to Volume: Once the dye is fully dissolved and the solution has cooled to room temperature, carefully add distilled water to the 500 mL mark on the volumetric flask.
-
Mixing: Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Filtering: Filter the solution through a funnel with filter paper into a clean, amber glass storage bottle. This will remove any undissolved microparticles.
-
Labeling and Storage: Label the bottle clearly with the name of the stain, concentration, and date of preparation. Store in a cool, dark place.
Visualizations
Caption: Troubleshooting workflow for this compound stain precipitation.
Caption: Key factors that can lead to this compound stain precipitation.
References
Technical Support Center: Optimizing Chrysodine Concentration for Bacterial Staining
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Chrysodine concentration for bacterial staining. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure reliable and reproducible results in your microbiological analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bacterial staining?
A1: this compound is a basic azo dye that appears as a reddish-brown powder.[1] It is used in biological staining to impart a yellow to orange color to cells. In bacteriology, it is often utilized as a counterstain or as a primary stain in specific differential staining methods like the Neisser stain for the identification of Corynebacterium diphtheriae. Its basic nature allows it to bind to acidic components within bacterial cells, such as nucleic acids and the cell wall.
Q2: What is the recommended concentration range for this compound in bacterial staining?
A2: The optimal concentration of this compound can vary depending on the specific application (e.g., simple staining, counterstaining, vital staining) and the bacterial species being investigated. A common starting point, derived from the Neisser staining protocol, is a 1% aqueous stock solution, which is then further diluted. For general-purpose staining, a final concentration in the range of 0.1% to 0.5% is often a good starting point for optimization.
Q3: How do I prepare a this compound staining solution?
A3: To prepare a 1% aqueous stock solution of this compound Y, dissolve 1 gram of this compound Y powder in 100 mL of distilled water. Gentle heating and stirring may be required to fully dissolve the dye. For working solutions, this stock can be diluted with distilled water as needed. For example, a 0.25% working solution can be prepared by mixing 25 mL of the 1% stock solution with 75 mL of distilled water. This compound is also soluble in ethanol, which can be used as a solvent for specific protocols.[2]
Q4: Can this compound be used as a vital stain?
A4: While some azo dyes are used for vital staining, specific protocols and optimal concentrations for using this compound as a bacterial vital stain are not well-documented in the readily available scientific literature. Vital staining typically relies on the differential permeability of live versus dead cells to a particular dye. Researchers interested in this application would need to perform viability assays to validate the use of this compound for their specific bacterial strain and experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered during bacterial staining with this compound.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Staining | Insufficient stain concentration: The this compound solution may be too dilute. | Increase the concentration of the this compound working solution in increments (e.g., from 0.1% to 0.25% to 0.5%). |
| Insufficient staining time: The duration of the staining step may be too short. | Increase the staining time. Start with 1-2 minutes and adjust as needed. | |
| Improper fixation: The bacterial smear may not be adequately fixed to the slide, leading to cell loss during washing. | Ensure proper heat or chemical fixation of the bacterial smear before staining. | |
| Excessive decolorization (if used): If this compound is used as a counterstain, the decolorization step may be too harsh or too long. | Reduce the duration of the decolorization step or use a gentler decolorizing agent. | |
| Overstaining or Intense Background | Stain concentration is too high: The this compound solution is overly concentrated, leading to non-specific binding. | Dilute the this compound working solution. |
| Excessive staining time: Leaving the stain on for too long can cause the entire field to become deeply colored. | Reduce the staining time. | |
| Inadequate washing: Failure to properly rinse the slide after staining can leave excess dye on the slide. | Ensure thorough but gentle rinsing with distilled water after the staining step. | |
| Smear is too thick: A thick bacterial smear can trap excess stain, obscuring cellular morphology.[3][4] | Prepare a thin, even smear of the bacterial culture. | |
| Presence of Precipitate or Crystals | Stain solution is old or improperly stored: The dye may have precipitated out of the solution over time. | Filter the staining solution before use. It is best practice to prepare fresh staining solutions regularly.[4] |
| Incompatibility with other reagents: If used in a multi-step staining procedure, this compound may react with other reagents to form a precipitate. | Ensure compatibility of all reagents used in the staining protocol. | |
| High dye concentration and evaporation: High concentrations of the dye can crystallize as the solvent evaporates. | Use freshly prepared and filtered solutions. Ensure the slide does not dry out during the staining process. | |
| Inconsistent Staining Results | Variability in protocol: Inconsistent timing of staining, washing, or decolorization steps. | Standardize all steps of the staining protocol and ensure they are followed precisely for each slide. |
| Age of bacterial culture: Older cultures may have altered cell wall integrity, affecting stain uptake.[5] | Use fresh, actively growing bacterial cultures for consistent staining results. |
Experimental Protocols
Preparation of this compound Staining Solution
1% (w/v) this compound Y Aqueous Stock Solution
-
Materials:
-
This compound Y powder
-
Distilled water
-
500 mL glass beaker
-
Magnetic stirrer and stir bar
-
Graduated cylinder
-
Storage bottle
-
-
Procedure:
-
Weigh 1 gram of this compound Y powder and transfer it to the beaker.
-
Add a small amount of distilled water to create a paste.
-
Gradually add the remaining distilled water to a final volume of 100 mL while continuously stirring with the magnetic stirrer.
-
Gently heat the solution on a hot plate with stirring if necessary to facilitate dissolution. Do not boil.
-
Once fully dissolved, allow the solution to cool to room temperature.
-
Filter the solution through Whatman No. 1 filter paper to remove any undissolved particles.
-
Store the stock solution in a tightly capped, labeled bottle at room temperature, protected from light.
-
Working Solutions (Example: 0.25% w/v)
-
Procedure:
-
To prepare a 0.25% working solution, mix 25 mL of the 1% stock solution with 75 mL of distilled water.
-
Prepare working solutions fresh as needed for best results.
-
Simple Staining Protocol with this compound
-
Objective: To visualize the morphology and arrangement of bacterial cells.
-
Procedure:
-
Prepare a thin smear of the bacterial culture on a clean microscope slide.
-
Air-dry the smear completely.
-
Heat-fix the smear by passing it quickly through the flame of a Bunsen burner three times. Allow the slide to cool.
-
Flood the smear with a 0.25% this compound working solution for 1-2 minutes.
-
Gently rinse the slide with a stream of distilled water.
-
Blot the slide dry using bibulous paper.
-
Examine the stained smear under a light microscope using the oil immersion objective.
-
-
Expected Results: Bacterial cells will appear yellow to orange against a clear background.
Quantitative Data Summary
Limited direct quantitative data for optimizing this compound concentration is available in the literature. The following table provides a general framework for optimization experiments. Researchers should perform these experiments to determine the optimal conditions for their specific bacterial strains and applications.
| This compound Conc. (%) | Staining Time (min) | Staining Intensity (Qualitative) | Background Staining (Qualitative) | Notes |
| 0.1 | 1 | Weak | Low | Good for initial trials with sensitive organisms. |
| 0.25 | 1-2 | Moderate | Low to Moderate | A good starting point for many bacterial species. |
| 0.5 | 1-2 | Strong | Moderate to High | May be suitable for dense cultures or bacteria that stain poorly. Risk of overstaining. |
| 1.0 | 0.5-1 | Very Strong | High | Generally too concentrated for simple staining; may be used for specific protocols requiring high dye concentration. |
Visualizations
References
Technical Support Center: Staining Plant Sections with Chrysodine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering uneven staining with Chrysodine in plant sections. The information is presented in a clear question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what does it stain in plant tissues?
A1: this compound is a basic, yellow-orange azo dye.[1][2] In botanical histology, it is used to stain lignified and suberized cell walls, imparting an orange to reddish-brown color.[3] It can be used as a counterstain with other dyes like hematoxylin to differentiate between various tissue types.
Q2: My this compound stain is weak or faint across the entire section. What are the likely causes?
A2: Weak or faint staining can result from several factors:
-
Stain solution is too old or depleted: this compound solutions can lose their staining capacity over time.
-
Insufficient staining time: The duration of staining may not be adequate for the dye to fully penetrate and bind to the tissue.
-
Excessive destaining: If your protocol includes a differentiation step, it may be too long or the destaining agent may be too aggressive.
-
Incorrect pH of the staining solution: The pH can influence the binding of the dye to the tissue.
Q3: Can I reuse my this compound staining solution?
A3: While it may be possible to reuse the staining solution for a limited number of slides, it is generally recommended to use fresh solution to ensure consistent and optimal staining results. With each use, the dye concentration decreases, and the solution can become contaminated, which may affect staining quality.
Q4: What is the ideal thickness for plant sections to ensure even staining with this compound?
A4: The ideal section thickness depends on the plant material and the specific research question. However, for most applications, sections between 10 to 40 micrometers (µm) are recommended. Thicker sections can lead to uneven dye penetration and difficulty in visualization, while extremely thin sections may not provide sufficient contrast.
Troubleshooting Guide: Uneven Staining with this compound
Uneven or patchy staining is a common artifact in histology. This guide will help you identify the potential causes and provide solutions to achieve uniform staining in your plant sections.
| Problem | Potential Cause | Recommended Solution |
| Patchy or Blotchy Staining | Incomplete de-waxing (for paraffin-embedded sections) | Ensure complete removal of paraffin by using fresh xylene and adequate incubation times. Two to three changes of xylene for 5-10 minutes each are recommended. |
| Inadequate rehydration | Before staining, ensure sections are fully rehydrated through a graded series of ethanol to water. Incomplete rehydration can prevent the aqueous this compound stain from penetrating the tissue evenly. | |
| Air bubbles trapped on the tissue section | When applying the staining solution, do so gently to avoid the formation of air bubbles. If bubbles are present, they can be dislodged with a fine needle or by gently agitating the slide. | |
| Staining is Darker at the Edges and Lighter in the Center | Incomplete fixation | Ensure the fixative has fully penetrated the entire tissue block. Thicker samples may require longer fixation times or trimming to an appropriate size before processing. |
| Staining time is too short | Increase the incubation time in the this compound solution to allow for complete penetration into the center of the section. | |
| Dehydration was too rapid during tissue processing | Ensure a gradual dehydration series with sufficient time in each alcohol concentration to prevent tissue hardening and shrinkage, which can impede dye penetration. | |
| Streaky or streaked appearance of the stain | Contaminated or old reagents | Filter the this compound solution before use to remove any precipitates. Use fresh alcohols and clearing agents in your processing and staining series. |
| Sections were allowed to dry out at some stage | Keep the sections moist with the appropriate reagent at all steps of the staining process. Never let the sections air dry. | |
| Uneven section thickness | Ensure the microtome is properly maintained and that the blade is sharp and securely clamped. Consistent sectioning technique is crucial. | |
| Some tissues stain well while others do not | Inherent differences in tissue composition | Different cell types and tissues will have varying affinities for this compound based on their chemical composition (e.g., degree of lignification). This is expected. However, if staining is inconsistent within the same tissue type, refer to other troubleshooting points. |
| pH variability on the slide | Ensure slides are thoroughly rinsed between alkaline and acidic solutions to prevent pH shifts that could affect staining. |
Experimental Protocols
General Protocol for this compound Staining of Paraffin-Embedded Plant Sections
This protocol provides a general workflow. Incubation times may need to be optimized based on the specific plant tissue.
-
Deparaffinization:
-
Xylene: 2 changes, 5-10 minutes each.
-
-
Rehydration:
-
100% Ethanol: 2 changes, 3-5 minutes each.
-
95% Ethanol: 2 changes, 3-5 minutes each.
-
70% Ethanol: 2 changes, 3-5 minutes each.
-
50% Ethanol: 2 changes, 3-5 minutes each.
-
Distilled water: 5 minutes.
-
-
Staining:
-
This compound solution (e.g., 0.5% in 70% ethanol): 5-15 minutes.
-
-
Dehydration:
-
95% Ethanol: 2 changes, 3-5 minutes each.
-
100% Ethanol: 2 changes, 3-5 minutes each.
-
-
Clearing:
-
Xylene or xylene substitute: 2 changes, 5 minutes each.
-
-
Mounting:
-
Mount with a xylene-based mounting medium.
-
Visualization of Workflows and Logical Relationships
Caption: Troubleshooting workflow for uneven this compound staining.
Caption: Logical relationships of causes for uneven staining.
References
Removing background staining in Chrysodine microscopy
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Chrysodine in microscopy applications. Our aim is to help you overcome common challenges, particularly the issue of background staining, to achieve clear and specific imaging results.
Frequently Asked Questions (FAQs) & Troubleshooting
High background staining can obscure your target structures and lead to misinterpretation of your results. Below are common issues and their potential solutions.
Q1: What are the common causes of high background staining in this compound microscopy?
A1: High background staining in microscopy can stem from several factors throughout the experimental workflow. One of the most common issues is an excessive concentration of the this compound dye itself, leading to non-specific binding to various cellular and tissue components. Another frequent cause is insufficient blocking of non-specific binding sites before the application of the dye.[1][2][3] Problems with tissue fixation, such as over-fixation, can also increase background by altering tissue morphology and exposing non-target binding sites.[4] Inadequate washing after staining is another critical factor, as it can leave unbound dye molecules on the tissue.[5] Furthermore, the inherent properties of the tissue itself, such as the presence of endogenous enzymes or autofluorescent elements, can contribute to unwanted background signals.[6][7]
Q2: How can I reduce non-specific binding of this compound?
A2: Reducing non-specific binding is crucial for clean imaging. A key step is to optimize the concentration of your this compound dye through titration to find the lowest concentration that still provides a strong specific signal.[1][8] Implementing a blocking step before staining is also highly effective. This involves incubating your sample with a blocking agent like Bovine Serum Albumin (BSA) or normal serum from a species different from your primary antibody's host (if applicable in your protocol).[6][7] Using a detergent, such as Tween-20, in your wash buffers can help to minimize hydrophobic interactions that contribute to non-specific binding.[9] Additionally, ensuring your tissue sections do not dry out at any stage of the staining process is important, as this can cause irreversible non-specific binding.[1]
Q3: My this compound staining is weak or absent. What could be the problem?
A3: Weak or no staining can be frustrating, but several factors can be addressed. First, verify the concentration of your this compound solution; it may be too dilute.[4] The incubation time with the dye might also be too short to allow for sufficient binding to the target.[4] Over-fixation of the tissue can mask the target structures, preventing the dye from binding effectively.[4] If you are working with paraffin-embedded tissues, incomplete deparaffinization can hinder the dye's access to the tissue. Ensure you are using fresh xylene and allowing adequate time for this step.[1] Finally, check the pH of your staining solution, as the binding of the dye can be pH-dependent.[4]
Q4: I'm observing uneven or patchy staining across my tissue section. What should I do?
A4: Uneven staining can result from inconsistent reagent application or issues with the tissue itself. Ensure that the staining solution completely and evenly covers the entire tissue section during incubation.[1] Allowing the specimen to dry out at any point can also lead to patchy staining.[1] If you are using thick tissue sections, the dye may not penetrate evenly, resulting in a stronger signal on the outer layers.[10] Inconsistent fixation across the tissue can also lead to variable staining patterns.[1]
Quantitative Data for Staining Optimization
Optimizing parameters such as dye concentration and incubation time is critical for successful staining. The following table provides recommended starting ranges for this compound staining, which should be further optimized for your specific sample type and experimental conditions.
| Parameter | Recommended Starting Range | Key Considerations |
| This compound Concentration | 0.1% - 1.0% (w/v) | Higher concentrations may require shorter incubation times to avoid overstaining and high background.[4] |
| Incubation Time | 5 - 30 minutes | Shorter times are often sufficient for cell cultures, while denser tissue sections may require longer incubation.[4][11] |
| Washing Steps (Post-Staining) | 3 x 5 minutes | Thorough washing with an appropriate buffer (e.g., PBS with 0.05% Tween-20) is crucial to remove unbound dye.[5][9] |
| Fixation Time (4% PFA) | 15 - 30 minutes | Over-fixation can mask epitopes and increase background. Optimize based on tissue type and thickness.[4] |
Experimental Protocols
Below is a generalized protocol for this compound staining of paraffin-embedded tissue sections. This protocol should be adapted and optimized for your specific application.
Protocol: this compound Staining of Paraffin-Embedded Tissue Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval (if necessary for your target):
-
This step is target-dependent. If required, use an appropriate heat-induced or enzymatic retrieval method.
-
-
Blocking (Optional but Recommended):
-
This compound Staining:
-
Prepare a working solution of this compound (e.g., 0.5% in distilled water). Filter the solution before use.
-
Apply the this compound solution to the tissue sections and incubate for 5-15 minutes at room temperature.[4]
-
-
Washing:
-
Rinse the slides thoroughly with distilled water or a buffer solution (e.g., PBS) to remove excess stain. Perform 3 changes of the wash solution for 5 minutes each.[5]
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%; 3 minutes each).
-
Clear in xylene (2 changes, 5 minutes each).
-
Mount with a compatible mounting medium.
-
Visual Guides
The following diagrams illustrate key workflows for troubleshooting and optimizing your this compound staining experiments.
References
- 1. Multiplexed Tissue Staining with Signal Amplification | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. aladdin-e.com [aladdin-e.com]
- 3. Ten Approaches That Improve Immunostaining: A Review of the Latest Advances for the Optimization of Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. qedbio.com [qedbio.com]
- 7. researchgate.net [researchgate.net]
- 8. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative and comparative assessment of dyes and protocols for rapid ex vivo microscopy of fresh tissues - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting pH for optimal Chrysodine staining performance
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimal use of Chrysodine stain, with a specific focus on the critical role of pH in achieving high-quality staining results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound staining?
The optimal pH for this compound staining can depend on the specific application and the target structures. However, a key characteristic of this compound is its pH-dependent color transition. It displays a visual transition from orange at pH 4.0 to yellow at pH 7.0[1]. For general histological and botanical staining, the pH of the staining solution should be carefully considered and potentially adjusted to achieve the desired contrast and color.
Q2: How does pH affect the color of the this compound stain?
The pH of the staining solution directly influences the chromophoric properties of the this compound dye. As an azo dye, its electronic structure, and thus its color, is sensitive to the hydrogen ion concentration.
Q3: Can I use tap water to prepare my this compound staining solution?
It is generally recommended to use distilled or deionized water to prepare staining solutions to avoid variability in water hardness and pH. The alkalinity of tap water can affect the final pH of the staining solution and, consequently, the staining outcome[2].
Q4: My this compound stain appears weak or faded. What could be the cause?
Weak or faded staining can result from several factors. The pH of the staining solution might be outside the optimal range for your specific application. Other potential causes include insufficient staining time, a depleted or old staining solution, or issues with the fixation process.
Q5: How should I store my this compound staining solution?
This compound solutions are reasonably stable for several months but can deteriorate over time[3]. It is best to store them in a tightly sealed container in a cool, dark place to minimize degradation. If you observe a significant change in color or performance, it is advisable to prepare a fresh solution.
Troubleshooting Guide
This guide addresses common issues encountered during this compound staining procedures, with a focus on pH-related problems.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent Staining Results | Fluctuation in the pH of the staining solution. | Prepare fresh staining solution using distilled water and buffer it to the desired pH. Verify the pH using a calibrated pH meter. |
| Weak or No Staining | Incorrect pH of the staining solution leading to poor dye binding. | Adjust the pH of the staining solution. For instance, if you are expecting an orange stain, ensure the pH is around 4.0[1]. |
| Staining solution is too old or has degraded. | Prepare a fresh solution of this compound. | |
| Unexpected Color Outcome | The pH of the solution is not in the expected range. | Measure and adjust the pH of your staining solution. Refer to the pH-color transition table below. |
| Interaction with other reagents or buffers. | Ensure that all preceding and subsequent solutions in your staining protocol are compatible and will not drastically alter the pH on the tissue section. | |
| Excessive Background Staining | The pH is too high, leading to non-specific binding. | Lower the pH of the staining solution. A more acidic environment can increase the specificity of staining for certain components. |
| Inadequate rinsing. | Ensure thorough but gentle rinsing after the staining step to remove excess dye. |
Data Presentation
Table 1: pH-Dependent Color Transition of this compound
This table summarizes the visual color transition of this compound at different pH values, which is a critical parameter for adjusting staining performance.
| pH Value | Observed Color |
| 4.0 | Orange |
| 7.0 | Yellow |
| Data sourced from Green FJ; The Sigma-Aldrich Handbook of Stains, Dyes, and Indicators (1990)[1]. |
Experimental Protocols
Protocol 1: Preparation of a Stock this compound Staining Solution
This protocol provides a general method for preparing a this compound staining solution. The final pH may need adjustment based on your specific application.
-
Dissolve the Dye: Weigh out the desired amount of this compound dye powder.
-
Add Solvent: Dissolve the dye in distilled water. Gentle heating may be required, but avoid excessive heat as it can cause the dye to become unstable[1].
-
Filter: Once fully dissolved and cooled to room temperature, filter the solution to remove any undissolved particles.
-
Store: Store the solution in a labeled, airtight container in a dark location.
Protocol 2: Adjusting the pH of the this compound Staining Solution
This protocol outlines the steps for modifying the pH of your staining solution to optimize performance.
-
Measure Initial pH: Using a calibrated pH meter, measure the current pH of your this compound staining solution.
-
Prepare Adjusting Solutions: Have 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions ready for pH adjustment.
-
Adjust pH: While gently stirring the staining solution, add the acidic or basic solution dropwise until the desired pH is reached. Allow the solution to stabilize before taking a final pH reading.
-
Test Stain: Perform a test stain on a control slide to evaluate the performance of the pH-adjusted solution.
Visualizations
Caption: Experimental workflow for preparing and adjusting the pH of a this compound staining solution.
Caption: Troubleshooting logic for common this compound staining issues.
References
Technical Support Center: Chrysodine Staining in Paraffin-Embedded Tissues
Disclaimer: Information on artifacts specific to Chrysodine staining is limited in readily available literature. The following troubleshooting guide and frequently asked questions are based on established principles of histological staining and may be adapted for issues encountered with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound stain and what is it used for in histology?
This compound is a basic aniline dye that imparts a yellow to orange color to acidic tissue components. In histology, it has been used for various purposes, including the demonstration of mast cell granules, staining of Helicobacter pylori in gastric biopsies, and as a counterstain. Due to its basic nature, it will primarily stain acidic components such as nuclei and some cytoplasmic granules.
Q2: What are the most common artifacts encountered during this compound staining of paraffin-embedded tissues?
While specific data for this compound is scarce, common artifacts that can be anticipated are similar to those seen with other histological stains. These include:
-
Stain Precipitate: Crystalline or amorphous deposits on the tissue section.
-
Uneven Staining: Patchy or inconsistent color intensity across the tissue.
-
Weak Staining: Pale, indistinct staining of target structures.
-
High Background Staining: Non-specific coloration of the entire tissue section, obscuring details.
-
Tissue Section Artifacts: Issues like folds, wrinkles, or detachment of the section from the slide.
Q3: How can I prevent the formation of stain precipitate?
Stain precipitate is often caused by using an old or contaminated staining solution, or by allowing the stain to dry on the slide.[1][2] To prevent this, it is crucial to:
-
Filter the this compound staining solution before each use.
-
Keep staining dishes covered to prevent evaporation and contamination.
-
Ensure slides are completely submerged in the staining solution and do not dry out during the staining process.
Q4: What causes weak or pale staining with this compound?
Weak staining can result from several factors throughout the histological process. Incomplete deparaffinization can prevent the aqueous stain from penetrating the tissue.[3] Other causes include insufficient staining time, a depleted or overly diluted staining solution, or excessive differentiation.
Q5: Why is there high background staining on my this compound-stained slide?
High background staining can be caused by excessive stain concentration, prolonged staining time, or inadequate rinsing after staining. It may also result from issues with tissue fixation. Trapped wax in the tissue due to incomplete deparaffinization can also contribute to a "muddy" appearance with a lack of detail.[4]
Troubleshooting Guide
Issue 1: Presence of Crystalline or Amorphous Precipitate on the Tissue Section
-
Question: I am observing small, dark, and irregular deposits on my tissue section after staining with this compound. What could be the cause and how can I fix it?
-
Answer: This is likely due to stain precipitate. The primary causes are an old, supersaturated, or contaminated staining solution. To resolve this, you should filter your this compound solution immediately before use. If the problem persists, prepare a fresh batch of the stain. Ensure that your staining dishes are clean and covered to prevent evaporation and contamination from dust or other airborne particles.[1][2]
Issue 2: Uneven or Patchy Staining
-
Question: My tissue section shows areas of intense this compound staining while other areas are completely unstained. What is causing this inconsistency?
-
Answer: Uneven staining is often a result of incomplete deparaffinization, where residual paraffin wax prevents the stain from reaching the tissue.[3] To remedy this, ensure complete removal of wax by using fresh xylene and adequate immersion times during the deparaffinization steps. Another potential cause is the incomplete submersion of the slide in the staining solution or allowing the section to dry out at some point during the staining procedure. Always use a sufficient volume of stain to cover the entire section.
Issue 3: Weak or Faint Staining
-
Question: The target structures in my tissue are barely visible after this compound staining. How can I improve the staining intensity?
-
Answer: Weak staining can have multiple causes. First, check the age and concentration of your this compound stain; it may be depleted or too dilute. Prepare a fresh solution if necessary. Insufficient staining time can also lead to faint staining, so you may need to optimize the incubation time. Additionally, over-differentiation, if a differentiation step is used, can excessively remove the stain. Finally, ensure that your deparaffinization and rehydration steps are thorough, as residual wax will impede stain penetration.[3]
Issue 4: High Background or Non-Specific Staining
-
Question: The entire tissue section has a strong yellow-orange color, making it difficult to distinguish specific structures. What should I do?
-
Answer: High background staining is typically caused by over-staining. You can try reducing the staining time or diluting the this compound solution. Inadequate rinsing after the staining step can also leave excess dye on the slide. Ensure thorough but gentle rinsing in distilled water or the appropriate buffer after staining. If the issue persists, consider optimizing the pH of your staining solution, as this can influence dye binding.
Summary of Troubleshooting Strategies
| Artifact | Potential Cause | Recommended Solution |
| Stain Precipitate | Old, contaminated, or supersaturated stain solution.[1][2] | Filter the stain before use. Prepare fresh staining solution. Keep staining dishes covered. |
| Uneven Staining | Incomplete deparaffinization.[3] Section drying during staining. | Ensure complete wax removal with fresh xylene. Keep slides fully submerged in solutions. |
| Weak Staining | Depleted or over-diluted stain. Insufficient staining time. Over-differentiation. | Prepare fresh stain. Optimize staining duration. Reduce time in differentiation step. |
| High Background | Over-staining (time or concentration). Inadequate rinsing. | Reduce staining time or dilute the stain. Ensure thorough rinsing after staining. |
| Tissue Folds/Wrinkles | Improper handling during section mounting. | Carefully flatten sections on the water bath before mounting on slides. |
| "Muddy" Appearance | Residual wax in the tissue.[4] | Prolong treatment in xylene to ensure complete wax removal before staining.[4] |
Experimental Protocols
General Protocol for this compound Staining of Paraffin-Embedded Tissues
This protocol provides a general framework. Incubation times and solution concentrations may need to be optimized for specific tissue types and target structures.
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes of 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes of 3 minutes each.
-
Immerse in 95% Ethanol: 1 change of 3 minutes.
-
Immerse in 70% Ethanol: 1 change of 3 minutes.
-
Rinse gently in running tap water.
-
Rinse in distilled water.
-
-
Staining:
-
Immerse slides in filtered this compound solution (e.g., 0.5% aqueous solution) for 5-10 minutes. Optimization of time and concentration may be required.
-
-
Rinsing:
-
Rinse slides in several changes of distilled water until the water runs clear.
-
-
Dehydration and Clearing:
-
Immerse in 95% Ethanol: 1 change of 2 minutes.
-
Immerse in 100% Ethanol: 2 changes of 2 minutes each.
-
Immerse in Xylene: 2 changes of 3 minutes each.
-
-
Mounting:
-
Apply a drop of mounting medium to the tissue section and coverslip. Avoid introducing air bubbles.
-
Visualizations
Caption: Troubleshooting workflow for common this compound staining artifacts.
Caption: Histological workflow and potential points for artifact introduction.
References
Improving contrast of Chrysodine stain with mordants
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their Chrysodine staining protocols and improve contrast with the use of mordants.
Troubleshooting Guide
Issue 1: Weak or Pale this compound Staining
Question: My this compound stain is consistently weak, resulting in poor visualization of target structures. How can I enhance the staining intensity?
Answer:
Weak this compound staining can be caused by several factors, including suboptimal dye concentration, insufficient staining time, or poor dye binding to the tissue. To improve staining intensity, consider the following solutions:
-
Optimize Staining Protocol: Ensure your this compound solution is freshly prepared and at an appropriate concentration (typically 0.1-1.0% in aqueous solution). Increase the staining time to allow for better dye penetration and binding.
-
Introduce a Mordant: A mordant is a substance that forms a coordination complex with the dye, which then attaches to the tissue, thereby enhancing the stain's intensity and stability.[1][2][3][4][5] Pre-treating your sections with a mordant like tannic acid, potassium dichromate, or picric acid can significantly improve this compound staining.
Issue 2: Poor Contrast Between Cellular Components
Question: I am having difficulty differentiating between various cellular components as the this compound stain is providing a monolithic color. How can I improve the contrast?
Answer:
Poor contrast is a common issue in histology.[6] Besides ensuring proper tissue fixation and processing, the use of a mordant can improve the differential staining of various tissue elements.
-
Tannic Acid Mordanting: Tannic acid can enhance the binding of basic dyes like this compound to cytoplasmic and nuclear components, potentially leading to better differentiation.[7][8]
-
Potassium Dichromate as a Mordant: Potassium dichromate is a strong oxidizing agent that can act as a mordant, particularly for cytoplasmic components.[9][10][11][12][13][14] It can alter tissue components to increase their affinity for the dye.
-
Picric Acid Pre-treatment: Picric acid, often used in trichrome staining, can act as a mordant and differentiating agent.[15][16][17][18][19][20][21][22] It can enhance the staining of cytoplasm and muscle fibers, providing a contrasting background.[15][17]
Issue 3: High Background Staining
Question: My sections show high background staining, which obscures the specific staining of my target structures. What can I do to reduce this?
Answer:
High background staining can result from several factors, including incomplete rinsing, excessive dye concentration, or non-specific binding of the dye.
-
Thorough Rinsing: Ensure adequate rinsing after the mordant and staining steps to remove any unbound reagents.
-
Adjust Dye Concentration: A lower concentration of this compound may be necessary to reduce non-specific binding.
-
Mordant Optimization: The concentration and incubation time of the mordant may need to be optimized. Over-mordanting can sometimes lead to increased background.
Frequently Asked Questions (FAQs)
What is the role of a mordant in this compound staining?
A mordant is a substance that facilitates the binding of a dye to a substrate, such as a tissue section.[1][2][3][4][5] It forms a bridge between the tissue and the dye, creating a more stable and intense stain than the dye alone.[1][3]
Which mordant should I choose for my experiment?
The choice of mordant depends on the specific tissue and the desired outcome.
-
Tannic Acid: Generally used to enhance the staining of cellulose in plant tissues but can also be effective for animal tissues.[23][24][25][26][27][28]
-
Potassium Dichromate: A strong oxidizing agent that can alter tissue components to improve dye uptake, particularly in the cytoplasm.[9][12][13][14] It is also a known fixative.[10]
-
Picric Acid: Often used as a component of fixatives (e.g., Bouin's fluid) and in trichrome stains to provide a yellow counterstain and enhance the staining of cytoplasmic elements.[15][17][19][20][22]
Can I combine mordanting with other counterstains?
Yes, after mordanting and this compound staining, you can proceed with a suitable counterstain to highlight other tissue components. Ensure that the counterstain is compatible with the mordant and this compound.
Experimental Protocols
Standard this compound Staining Protocol
-
Deparaffinize and rehydrate tissue sections through xylene and graded alcohols to water.
-
Stain in a 0.5% aqueous this compound solution for 5-10 minutes.
-
Rinse briefly in distilled water.
-
Dehydrate through graded alcohols.
-
Clear in xylene and mount with a resinous mounting medium.
This compound Staining with Mordant Pre-treatment
A. Tannic Acid Mordanting
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
Immerse slides in a 4% aqueous solution of tannic acid for 10-15 minutes.[8]
-
Rinse thoroughly in several changes of distilled water.
-
Proceed with the Standard this compound Staining Protocol from step 2.
B. Potassium Dichromate Mordanting
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
Immerse slides in a 2% aqueous solution of potassium dichromate for 5-10 minutes.
-
Rinse thoroughly in running tap water, followed by distilled water.
-
Proceed with the Standard this compound Staining Protocol from step 2.
C. Picric Acid Mordanting
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
Immerse slides in a saturated aqueous solution of picric acid for 5-10 minutes.[17]
-
Rinse thoroughly in running tap water to remove the yellow color, followed by distilled water.[17]
-
Proceed with the Standard this compound Staining Protocol from step 2.
Data Presentation
| Mordant | Concentration | Incubation Time | Expected Outcome |
| None (Control) | N/A | N/A | Standard this compound staining intensity and contrast. |
| Tannic Acid | 4% aqueous solution | 10-15 minutes | Enhanced staining of both nucleus and cytoplasm. |
| Potassium Dichromate | 2% aqueous solution | 5-10 minutes | Intensified cytoplasmic staining. |
| Picric Acid | Saturated aqueous solution | 5-10 minutes | Enhanced cytoplasmic staining with a slight yellow background. |
Visualizations
Caption: Workflow for this compound staining with an optional mordanting step.
Caption: How a mordant enhances dye binding to tissue.
Caption: A flowchart for troubleshooting poor contrast in this compound staining.
References
- 1. An Introduction to Mordants | Protocols Online [protocolsonline.com]
- 2. JaypeeDigital | Introduction to Staining and Principles of Staining [jaypeedigital.com]
- 3. utas.edu.au [utas.edu.au]
- 4. stainsfile.com [stainsfile.com]
- 5. Mordant & Mordant dye | PPTX [slideshare.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Section staining for electron microscopy using tannic acid as a mordant: a simple method for visualization of glycogen and collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. stainsfile.com [stainsfile.com]
- 10. Direct application of potassium bichromate and mercuric chloride to staining solutions requiring these agents as mordants in fixation for embedding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sonic.net [sonic.net]
- 12. woodfinishingenterprises.com [woodfinishingenterprises.com]
- 13. Chrome Mordant (Potassium Dichromate) – 250g – George Weil [georgeweil.com]
- 14. ijmtlm.org [ijmtlm.org]
- 15. stainsfile.com [stainsfile.com]
- 16. Trichrome staining - Wikipedia [en.wikipedia.org]
- 17. stainsfile.com [stainsfile.com]
- 18. tandfonline.com [tandfonline.com]
- 19. saffronscientific.com [saffronscientific.com]
- 20. Usefulness of picric acid as mordant: With the heating of picric acid, the efficiency of AZAN staining is improved | CiNii Research [cir.nii.ac.jp]
- 21. tandfonline.com [tandfonline.com]
- 22. Picric acid - Wikipedia [en.wikipedia.org]
- 23. Natural Dyes - Mordants Part 2 - the MAIWA JOURNAL [maiwahandprints.blogspot.com]
- 24. botanicalcolors.com [botanicalcolors.com]
- 25. How to Mordant - Celluslose Fibres — Natural Dyes [naturaldyes.ca]
- 26. Natural Dye Series Post 2: Mordanting Cellulose Fabric — Farm & Folk [farmandfolk.com]
- 27. asianpubs.org [asianpubs.org]
- 28. Alum-tannin mordant | Wild Colours natural dyes [wildcolours.co.uk]
Inconsistent Chrysodine staining results between batches
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent Chrysodine staining results between batches.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of inconsistent this compound staining results between different batches of dye?
Inconsistent this compound staining results between batches can stem from several factors, broadly categorized as dye-related issues, procedural variations, and tissue-related factors.
-
Dye-Related Issues:
-
Batch-to-Batch Variability in Dye Purity and Composition: Commercial preparations of this compound can vary in their exact composition and purity between lots and manufacturers. Some formulations, like Chrysoidine 'Y', have been found to contain multiple azo dye components, with some components being more mutagenic than others.[1] This variability can affect staining intensity and specificity.
-
Dye Degradation: this compound dyes can degrade over time, especially when exposed to light, high temperatures, or reactive chemicals. Degradation products may have different staining properties, leading to weaker or altered staining patterns. The breakdown of Chrysoidine can be initiated by factors like strong oxidizing agents.[2]
-
Incorrect Dye Concentration: An error in the preparation of the staining solution, leading to a concentration that is too high or too low, will directly impact staining results.
-
-
Procedural Variations:
-
Inconsistent Staining Protocol: Minor deviations in staining time, temperature, pH of solutions, and rinsing steps can lead to significant differences in staining outcomes.[3]
-
Fixation Issues: The type of fixative used and the duration of fixation can influence how well this compound binds to target structures. For mast cell staining, for example, certain fixatives are preferred over others.[4][5]
-
Water Quality: The pH and mineral content of the water used for preparing solutions and for rinsing can affect the staining reaction.[6][7]
-
-
Tissue-Related Factors:
-
Tissue Processing: Differences in tissue processing, such as dehydration and clearing, can affect the accessibility of target structures to the dye.
-
Specimen Thickness: Variations in the thickness of tissue sections can lead to apparent differences in staining intensity.[6]
-
Troubleshooting Guides
Problem 1: Pale or Weak Staining with a New Batch of this compound
| Possible Cause | Troubleshooting Step |
| Low Dye Content or Purity in the New Batch | 1. Verify Dye Concentration: Double-check the calculations and measurements used to prepare the staining solution. 2. Perform Quality Control (QC) on the New Dye Batch: Conduct a simple QC test, such as Thin-Layer Chromatography (TLC) or UV-Vis Spectrophotometry, to compare the new batch with a previously well-performing batch (see Experimental Protocols section for a detailed QC protocol). 3. Increase Staining Time: Extend the incubation time in the this compound solution incrementally to see if staining intensity improves. 4. Increase Dye Concentration: Prepare a fresh staining solution with a slightly higher concentration of the new this compound dye. |
| Dye Degradation | 1. Check Storage Conditions: Ensure the dye powder has been stored in a cool, dark, and dry place as recommended.[2] 2. Use a Freshly Prepared Solution: this compound solutions may not be stable over long periods. Prepare a fresh solution for each staining run. |
| Suboptimal pH of Staining Solution | 1. Measure pH: Check the pH of your prepared this compound staining solution. 2. Adjust pH: If the pH is outside the optimal range for your protocol, adjust it accordingly. The pH of the staining solution is a critical factor affecting dye binding.[3] |
| Inadequate Fixation | 1. Review Fixation Protocol: Ensure that the fixation type and duration are appropriate for this compound staining and the target tissue. For mast cells, non-aldehyde fixatives are often preferred.[5] |
Problem 2: Overstaining or High Background with a New Batch of this compound
| Possible Cause | Troubleshooting Step |
| High Dye Content or Presence of Impurities in the New Batch | 1. Perform QC on the New Dye Batch: Use TLC or UV-Vis Spectrophotometry to assess the purity and concentration of the new dye batch compared to a previous one (see Experimental Protocols section). 2. Decrease Staining Time: Shorten the incubation time in the this compound solution. 3. Decrease Dye Concentration: Prepare a new staining solution with a lower concentration of the this compound dye. |
| Inadequate Differentiation | 1. Optimize Differentiation Step: If your protocol includes a differentiation step (e.g., with acetic acid for mast cell staining), ensure it is performed correctly and for the optimal duration.[8] |
| Carryover of Solutions | 1. Ensure Thorough Rinsing: Make sure to rinse the slides adequately between each step of the staining protocol to prevent carryover of reagents. |
| Tissue Section Thickness | 1. Check Section Thickness: Verify that the tissue sections are cut at the recommended thickness. Thicker sections can lead to overstaining.[6] |
Data Presentation
Table 1: Comparison of this compound Dye Specifications from Different Suppliers
| Supplier | Product Name | Purity/Dye Content | CAS Number | Molecular Weight ( g/mol ) |
| Sigma-Aldrich | Chrysoidine G, analytical standard | ≥95.0% (HPLC)[9] | 532-82-1 | 248.71 |
| Chem-Impex | Chrysoidine G, for microscopy | ≥ 95% (HPLC)[10] | 532-82-1 | 248.71 |
| Alpha Chemika | Chrysoidine Y For Microscopy | Dye content about 90.0%[3] | 532-82-1 | 248.72 |
| High Purity Laboratory Chemicals | Chrysoidine Y 90% for Microscopy | 90% | 532-82-1 | Not Specified |
| Santa Cruz Biotechnology | Chrysoidine G | Not Specified | 532-82-1 | 248.71 |
Note: Purity and dye content can vary between lots even from the same supplier. It is always recommended to perform an in-house quality control check on new batches.
Experimental Protocols
Protocol 1: Quality Control of a New this compound Dye Batch using Thin-Layer Chromatography (TLC)
This protocol provides a method to qualitatively compare the composition of a new batch of this compound dye against a previously validated batch.
Materials:
-
TLC plates (silica gel on a plastic or glass backing)
-
Developing chamber (e.g., a beaker with a watch glass cover)
-
This compound dye (new batch and a reference/old batch)
-
Solvent for dissolving the dye (e.g., ethanol or water)
-
Chromatography solvent (mobile phase), for example, a mixture of ethyl acetate, ethanol, and acetic acid (e.g., 8:1:1 v/v/v). The optimal solvent system may require some experimentation.
-
Capillary tubes or micropipettes for spotting
-
Pencil
-
Ruler
-
UV lamp (optional, for visualization if spots are not clearly visible)
Procedure:
-
Prepare Dye Solutions: Prepare a 0.1% (w/v) solution of both the new and the reference this compound dye in a suitable solvent.
-
Prepare the TLC Plate:
-
Handle the TLC plate by the edges to avoid contaminating the surface.
-
Using a pencil, gently draw a starting line (origin) about 1.5 cm from the bottom of the plate.
-
Mark two points on the starting line, at least 1 cm apart, for spotting the two dye samples.
-
-
Spot the Dyes:
-
Using a clean capillary tube or micropipette for each sample, apply a small spot of each dye solution onto the marked points on the starting line.
-
Allow the spots to dry completely. You can re-apply the dye solution to the same spot 2-3 times to increase the concentration, ensuring the spot remains small (2-3 mm in diameter).
-
-
Develop the Chromatogram:
-
Pour the chromatography solvent into the developing chamber to a depth of about 0.5-1 cm.
-
Place the spotted TLC plate into the chamber, ensuring the starting line with the spots is above the solvent level.
-
Cover the chamber and allow the solvent to move up the plate by capillary action.
-
-
Analyze the Results:
-
When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry.
-
Visually compare the chromatograms of the new and reference batches. A good quality batch should ideally show a single, distinct spot. The presence of multiple spots indicates impurities. The migration distance (Rf value) of the main spot should be comparable between the two batches.
-
Calculate the Retention Factor (Rf) for each spot:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
A significant difference in the number of spots or the Rf value of the main spot between the new and reference batches suggests a difference in composition that could lead to inconsistent staining.
-
Protocol 2: Basic this compound Staining for Mast Cells
This is a general protocol and may require optimization for specific tissues and applications.
Materials:
-
This compound staining solution (e.g., 0.5% this compound in 70% ethanol)
-
Deparaffinized and rehydrated tissue sections on slides
-
Ethanol solutions (100%, 95%, 70%)
-
Xylene or xylene substitute
-
Mounting medium
Procedure:
-
Deparaffinize and Rehydrate: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Staining: Immerse slides in the this compound staining solution for 5-10 minutes.
-
Rinsing: Rinse the slides well in 95% ethanol to remove excess stain.
-
Dehydration: Dehydrate the sections through graded ethanol solutions (e.g., 95% and 100%).
-
Clearing: Clear the sections in xylene or a xylene substitute.
-
Mounting: Mount the coverslip with a suitable mounting medium.
Expected Results: Mast cell granules should be stained a bright orange-red.
Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for Inconsistent this compound Staining
Caption: A logical workflow for troubleshooting inconsistent this compound staining results.
Diagram 2: Quality Control Process for a New Dye Batch
Caption: A flowchart outlining the quality control process for a new batch of this compound dye.
References
- 1. tandfonline.com [tandfonline.com]
- 2. medhavatika.com [medhavatika.com]
- 3. Chrysoidine Y for Microscopy, Chrysoidine Y Basic Dyes Manufacturer [alphachemikaindia.com]
- 4. kcl.ac.uk [kcl.ac.uk]
- 5. hplcindia.com [hplcindia.com]
- 6. simulationcanada.ca [simulationcanada.ca]
- 7. researchgate.net [researchgate.net]
- 8. flinnsci.ca [flinnsci.ca]
- 9. 柯衣定 G analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 10. chemimpex.com [chemimpex.com]
Destaining techniques for overstained Chrysodine samples
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals who encounter issues with overstained Chrysodine samples.
Frequently Asked Questions (FAQs)
Q1: My entire tissue section or cell smear is far too dark after this compound staining. What is the most likely cause and the quickest solution?
A: Overstaining with this compound is typically due to excessive staining time, use of a too-concentrated dye solution, or inadequate rinsing after the staining step. The quickest solution is to perform a controlled destaining procedure using a solvent that can gradually remove the excess dye. This compound is soluble in both water and ethanol, which can be used as destaining agents.
Q2: I have significant background staining, which is obscuring the details of my target structures. How can I reduce it?
A: High background staining is often caused by the cationic (basic) nature of this compound, which can lead to non-specific binding to acidic components in the sample or on the slide. To reduce background, you can:
-
Ensure your rinsing step after staining is thorough.
-
Apply a brief differentiation step with acidified alcohol to remove non-specifically bound dye. The acidic pH reduces the affinity of the basic dye for tissue components[1].
-
Ensure the slide is exceptionally clean before sample preparation.
Q3: Can I completely remove the this compound stain and restain the sample?
A: In many cases, yes. Since this compound is soluble in ethanol and water, a thorough washing with acidified alcohol followed by extensive rinsing with water can remove a significant amount of the stain. However, be aware that destaining and restaining procedures can sometimes affect the morphological integrity of the sample.
Q4: Why does the intensity of my this compound stain vary so much between experiments?
A: Inconsistent staining can be due to several factors:
-
pH Fluctuations: The binding of basic dyes like this compound is pH-dependent. Staining is generally stronger in more alkaline conditions[1]. Ensure your staining and washing solutions have a consistent pH.
-
Reagent Age: The dye solution may degrade or become more concentrated over time due to solvent evaporation. It is good practice to use fresh or filtered staining solutions.
-
Fixation Differences: The type and duration of fixation can alter the chemical properties of the tissue, affecting dye uptake.
Troubleshooting Overstained this compound Samples
If you have an overstained sample, the goal is to remove the excess stain until the desired differentiation and detail are visible. This process is often referred to as "differentiation." Monitor the destaining process by periodically rinsing the slide, coverslipping with a temporary mounting medium (like water or the final rinsing agent), and observing under a microscope.
Recommended Destaining Agents
Based on the chemical properties of this compound, the following reagents can be used for destaining.
| Reagent | Recommended Starting Concentration/Formula | Rationale |
| Ethanol | 70% (v/v) in distilled water | This compound is soluble in ethanol and water[2]. A 70% solution provides a controlled and relatively gentle destaining action. |
| Acidified Alcohol | 0.5-1% HCl in 70% (v/v) Ethanol | The acidic pH reduces the affinity of the basic this compound dye for negatively charged tissue components, accelerating stain removal[1][3]. This is a more aggressive method. |
| Acidified Water | 0.5-1% Acetic Acid in distilled water | A gentler acidic solution for more precise control over the destaining process. |
Experimental Protocols
Below are detailed protocols for destaining overstained this compound samples. Always monitor the destaining process microscopically to avoid complete removal of the stain.
Protocol 1: Controlled Destaining with Ethanol
This is the most common and recommended starting method for general overstaining.
-
Initial Assessment: Observe the overstained slide under a microscope to confirm the degree of overstaining.
-
First Destaining Step: Immerse the slide in a coplin jar containing 70% ethanol for 15-30 seconds.
-
Rinse and Check: Briefly rinse the slide in distilled water to stop the destaining process. Mount with a drop of water and a coverslip, and check the staining intensity under the microscope.
-
Further Destaining (If Needed): If the sample is still overstained, repeat the immersion in 70% ethanol for another 15-30 seconds. For very dark samples, you may switch to 95% ethanol for a slightly faster action.
-
Final Steps: Once the desired level of differentiation is achieved, proceed with the subsequent steps of your protocol (e.g., dehydration and mounting).
Protocol 2: Differentiation with Acidified Alcohol
This method is more rapid and is particularly effective for reducing high background staining. Caution is advised as it can quickly remove the stain entirely.
-
Preparation: Prepare a solution of 0.5% HCl in 70% ethanol. Also, have a separate container of 70% ethanol (non-acidified) or distilled water ready to stop the reaction.
-
Quick Dip: Dip the overstained slide into the acidified alcohol for just 1-5 seconds.
-
Stop Differentiation: Immediately transfer the slide to the jar of 70% ethanol or distilled water for 30 seconds to neutralize the acid's effect.
-
Rinse and Check: Rinse thoroughly with running tap water, then check the staining intensity under the microscope.
-
Repeat if Necessary: If more destaining is required, repeat with a very brief (1-2 second) dip in the acidified alcohol.
-
Final Steps: Once complete, rinse thoroughly to remove all acid before proceeding to the final steps of your protocol.
Visual Troubleshooting Guide
The following diagram outlines the decision-making process when faced with an overstained this compound sample.
Caption: A logical workflow for troubleshooting overstained this compound samples.
References
Validation & Comparative
A Comparative Guide to Staining Lignified Plant Tissue: Safranin as the Gold Standard in the Absence of Evidence for Chrysodine
For researchers, scientists, and drug development professionals seeking to visualize lignified plant tissues, Safranin stands out as a well-documented and reliable staining agent. In contrast, a thorough review of scientific literature reveals a significant lack of evidence for the use of Chrysodine for this specific application. While this compound is a known biological stain, its affinity for and efficacy in staining lignin has not been established, precluding a direct comparative analysis with Safranin.
This guide, therefore, provides a comprehensive overview of Safranin's performance in staining lignified plant tissue, supported by established experimental protocols and data. Additionally, it briefly discusses other common alternatives to Safranin, offering a broader perspective on available techniques.
Safranin: A Detailed Examination
Safranin is a cationic, red dye that is widely used in histology and cytology.[1] It is particularly effective for staining lignified tissues, such as xylem and sclerenchyma, where it binds to the acidic components of lignin, imparting a distinct red or pink color.[2][3] This specificity allows for clear differentiation between lignified and non-lignified (cellulosic) tissues, which are often counterstained with a contrasting dye like Fast Green or Astra Blue.[4]
Performance Characteristics of Safranin Staining
| Feature | Description | References |
| Specificity for Lignin | High. Safranin preferentially binds to the polyphenolic structure of lignin, resulting in a strong and vibrant red stain in lignified cell walls. | [2][3] |
| Contrast | Excellent, especially when used with a counterstain. The red of Safranin against the green or blue of a counterstain provides clear visualization of tissue organization. | [4] |
| Versatility | Can be used for both qualitative and quantitative analysis. Fluorescence microscopy of Safranin-stained tissue can be used to estimate lignin content. | [2] |
| Stability | Stained sections are relatively stable and can be permanently mounted for long-term archiving and repeated observation. | |
| Ease of Use | The staining protocol is straightforward and can be readily implemented in most laboratory settings. | [5] |
Experimental Protocol for Safranin Staining
This protocol is a standard method for staining paraffin-embedded plant tissue sections.
Materials:
-
Safranin O solution (1% in 50% ethanol)
-
Fast Green FCF solution (0.5% in 95% ethanol) or Astra Blue (1% in 70% ethanol)[6]
-
Ethanol series (50%, 70%, 95%, 100%)
-
Xylene or a xylene substitute
-
Mounting medium
-
Microscope slides with paraffin sections of plant tissue
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or substitute) for 10 minutes to remove paraffin. Repeat with fresh xylene.
-
Transfer slides through a descending ethanol series to rehydrate the tissue: 100% ethanol (5 minutes), 95% ethanol (5 minutes), 70% ethanol (5 minutes), 50% ethanol (5 minutes), and finally distilled water (5 minutes).
-
-
Staining:
-
Immerse slides in Safranin O solution for 20-30 minutes. The staining time can be adjusted depending on the tissue and desired intensity.
-
Briefly rinse with distilled water to remove excess stain.
-
-
Counterstaining:
-
Immerse slides in Fast Green FCF or Astra Blue solution for 30-60 seconds. Over-staining with the counterstain should be avoided as it can mask the Safranin.
-
Briefly rinse with 95% ethanol.
-
-
Dehydration and Mounting:
-
Dehydrate the sections by passing them through an ascending ethanol series: 95% ethanol (2 minutes), 100% ethanol (5 minutes). Repeat with fresh 100% ethanol.
-
Clear the sections in xylene (or substitute) for 5-10 minutes.
-
Apply a coverslip with a permanent mounting medium.
-
Visualizing the Staining Workflow
Caption: Workflow of Safranin staining for lignified tissue.
Alternatives to Safranin for Lignin Staining
While Safranin is a primary choice, other stains can also be used to visualize lignified tissues.
-
Toluidine Blue O (TBO): A polychromatic stain that can differentiate between various cell wall components. Lignified walls typically stain greenish-blue to bright blue.[7]
-
Phloroglucinol-HCl: This solution gives a specific and rapid red-violet color reaction with the cinnamaldehyde groups in lignin. However, the stain is not permanent and fades quickly.
Conclusion
For the histological visualization of lignified plant tissue, Safranin remains a superior and well-validated choice. Its specificity, high contrast, and the stability of the stain make it a reliable tool for researchers. While the potential of this compound as a biological stain is acknowledged, its application for identifying lignin in plant tissues is not supported by current scientific literature. Therefore, for researchers requiring robust and reproducible staining of lignified structures, Safranin is the recommended and scientifically-backed option. Further research would be necessary to evaluate the efficacy of this compound for this purpose.
References
- 1. Safranin - Wikipedia [en.wikipedia.org]
- 2. Safranine fluorescent staining of wood cell walls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A differential staining method to identify lignified and unlignified tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. 532-82-1 CAS | CHRYSOIDINE Y | Biological Stains and Dyes | Article No. 02841 [lobachemie.com]
- 7. A staining protocol for identifying secondary compounds in Myrtaceae - PMC [pmc.ncbi.nlm.nih.gov]
The Unsuitability of Chrysodine as a Vital Stain and a Guide to Validated Alternatives
A comprehensive review of available scientific literature reveals no evidence to support the validation of Chrysodine as a vital stain for specific cell types. In fact, its documented toxicity and classification as a potential carcinogen render it unsuitable for applications requiring the staining of living cells without inducing cell death. This guide will briefly discuss the characteristics of this compound that preclude its use as a vital stain and will instead provide a detailed comparison of established and effective vital staining alternatives for researchers, scientists, and drug development professionals.
This compound: A Profile in Unsuitability for Vital Staining
This compound is a synthetic monoazo dye with a history of use in industrial applications such as dyeing textiles, inks, and wood stains[1]. However, its use in biological applications, particularly those involving live cells, is strongly discouraged due to its toxic properties. This compound is classified as harmful if swallowed and is suspected of causing genetic defects[2]. Studies have indicated its potential carcinogenicity, with evidence of inducing liver-cell adenomas, carcinomas, and other cancers in mice[3]. Given that the primary requirement of a vital stain is to be excluded from or non-toxic to living cells, the inherent toxicity of this compound makes it an inappropriate choice for cell viability assays.
A Comparative Guide to Validated Vital Stains
For researchers seeking reliable methods to differentiate between live and dead cells, several well-validated vital stains are available. The choice of stain often depends on the specific cell type, experimental workflow, and available equipment. Below is a comparison of three commonly used vital stains: Trypan Blue, Erythrosin B, and Calcein AM.
Data Presentation: Comparison of Vital Stain Alternatives
| Feature | Trypan Blue | Erythrosin B | Calcein AM |
| Staining Principle | Membrane Exclusion | Membrane Exclusion | Intracellular Esterase Activity |
| Color of Dead Cells | Blue | Red/Pink | N/A (Live cells are green) |
| Color of Live Cells | Colorless | Colorless | Green Fluorescence |
| Detection Method | Bright-field Microscopy | Bright-field Microscopy | Fluorescence Microscopy/Flow Cytometry |
| Advantages | Inexpensive, widely used.[4][5][6] | Less toxic than Trypan Blue, FDA-approved food coloring.[4] | Stains only live cells, suitable for high-throughput screening. |
| Disadvantages | Can be toxic to cells over time, results can be subjective.[4] | Can also be toxic to some cell lines with prolonged exposure.[7] | Requires a fluorescence microscope or plate reader, more expensive. |
| Common Applications | Routine cell counting and viability assessment.[4][5][6] | Alternative to Trypan Blue for cell counting.[4] | Cytotoxicity assays, live-cell imaging.[8] |
Experimental Protocols
Trypan Blue Exclusion Assay for Cell Viability
This protocol is a standard method for determining the number of viable cells in a suspension.
Materials:
-
Cell suspension
-
0.4% Trypan Blue solution
-
Phosphate-buffered saline (PBS)
-
Hemocytometer
-
Microscope
Protocol:
-
Harvest cells and create a single-cell suspension in PBS.
-
Dilute the cell suspension with 0.4% Trypan Blue solution at a 1:1 ratio. For example, mix 20 µL of cell suspension with 20 µL of Trypan Blue solution.
-
Incubate the mixture at room temperature for 1-2 minutes. Do not exceed 5 minutes as viable cells may begin to take up the dye.
-
Load 10 µL of the mixture into a clean hemocytometer.
-
Under a light microscope, count the number of stained (non-viable) and unstained (viable) cells in the central grid of the hemocytometer.
-
Calculate the percentage of viable cells using the following formula: Viability (%) = (Number of unstained cells / Total number of cells) x 100
Erythrosin B Viability Staining
This protocol is a safer alternative to the Trypan Blue exclusion assay.
Materials:
-
Cell suspension
-
0.1% Erythrosin B working solution in PBS
-
Hemocytometer
-
Microscope
Protocol:
-
Prepare a single-cell suspension from your cell culture.
-
Mix the cell suspension with the 0.1% Erythrosin B solution at a 1:1 ratio.
-
Incubate for 1-2 minutes at room temperature.
-
Load the stained cell suspension into a hemocytometer.
-
Under a bright-field microscope, count the viable (unstained) and non-viable (pink/red) cells.
-
Calculate cell viability as described for the Trypan Blue assay.
Calcein AM Staining for Live Cell Imaging and Viability
This protocol is used to identify live cells through fluorescence, indicating both membrane integrity and metabolic activity.
Materials:
-
Adherent cells or cell suspension
-
Calcein AM stock solution (e.g., 1 mM in DMSO)
-
Culture medium or PBS
-
Fluorescence microscope with appropriate filters (Excitation ~490 nm, Emission ~515 nm)
Protocol:
-
Prepare a working solution of Calcein AM by diluting the stock solution in culture medium or PBS to a final concentration of 1-5 µM.
-
For adherent cells, remove the culture medium and wash the cells once with PBS. For cells in suspension, pellet the cells and resuspend in PBS.
-
Add the Calcein AM working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Wash the cells with PBS to remove excess Calcein AM.
-
Image the cells using a fluorescence microscope. Live cells will exhibit bright green fluorescence.
References
- 1. Chrysin Attenuates Cell Viability of Human Colorectal Cancer Cells through Autophagy Induction Unlike 5-Fluorouracil/Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chrysoidine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CHRYSOIDINE (Group 3) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The safe trypan blue alternative for cell counting | Westburg Life Sciences [westburg.eu]
- 5. Comparative Analysis of the Different Dyes' Potential to Assess Human Normal and Cancer Cell Viability In Vitro under Different D/H Ratios in a Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. macsenlab.com [macsenlab.com]
- 7. Nucleus-highlighting (terminal/lethal) staining of adherent live U2-OS cells by Erythrosine B [protocols.io]
- 8. biotium.com [biotium.com]
A Comparative Guide to Azo Dyes in Histology: Chrysodine vs. Alternatives
In the field of histology, the precise differentiation and visualization of tissue components are paramount for accurate research and diagnosis. Azo dyes, a class of synthetic organic compounds characterized by the presence of an azo group (-N=N-), have long been indispensable tools for this purpose. This guide provides a comparative analysis of the efficacy of Chrysodine alongside other commonly used azo dyes: Metanil Yellow, Congo Red, and Oil Red O. The information is tailored for researchers, scientists, and drug development professionals, offering a blend of qualitative and quantitative data, detailed experimental protocols, and insights into their staining mechanisms.
Overview of Azo Dyes in Histology
Azo dyes are valued in histology for their vibrant colors, strong affinity for various tissue components, and the versatility of their application. Their staining properties are dictated by their molecular structure, including the nature of the aromatic rings and the presence of auxochromes, which influence color and binding affinity.
This compound G is a basic azo dye that imparts a yellowish-brown color and is primarily used as a counterstain. Metanil Yellow is an acidic azo dye often employed as a counterstain for collagen and cytoplasm in trichrome staining methods. Congo Red is a secondary diazo dye renowned for its specific binding to amyloid fibrils, exhibiting a characteristic apple-green birefringence under polarized light. Oil Red O is a fat-soluble diazo dye used for the demonstration of neutral lipids in frozen tissue sections.
Quantitative Data Summary
While direct, head-to-head quantitative comparisons of the staining efficacy of these dyes are not extensively available in published literature, the following tables summarize their key characteristics based on available data and common histological practices.
Table 1: General Properties and Applications
| Feature | This compound G | Metanil Yellow | Congo Red | Oil Red O |
| C.I. Number | 11270 | 13065 | 22120 | 26125 |
| Dye Class | Monoazo (Basic) | Monoazo (Acidic) | Diazo (Acidic) | Diazo (Lysochrome) |
| Color | Yellow-Brown | Yellow | Red | Red |
| Primary Application | Counterstain | Counterstain (collagen, cytoplasm) | Amyloid detection | Neutral lipid staining |
| Tissue Preparation | Paraffin sections | Paraffin sections | Paraffin or frozen sections | Frozen sections |
Table 2: Staining Performance and Characteristics
| Parameter | This compound G | Metanil Yellow | Congo Red | Oil Red O |
| Staining Intensity | Moderate | Moderate to Strong | Moderate (visual), Strong (birefringence) | Strong |
| Specificity | General counterstain | Good for collagen and cytoplasm in specific techniques | High for amyloid fibrils | High for neutral lipids |
| Photostability | Generally considered stable for routine microscopy. | Data on photostability is limited, but generally sufficient for standard use. | Stable under normal storage. Birefringence is a stable property. | Susceptible to fading with prolonged light exposure. |
| Toxicity | Harmful if swallowed, skin and eye irritant.[1] | May cause allergic skin reaction.[2][3] | Known human carcinogen (benzidine-based).[4][5][6] | May cause cancer (limited evidence).[7] |
Experimental Protocols
Detailed methodologies for the application of each dye are crucial for reproducible and optimal staining results.
This compound G Staining Protocol (General Counterstain)
-
Deparaffinization and Hydration: Deparaffinize sections in xylene and hydrate through graded alcohols to distilled water.
-
Primary Staining (Optional): Stain with a primary stain of choice (e.g., Hematoxylin).
-
Washing: Rinse thoroughly in distilled water.
-
This compound G Staining: Stain in a 0.5% aqueous solution of this compound G for 1-5 minutes.
-
Washing: Rinse briefly in distilled water.
-
Dehydration and Clearing: Dehydrate through graded alcohols, clear in xylene.
-
Mounting: Mount with a resinous mounting medium.
Metanil Yellow Staining Protocol (as part of a Trichrome stain)
This protocol is a modification of Masson's Trichrome where Metanil Yellow is used to stain collagen.
-
Deparaffinization and Hydration: Deparaffinize and hydrate sections to distilled water.
-
Nuclear Staining: Stain nuclei with an iron hematoxylin solution.
-
Washing: Wash in running tap water.
-
Cytoplasmic Staining: Stain with a Biebrich scarlet-acid fuchsin solution.
-
Washing: Rinse in distilled water.
-
Differentiation and Mordanting: Treat with a phosphomolybdic/phosphotungstic acid solution.
-
Collagen Staining: Stain with a 0.25% solution of Metanil Yellow in 2% acetic acid for 5-10 minutes.
-
Washing: Rinse briefly in 1% acetic acid.
-
Dehydration and Clearing: Dehydrate rapidly through graded alcohols and clear in xylene.
-
Mounting: Mount with a resinous mounting medium.
Congo Red Staining Protocol (Puchtler's Alkaline Method for Amyloid)
-
Deparaffinization and Hydration: Deparaffinize sections (8-10 µm thick) and bring to distilled water.
-
Alkaline Pre-treatment: Place slides in an alkaline sodium chloride solution for 20 minutes.
-
Congo Red Staining: Stain in a freshly prepared alkaline Congo Red solution for 20 minutes.
-
Washing: Rinse in three changes of absolute ethanol.
-
Clearing: Clear in xylene.
-
Mounting: Mount with a resinous mounting medium.
-
Microscopy: Examine under a polarizing microscope for apple-green birefringence, which is indicative of amyloid deposits.[8]
Oil Red O Staining Protocol (for Neutral Lipids)
Note: Use frozen sections as lipids are dissolved during paraffin embedding.
-
Section Preparation: Cut frozen sections at 8-10 µm and air dry.
-
Fixation: Fix in 10% neutral buffered formalin for 10 minutes.
-
Washing: Rinse briefly with running tap water, followed by a brief rinse in 60% isopropanol.
-
Oil Red O Staining: Stain with a freshly prepared Oil Red O working solution for 15 minutes.[9]
-
Differentiation: Briefly rinse in 60% isopropanol to remove excess stain.
-
Washing: Wash with distilled water.
-
Counterstaining (Optional): Lightly stain nuclei with Mayer's hematoxylin.
-
Mounting: Mount with an aqueous mounting medium or glycerine jelly.
Staining Mechanisms and Signaling Pathways
The interaction of these dyes with tissue components is governed by a combination of electrostatic forces, hydrogen bonding, and physical partitioning.
This compound G and Metanil Yellow Staining Mechanism
This compound G, a basic dye, carries a positive charge and binds to anionic (negatively charged) tissue components such as the phosphate groups of nucleic acids and the sulfate groups of glycosaminoglycans. Metanil Yellow, an acidic dye, is anionic and binds to cationic (positively charged) components, primarily the amino groups in proteins like collagen and cytoplasm.
Congo Red Staining Mechanism for Amyloid
The specificity of Congo Red for amyloid deposits is not based on simple electrostatic interactions but rather on the formation of hydrogen bonds with the β-pleated sheet structure characteristic of amyloid fibrils.[10][11] The linear, planar Congo Red molecules align themselves parallel to the long axis of the amyloid fibrils, creating a pseudocrystalline structure that exhibits birefringence.[10]
Oil Red O Lipid Staining Mechanism
Oil Red O is a lysochrome, a fat-soluble dye. Its staining mechanism is based on its greater solubility in lipids than in its solvent (typically isopropanol or propylene glycol). The dye physically partitions from the solvent into the intracellular lipid droplets.[9][12][13]
Conclusion
The selection of an appropriate azo dye is contingent upon the specific histological application and the target tissue component. This compound G serves as a reliable, general-purpose counterstain. Metanil Yellow offers excellent contrast for collagen and cytoplasm in trichrome methods. Congo Red remains the gold standard for the specific identification of amyloid deposits, though its carcinogenicity necessitates careful handling. Oil Red O is a highly effective and widely used stain for the visualization of neutral lipids. While direct quantitative comparisons of their staining efficacy are sparse, an understanding of their individual properties, optimal staining protocols, and mechanisms of action, as outlined in this guide, can empower researchers to make informed decisions for their histological studies. Careful consideration of the toxicity and handling requirements for each dye is also essential for safe laboratory practice.
References
- 1. Histology Stains - Embryology [embryology.med.unsw.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN112595698A - Application of oil red O and method for quantitatively detecting lipid in tissue or cell - Google Patents [patents.google.com]
- 5. Congo Red and amyloids: history and relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancement of histological detail using metanil yellow as counterstain in periodic acid Schiff's hematoxylin staining of glycol methacrylate tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Congo red stain: The gold standard for diagnosing amyloidosis - [pcc.oneamyloidosisvoice.com]
- 9. Binding of Congo Red to Amyloid Protofibrils of the Alzheimer Aβ9–40 Peptide Probed by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Binding modes of thioflavin T and Congo red to the fibril structure of amyloid-β(1–42) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative analysis of histological staining and fluorescence using ImageJ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Chrysodine Staining: Investigating Cross-Reactivity with Common Fixatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected performance of Chrysodine, a cationic azo dye, with various common histological fixatives. In the absence of direct comparative studies on this compound's cross-reactivity, this document extrapolates from the fundamental principles of fixation and staining to offer researchers a predictive framework for experimental design. The information presented herein is intended to guide the selection of fixatives to optimize this compound staining for diverse research applications.
Introduction to this compound and Fixation
This compound is a cationic, or basic, azo dye.[1][2] In histological applications, cationic dyes are electrostatically attracted to anionic (negatively charged) tissue components, such as the phosphate groups of nucleic acids in the nucleus and the sulfate groups of glycosaminoglycans in the extracellular matrix. Therefore, this compound is anticipated to stain these basophilic structures.
Fixation is a critical step in tissue preparation that preserves the structural integrity of cells and tissues, prevents autolysis and putrefaction, and prepares the tissue for subsequent staining.[3] The choice of fixative can significantly impact the staining outcome by altering the chemical properties and accessibility of cellular components. The two primary categories of fixatives are cross-linking fixatives (e.g., formalin, paraformaldehyde) and precipitating fixatives (e.g., alcohol-based).
Predicted Performance of this compound with Different Fixatives
The interaction between this compound and a fixed tissue sample is dependent on how the fixative has preserved the tissue's molecular components. The following table summarizes the expected outcomes of this compound staining with different fixatives based on their known mechanisms of action.
| Fixative Type | Fixative Examples | Mechanism of Action | Predicted Effect on this compound Staining |
| Cross-linking | 10% Neutral Buffered Formalin (NBF), 4% Paraformaldehyde (PFA) | Forms methylene bridges between proteins, preserving tissue morphology excellently. May mask some epitopes. | Good Morphological Preservation: Stained structures are likely to be well-defined. Potential for Reduced Staining Intensity: Cross-linking may partially mask the anionic sites that this compound binds to, potentially requiring an antigen retrieval-like step to enhance staining. |
| Precipitating | Ethanol, Methanol, Acetone | Dehydrate the tissue, causing proteins to precipitate and become insoluble. | Enhanced Staining Intensity: The precipitation of proteins may leave anionic sites more exposed, potentially leading to a stronger staining intensity with this compound. Potential for Morphological Artifacts: Can cause tissue shrinkage and some distortion of cellular architecture compared to cross-linking fixatives. |
| Complex | Bouin's Fluid (Picric Acid, Formaldehyde, Acetic Acid) | Combines cross-linking and precipitating actions. Picric acid is also a dye. | Variable Staining: The combination of fixation mechanisms can lead to a balance of good morphological preservation and staining intensity. The inherent yellow color of picric acid may interfere with the orange-yellow of this compound, requiring thorough washing. |
Experimental Protocol: Evaluating this compound Staining with Different Fixatives
The following is a generalized protocol to systematically evaluate the performance of this compound with various fixatives.
1. Tissue Preparation and Fixation:
-
Harvest fresh tissue and divide it into multiple sections of similar size.
-
Fix tissue sections in the following fixatives for the specified durations:
-
10% Neutral Buffered Formalin (NBF) for 24 hours at room temperature.
-
4% Paraformaldehyde (PFA) in PBS for 24 hours at 4°C.
-
70% Ethanol for 24 hours at room temperature.
-
Bouin's Fluid for 4-18 hours at room temperature.
-
2. Tissue Processing and Embedding:
-
Following fixation, dehydrate the tissue sections through a graded series of ethanol (70%, 95%, 100%).
-
Clear the tissue in xylene.
-
Infiltrate and embed the tissue in paraffin wax.
3. Sectioning:
-
Cut 5 µm thick sections from the paraffin-embedded blocks using a microtome.
-
Mount the sections on glass slides.
4. Deparaffinization and Rehydration:
-
Deparaffinize the sections in xylene.
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) to distilled water.
5. Staining:
-
Prepare a 0.5% aqueous solution of this compound.
-
Immerse the slides in the this compound solution for 5-10 minutes.
-
Briefly rinse in distilled water.
-
Differentiate in 70% ethanol for a few seconds to remove excess stain.
-
Dehydrate through 95% and 100% ethanol.
-
Clear in xylene.
6. Mounting:
-
Mount the coverslip with a resinous mounting medium.
7. Microscopic Evaluation:
-
Examine the slides under a light microscope.
-
Assess the staining intensity, localization, and specificity of this compound in the tissues fixed with different agents.
-
Evaluate the preservation of cellular and tissue morphology.
Experimental Workflow
The following diagram illustrates the key steps in the comparative evaluation of this compound staining with different fixatives.
Caption: Experimental workflow for comparing this compound staining across different fixatives.
Conclusion
The choice of fixative is paramount for successful histological staining. While specific experimental data for this compound's cross-reactivity is limited, this guide provides a theoretical framework to aid researchers in their experimental design. For applications requiring optimal morphological detail, a cross-linking fixative like 10% NBF or 4% PFA is recommended, with the caveat that staining intensity may need to be optimized. For studies where staining intensity is the primary concern and some morphological compromise is acceptable, an alcohol-based fixative may be preferable. It is strongly recommended that researchers perform a pilot study to empirically determine the most suitable fixative for their specific tissue and research question when using this compound.
References
Quantitative Analysis of Nuclear Staining: A Comparative Guide to Chrysodine and Modern Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Chrysodine, a traditional chromogenic stain, with modern fluorescent alternatives—DAPI, Hoechst 33342, and Propidium Iodide—for the quantitative analysis of nuclear staining intensity. We present a critical evaluation of their performance, supported by experimental data and detailed protocols, to facilitate informed decisions in experimental design.
Introduction
The precise quantification of cellular components is fundamental to understanding biological processes and evaluating the effects of therapeutic agents. Nuclear staining, in particular, is a cornerstone of cell-based assays, enabling the assessment of cell proliferation, apoptosis, and DNA content. Historically, chromogenic dyes like this compound were employed for these purposes. While effective for qualitative visualization, their suitability for robust quantitative analysis is limited compared to modern fluorescent probes. This guide explores the principles, protocols, and comparative performance of these distinct classes of nuclear stains.
Principles of Staining and Quantification
This compound: An Absorbance-Based Azo Dye
This compound is a cationic azo dye that binds to negatively charged molecules within the cell, most notably nucleic acids in the nucleus. Its quantification relies on absorbance microscopy, where the amount of light absorbed by the stained nuclei is measured. The staining intensity, therefore, is a function of dye concentration and the density of its binding sites.
Fluorescent Dyes: High-Sensitivity Nuclear Probes
Modern fluorescent dyes offer significant advantages for quantitative analysis. These dyes exhibit low intrinsic fluorescence but become highly fluorescent upon binding to DNA. This property results in a high signal-to-noise ratio, enabling sensitive and specific detection of nuclear DNA.
-
DAPI (4',6-diamidino-2-phenylindole) and Hoechst 33342 are cell-permeant, blue-emitting fluorescent dyes that bind to the minor groove of A-T rich regions of DNA.
-
Propidium Iodide (PI) is a cell-impermeant, red-emitting fluorescent dye that intercalates with DNA. Its inability to cross intact cell membranes makes it a valuable tool for identifying dead cells.
Comparative Performance: this compound vs. Fluorescent Dyes
| Feature | This compound | DAPI | Hoechst 33342 | Propidium Iodide |
| Principle of Detection | Absorbance of transmitted light | Fluorescence emission | Fluorescence emission | Fluorescence emission |
| Binding Target | Nucleic acids and other anionic molecules | A-T rich regions of DNA | A-T rich regions of DNA | Intercalates with DNA |
| Cell Permeability | Permeant | Permeant | Permeant | Impermeant (stains dead cells) |
| Excitation Max (nm) | Not applicable (Absorbance max ~449 nm) | ~358 | ~350 | ~535 |
| Emission Max (nm) | Not applicable | ~461 | ~461 | ~617 |
| Signal-to-Noise Ratio | Lower | High | High | High |
| Photostability | Generally high | Moderate | Moderate | Moderate |
| Toxicity | Potential mutagen | Low | Low | Low |
| Suitability for Live Cells | Yes | Yes | Yes | No (used to identify dead cells) |
Experimental Protocols
This compound Y Staining for Quantitative Absorbance Microscopy
Materials:
-
This compound Y powder
-
Distilled water
-
Ethanol (70%, 95%, 100%)
-
Xylene
-
Mounting medium
-
Microscope slides and coverslips
-
Cells cultured on coverslips
-
Fixative (e.g., 4% paraformaldehyde in PBS)
Procedure:
-
Fixation: Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash coverslips three times with PBS.
-
Staining Solution Preparation: Prepare a 0.1% (w/v) aqueous solution of this compound Y.
-
Staining: Immerse coverslips in the this compound Y solution for 5-10 minutes.
-
Dehydration: Dehydrate the samples through a graded series of ethanol (70%, 95%, 100%) for 1 minute each.
-
Clearing: Clear the samples in xylene for 2 minutes.
-
Mounting: Mount the coverslips onto microscope slides using a resinous mounting medium.
-
Image Acquisition: Acquire images using a brightfield microscope with a consistent light source intensity and exposure time.
-
Quantitative Analysis: Use image analysis software (e.g., ImageJ/Fiji) to measure the optical density of the stained nuclei.
Fluorescent Nuclear Staining for Quantitative Imaging
Materials:
-
DAPI, Hoechst 33342, or Propidium Iodide stock solution
-
Phosphate-Buffered Saline (PBS)
-
Mounting medium with antifade reagent
-
Cells cultured on coverslips or in imaging plates
-
Fixative (e.g., 4% paraformaldehyde in PBS) - for fixed-cell staining
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) - for fixed-cell staining
DAPI/Hoechst 33342 Staining Protocol (Fixed Cells):
-
Fixation: Fix cells with 4% paraformaldehyde for 15 minutes.
-
Washing: Wash three times with PBS.
-
Permeabilization: Incubate with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash three times with PBS.
-
Staining: Incubate with DAPI (1 µg/mL) or Hoechst 33342 (1 µg/mL) in PBS for 5 minutes at room temperature, protected from light.[1][2]
-
Washing: Wash three times with PBS.
-
Mounting: Mount coverslips with an antifade mounting medium.
-
Image Acquisition: Acquire images using a fluorescence microscope with appropriate filter sets (e.g., DAPI filter).
-
Quantitative Analysis: Measure the integrated fluorescence intensity of the nuclei using image analysis software.
Propidium Iodide Staining Protocol (Dead Cells):
-
Cell Culture: Culture cells in a suitable medium.
-
Staining: Add Propidium Iodide to the cell culture medium to a final concentration of 1-5 µg/mL.
-
Incubation: Incubate for 5-15 minutes at room temperature, protected from light.
-
Image Acquisition: Image the cells directly using a fluorescence microscope with a TRITC or similar filter set.
-
Quantitative Analysis: Quantify the number of PI-positive (dead) cells and their fluorescence intensity.
Visualization of Methodologies
References
A Comparative Guide to Chrysodine R and Chrysodine Y in Microscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Chrysodine R and this compound Y, two closely related azo dyes with applications in biological microscopy. Due to a lack of direct comparative studies in peer-reviewed literature, this document synthesizes available data on their individual properties and outlines experimental protocols for a comprehensive in-house evaluation.
Introduction
This compound R and this compound Y are synthetic azo dyes used as biological stains in histology and cytology. Both are commonly known by the synonym Basic Orange 2.[1][2][3] They impart a yellow-orange color to tissues and are particularly useful for staining cytoplasm, as well as certain cellular components in plant and animal specimens.[1][4] Understanding the nuanced differences in their chemical properties, performance, and safety is crucial for selecting the optimal dye for specific research applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound R and this compound Y is presented in Table 1. These properties are essential for preparing staining solutions and understanding the potential behavior of the dyes under various experimental conditions.
| Property | This compound R | This compound Y |
| C.I. Number | 11320 | 11270 |
| CAS Number | 4438-16-8 | 532-82-1 |
| Molecular Formula | C₁₃H₁₅ClN₄ | C₁₂H₁₃ClN₄ |
| Molecular Weight | 262.74 g/mol | 248.71 g/mol |
| Appearance | Dark yellow-orange to red-brown powder | Red-brown to orange powder |
| Melting Point | 165-166 °C | 118-118.5 °C |
| Solubility | Soluble in water, ethanol, acetone | Soluble in water and ethanol |
| Absorption Maximum (λmax) | ~440 nm[5][6] | 444 - 454 nm in H₂O[4] |
Performance in Microscopy: A Framework for Comparison
As direct comparative data on staining performance is scarce, this section provides a framework of experimental protocols to enable researchers to conduct their own evaluations.
Experimental Workflow for Comparative Staining
The following diagram outlines a general workflow for a comparative study of this compound R and this compound Y.
Figure 1. General experimental workflow for comparing this compound R and Y.
Staining Protocols
3.2.1. General Histological Staining Protocol (Hypothetical)
This protocol is a general guideline and should be optimized for specific tissue types and applications.
-
Deparaffinize and Rehydrate: Immerse slides in xylene (2 changes, 5 minutes each), followed by a graded series of ethanol (100%, 95%, 70%; 3 minutes each) and finally in distilled water.
-
Staining:
-
Prepare 0.5% (w/v) solutions of this compound R and this compound Y in distilled water.
-
Immerse separate sets of slides in the this compound R and this compound Y solutions for 5-10 minutes.
-
-
Dehydration: Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%; 3 minutes each).
-
Clearing and Mounting: Clear in xylene (2 changes, 5 minutes each) and mount with a suitable mounting medium.
3.2.2. ACN Staining Protocol for this compound Y
This compound Y is reported for use in ACN (Astra Blue, Chrysoidine, Neufuchsin) staining.[4][7] This method is often used in plant histology.
-
Deparaffinize and Rehydrate sections as described above.
-
Stain with Astra Blue: Immerse slides in 0.5% Astra Blue in 2% tartaric acid for 5-10 minutes. Rinse with distilled water.
-
Stain with this compound Y: Immerse slides in 0.5% aqueous this compound Y solution for 5 minutes. Rinse with distilled water.
-
Stain with Neufuchsin: Immerse slides in a basic fuchsin solution for 5-10 minutes.
-
Dehydrate, Clear, and Mount as described in the general protocol.
Performance Evaluation Protocols
Staining Efficiency
Staining efficiency can be qualitatively assessed by microscopic examination of the staining intensity and localization within the tissue or cells. For a quantitative comparison, image analysis software can be used to measure the signal intensity in specific regions of interest.
Photostability Assay
Photostability, or the resistance to photobleaching, is a critical parameter for fluorescent microscopy applications. Although this compound dyes are primarily used for bright-field microscopy, they may exhibit some fluorescence.
-
Sample Preparation: Prepare slides stained with this compound R and this compound Y.
-
Image Acquisition:
-
Select a region of interest and acquire an initial image using a fluorescence microscope with appropriate filter sets.
-
Continuously expose the selected region to the excitation light for a defined period (e.g., 5 minutes), acquiring images at regular intervals (e.g., every 30 seconds).
-
-
Data Analysis:
Cytotoxicity Assay
Evaluating the potential toxicity of the dyes is essential, especially for live-cell imaging applications.
-
Cell Culture: Plate cells in a multi-well plate and allow them to adhere overnight.
-
Dye Incubation: Treat the cells with a range of concentrations of this compound R and this compound Y for a relevant incubation period (e.g., 24 hours). Include an untreated control.
-
Viability Assay: Perform a standard cell viability assay, such as the MTT or PrestoBlue assay, according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of viable cells for each dye concentration compared to the untreated control. A higher percentage of viable cells indicates lower cytotoxicity.
Safety and Handling
Both this compound R and this compound Y are azo dyes and should be handled with caution. Azo dyes are known to be potential mutagens and may be harmful if swallowed or inhaled.[5]
-
Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle the dyes in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of the powder and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for each dye for detailed safety information.
The logical relationship for the comparative study is illustrated in the following diagram:
References
- 1. CI Basic Orange 2 Manufacturers & Suppliers in Mumbai,India [colorantsgroup.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Basic orange dyes, Basic orange 2, Chrysoidine G [xcwydyes.com]
- 4. Chrysoidine Y (C. I. 11270), 50 g, CAS No. 532-82-1 | Dyes | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]
- 5. Buy Chrysoidine R | 4438-16-8 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. Chrysoidine Y (C. I. 11270), 10 g, CAS No. 532-82-1 | Dyes | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - Austria [carlroth.com]
- 8. Photobleaching - Wikipedia [en.wikipedia.org]
- 9. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Chrysodine vs. Natural Dyes: A Comparative Guide for Cellular Staining Applications
In the fields of cellular biology, histology, and drug development, the choice of staining agents is critical for accurate visualization and analysis. While natural dyes have a long history of use, synthetic dyes, such as Chrysodine, offer distinct advantages in terms of consistency, stability, and cost-effectiveness. This guide provides an objective comparison of this compound and natural dyes for specific applications, supported by a detailed experimental protocol for assessing cell viability.
Performance Comparison: this compound vs. Natural Dyes
This compound, a synthetic azo dye, provides a reliable and reproducible staining performance, which is often a challenge with natural dyes due to their inherent variability.[1][2][3] The purity and consistency of synthetic dyes like this compound ensure uniform staining across multiple experiments, a crucial factor for quantitative analysis.[1] In contrast, the composition and concentration of coloring agents in natural dyes can vary significantly depending on the source, extraction method, and storage conditions, leading to inconsistent results.[2][3]
| Feature | This compound (Synthetic Dye) | Natural Dyes (e.g., Anthocyanins, Henna) |
| Purity & Consistency | High (>99% for microscopy grade)[4] | Variable, dependent on source and extraction method[2][3] |
| Photostability | Generally high, resistant to fading[1] | Generally low to moderate, prone to fading with light exposure[5] |
| Staining Intensity | Strong and consistent[1] | Can be weaker and variable, often requiring mordants[1][3] |
| Reproducibility | High, due to standardized manufacturing[1] | Low, due to natural variations in the source material[2][3] |
| Cost-effectiveness | Generally lower cost for large-scale production[3] | Can be more expensive due to labor-intensive extraction and processing[5] |
| Toxicity | Potential for cytotoxicity and genotoxicity at high concentrations[6] | Generally low toxicity, but some natural dyes and mordants can be toxic[7] |
| Eco-friendliness | Production can involve hazardous chemicals[3] | Biodegradable and from renewable resources[3][8] |
Logical Comparison of Dye Characteristics
The choice between this compound and natural dyes often involves a trade-off between performance and biocompatibility. The following diagram illustrates the key decision-making factors.
Caption: Logical flow of advantages and disadvantages for this compound and natural dyes.
Experimental Protocol: Comparative Analysis of Cell Viability Staining
This protocol provides a methodology for comparing the efficacy of this compound G and a natural dye (anthocyanin extract from red cabbage) for vital staining to differentiate between live and dead cells.
Objective: To compare the staining performance, photostability, and cytotoxicity of this compound G and a natural anthocyanin dye for the assessment of cell viability in a mammalian cell line (e.g., HeLa or U2-OS).
Materials:
-
Dyes:
-
This compound G (microscopy grade)[9]
-
Red cabbage
-
-
Cells:
-
HeLa or U2-OS cells cultured in Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
-
Reagents:
-
Phosphate-Buffered Saline (PBS)
-
Ethanol (70% for inducing cell death)
-
Distilled water
-
Mounting medium
-
-
Equipment:
-
Cell culture plates (96-well, black, clear bottom for fluorescence microscopy)
-
Fluorescence microscope with appropriate filter sets (DAPI for this compound G - approximate Ex/Em: 350/460 nm, and a broader spectrum for anthocyanin)
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Spectrophotometer
-
Methodology:
-
Preparation of Dye Solutions:
-
This compound G Stock Solution (1 mg/mL): Dissolve 10 mg of this compound G in 10 mL of distilled water. Store at 4°C, protected from light. The working solution is prepared by diluting the stock solution in PBS to a final concentration of 1-5 µg/mL.
-
Anthocyanin Extract: Finely chop 100g of red cabbage leaves and boil in 200 mL of distilled water for 15 minutes. Cool and filter the extract. The pH can be adjusted to ~7.0 using NaOH or HCl. The final concentration for staining may need to be optimized.
-
-
Cell Culture and Treatment:
-
Seed HeLa or U2-OS cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
To create a population of dead cells, treat a subset of wells with 70% ethanol for 30 minutes. Aspirate the ethanol and wash twice with PBS.
-
-
Staining Procedure:
-
Prepare separate staining solutions of this compound G and the anthocyanin extract in PBS.
-
Aspirate the culture medium from the wells containing both live and dead cells.
-
Add 100 µL of the respective dye solutions to the wells.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Microscopy and Data Acquisition:
-
After incubation, wash the cells twice with PBS.
-
Add 100 µL of fresh PBS or a suitable mounting medium.
-
Image the cells using a fluorescence microscope. Capture images of both live and dead cell populations stained with each dye.
-
For photostability assessment, continuously expose a stained area to the excitation light and capture images at regular intervals (e.g., every 30 seconds for 5 minutes).
-
-
Data Analysis:
-
Staining Efficacy: Quantify the fluorescence intensity of stained dead cells versus the background fluorescence of live cells for both dyes.
-
Photostability: Measure the rate of fluorescence decay from the time-lapse images.
-
Cytotoxicity: To assess the toxicity of the dyes themselves, treat live cells with varying concentrations of each dye for an extended period (e.g., 24 hours) and then perform a standard viability assay (e.g., MTT assay).
-
Experimental Workflow
The following diagram outlines the key steps in the comparative experimental workflow.
Caption: Experimental workflow for comparing this compound and natural dyes.
Conclusion
For applications in research and drug development that demand high reproducibility, consistency, and stability, this compound presents clear advantages over natural dyes. Its synthetic nature allows for stringent quality control, ensuring reliable results in quantitative cellular and histological analyses.[1][10] While natural dyes offer benefits in terms of environmental friendliness and low toxicity, their inherent variability and lower stability can be significant limitations in a research setting.[2][3][8] The provided experimental protocol offers a framework for researchers to empirically evaluate these dyes for their specific applications, enabling an informed choice based on the balance between performance and biocompatibility.
References
- 1. Comparing Natural and Synthetic Dyes for Textile Printing [colourinn.in]
- 2. rifo-lab.com [rifo-lab.com]
- 3. wearkent.com [wearkent.com]
- 4. Buy CHRYSOIDINE R for Microscopy - Best Price, High-Quality Dye [abchemicalindustries.com]
- 5. thegoodtrade.com [thegoodtrade.com]
- 6. Chrysoidine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ijbpas.com [ijbpas.com]
- 8. krendall.it [krendall.it]
- 9. Chrysoidine G for microscopy Bact., Bot., Vit. 532-82-1 [sigmaaldrich.com]
- 10. chemimpex.com [chemimpex.com]
Assessing the Specificity of Chrysodine for Cellular Components: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of Chrysodine's specificity for cellular components against well-established fluorescent dyes. While historically used as a general biological stain, particularly in histology and microbiology, evidence for its specific application in identifying distinct organelles within mammalian cells is notably absent in contemporary research. This document aims to provide clarity on the appropriate applications of this compound and to guide researchers toward more specific and validated tools for organelle staining.
Introduction to this compound
This compound, also known as Chrysoidine G/Y or Basic Orange 2, is a cationic azo dye.[1] Its primary documented applications are in the staining of bacteria, plant cells, and for general histological purposes.[2] While its cationic nature suggests a potential to interact with negatively charged cellular structures, there is a lack of peer-reviewed studies demonstrating its specific accumulation in or labeling of particular organelles such as lysosomes or mitochondria in mammalian cells.
Comparison with Specific Organelle Stains
For researchers requiring precise and reliable identification of cellular organelles, a variety of highly specific fluorescent probes are commercially available. These dyes have been extensively validated and are widely used in cell biology research. Below is a comparison of Chrysoidine with leading alternatives for lysosome and mitochondria staining.
Lysosome Staining
Lysosomes are acidic organelles crucial for cellular degradation and recycling pathways. Effective lysosomal stains are typically weak bases that accumulate in these low-pH environments.
Table 1: Comparison of Dyes for Lysosome Staining
| Feature | This compound G/Y (Basic Orange 2) | LysoTracker™ Dyes |
| Specificity for Lysosomes | Not demonstrated in mammalian cells. | High specificity for acidic organelles.[3][4] |
| Mechanism of Action | General electrostatic interactions as a cationic dye.[5] | Weakly basic amines that become protonated and trapped in the acidic lumen of lysosomes.[6] |
| Live/Fixed Cell Staining | Primarily used as a vital stain in some contexts (e.g., yeast).[1] | Primarily for live cells, as the acidic pH gradient is required for accumulation.[3] |
| Photostability | Data not available for fluorescence microscopy applications. | Generally good, with some variations between different color versions. Far-red versions tend to be more photostable.[4] |
| Toxicity | Moderate acute toxicity has been reported.[7] | Low cytotoxicity at recommended working concentrations.[8] |
| Signal-to-Noise Ratio | Not characterized for organelle staining. | High, due to specific accumulation in lysosomes.[9] |
| Excitation/Emission (nm) | Not typically used for fluorescence; absorption max ~449 nm in water.[7] | Varies by color (e.g., LysoTracker Green DND-26: ~504/511 nm; LysoTracker Red DND-99: ~577/590 nm).[4] |
Mitochondria Staining
Mitochondria, the powerhouses of the cell, maintain a membrane potential that is often exploited for specific staining.
Table 2: Comparison of Dyes for Mitochondria Staining
| Feature | This compound G/Y (Basic Orange 2) | MitoTracker™ Dyes | Janus Green B |
| Specificity for Mitochondria | Not demonstrated. | High specificity for mitochondria.[10] | Historically used as a supravital stain for mitochondria.[11] |
| Mechanism of Action | General electrostatic interactions.[5] | Accumulate in active mitochondria due to the mitochondrial membrane potential. Some variants are also thiol-reactive for covalent labeling.[10] | Accumulates in mitochondria and is reduced by mitochondrial dehydrogenases, leading to a color change.[8] |
| Live/Fixed Cell Staining | Vital stain in some contexts.[1] | Primarily for live cells, though some variants can be fixed.[10][12] | Supravital stain for live cells.[13][14] |
| Photostability | Data not available. | Generally good, with variations between different color versions.[12] | Not typically used for fluorescence microscopy. |
| Toxicity | Moderate acute toxicity.[7] | Low cytotoxicity at working concentrations.[12] | Can be toxic at higher concentrations. |
| Signal-to-Noise Ratio | Not characterized. | High, due to specific accumulation.[12] | Dependent on enzymatic activity.[8] |
| Excitation/Emission (nm) | Not applicable for fluorescence. | Varies by color (e.g., MitoTracker Green FM: ~490/516 nm; MitoTracker Red CMXRos: ~579/599 nm).[10] | Not a fluorescent dye. |
Experimental Protocols
Detailed protocols for using specific organelle stains are crucial for reproducible results. While a specific protocol for mammalian organelle staining with Chrysoidine is not available due to a lack of evidence for this application, a general protocol for LysoTracker and MitoTracker staining is provided below.
Protocol for Staining Lysosomes with LysoTracker™ Dyes
-
Cell Preparation: Plate cells on a suitable imaging dish or slide and culture until they reach the desired confluency.
-
Reagent Preparation: Prepare a working solution of LysoTracker™ dye in pre-warmed cell culture medium. The final concentration typically ranges from 50-100 nM.
-
Staining: Remove the culture medium from the cells and add the LysoTracker™ working solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C.
-
Imaging: The cells can be imaged directly without a wash step.
Protocol for Staining Mitochondria with MitoTracker™ Dyes
-
Cell Preparation: Plate cells on an imaging-appropriate vessel and culture to the desired density.
-
Reagent Preparation: Prepare a working solution of MitoTracker™ dye in pre-warmed cell culture medium. The final concentration typically ranges from 20-200 nM.
-
Staining: Replace the culture medium with the MitoTracker™ working solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C.
-
Wash: Remove the staining solution and wash the cells with pre-warmed medium.
-
Imaging: Image the cells in fresh, pre-warmed medium.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for staining live cells with specific organelle dyes, highlighting the straightforward nature of these protocols.
Logical Relationship of Dye Specificity
The specificity of a fluorescent dye for a particular organelle is paramount for accurate biological interpretation. The following diagram illustrates the logical assessment of a dye's utility for organelle-specific imaging.
Conclusion
Based on available scientific literature, this compound (Basic Orange 2) is not a specific stain for any particular cellular organelle in mammalian cells. Its use is more appropriately suited for general histological applications and the staining of non-mammalian cells like bacteria and yeast. For researchers aiming to visualize and study specific cellular components such as lysosomes and mitochondria, the use of well-characterized and validated fluorescent probes like the LysoTracker™ and MitoTracker™ series is strongly recommended. These alternatives offer high specificity, well-established protocols, and robust performance, ensuring the generation of reliable and interpretable data in cellular imaging experiments.
References
- 1. クリソイジン G suitable for microscopy | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. LysoTracker is a marker of differentiated alveolar type II cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LysoTracker | AAT Bioquest [aatbio.com]
- 5. abmole.com [abmole.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. techmate.co.uk [techmate.co.uk]
- 8. Live Cell Fluorescent Organelle Dyes [sigmaaldrich.com]
- 9. biotium.com [biotium.com]
- 10. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Chrysoidine G I CAS#: 532-82-1 I azoic dye (cationic dye I InvivoChem [invivochem.com]
- 12. biotium.com [biotium.com]
- 13. Chrysoidine Y (C. I. 11270), 10 g, CAS No. 532-82-1 | Dyes | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - Austria [carlroth.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of Chrysodine and Bismarck Brown in Research Applications
For researchers, scientists, and drug development professionals, the selection of appropriate staining reagents is a critical step in ensuring the accuracy and reliability of experimental results. Chrysodine and Bismarck Brown, two of the earliest synthesized azo dyes, have long been utilized in various histological and cytological applications. This guide provides an objective comparison of their performance, supported by available experimental data, to aid in the selection of the most suitable dye for specific research needs.
At a Glance: this compound vs. Bismarck Brown
| Feature | This compound | Bismarck Brown Y |
| Dye Class | Monoazo | Diazo |
| Color | Reddish-brown to Orange | Yellow to Brown |
| Primary Applications | Biological and histological staining, used as a dye in oils, fats, and waxes.[1] | Staining of acid mucins, mast cell granules, cartilage, and bone; constituent of Papanicolaou stain; counterstain for Victoria blue R.[2][3][4] |
| Solubility | Soluble in water and alcohol.[5] | Soluble in water (1.36%) and ethanol (1.36%).[6] |
Staining Performance and Applications
Both this compound and Bismarck Brown are effective biological stains, but their specific applications and performance characteristics differ.
This compound is a versatile dye used for general histological and biological staining.[1][5] It imparts a reddish-brown to orange color to tissues. While specific quantitative data on its staining efficiency compared to other dyes is limited in the reviewed literature, its solubility in both water and alcohol allows for flexibility in stain preparation.[5]
Bismarck Brown Y is particularly noted for its ability to stain specific cellular components. It stains acid mucins yellow and mast cell granules brown.[2][4] It can be used for staining living cells and is also employed in staining cartilage in bone specimens.[2] Furthermore, Bismarck Brown Y is a component of the widely used Papanicolaou stain for cytological preparations and can serve as a counterstain for other dyes like Victoria blue R in the identification of acid-fast microorganisms.[2] A modified Bismarck Brown staining protocol, which includes a haematoxylin counterstain, has been shown to provide superb contrast, making it highly suitable for the detailed analysis of soft tissue mast cells.
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. Below are representative staining protocols for this compound and Bismarck Brown.
This compound Staining Protocol (General)
A standard protocol for this compound staining in histology involves the following steps:
-
Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol to distilled water.
-
Staining: Slides are immersed in a 0.5% aqueous solution of this compound for 5-10 minutes.
-
Rinsing: Excess stain is removed by rinsing briefly in distilled water.
-
Dehydration: Sections are dehydrated through a graded series of ethanol.
-
Clearing and Mounting: Slides are cleared in xylene and mounted with a resinous mounting medium.
Modified Bismarck Brown Staining for Mast Cells
This protocol enhances the visualization of mast cells by providing nuclear counterstaining:
-
Deparaffinization and Rehydration: Deparaffinize sections with xylene and rehydrate to 70% ethanol.
-
Staining: Immerse slides in a solution of 500 mg Bismarck Brown in 80 ml of 96% ethanol and 10 ml of 1N HCl for 2 hours at room temperature.
-
Differentiation: Briefly differentiate in 70% ethanol (3 changes).
-
Counterstaining: Transfer sections to a standard Mayer's haematoxylin solution for counterstaining.
-
Blueing: "Blue" the sections in tap water.
-
Dehydration, Clearing, and Mounting: Dehydrate through a graded series of ethanol, clear in xylene, and mount with Entellan.
Toxicity and Mutagenicity
The safety of laboratory reagents is a paramount concern. Both this compound and Bismarck Brown, as azo dyes, have been investigated for their toxic and mutagenic potential.
Quantitative Toxicity Data
| Compound | Test Organism | Route of Administration | LD50 | Reference |
| This compound (Solvent Orange 3) | Rat | Oral | 1532 mg/kg bw | [7] |
| Bismarck Brown Y | Rat | Oral | N/A | [2] |
N/A - Not Available in the reviewed literature.
Mutagenicity Comparison: Ames Test
A key study directly compared the mutagenic potency of various commercial samples of this compound and Bismarck Brown dyes using the Salmonella typhimurium/mammalian microsomal mutagenicity assay (Ames test). The results indicated that both dyes can be mutagenic, and their potency is influenced by their chemical structure, specifically the presence of methyl substitutions. Dyes with methyl groups were found to be more potent mutagens than their non-methylated counterparts. This mutagenic activity was observed with both human and rat metabolic preparations.
Metabolic Pathways and Mechanism of Action
The biological effects of azo dyes, including their mutagenicity, are often linked to their metabolic activation.
General Metabolic Activation of Azo Dyes
Azo dyes are typically metabolized through a two-step process. The initial step involves the reductive cleavage of the azo bond (-N=N-) by azoreductase enzymes, which can be found in the liver and intestinal microflora. This reduction leads to the formation of aromatic amines. These aromatic amines can then undergo further metabolic activation, primarily through N-oxidation by cytochrome P450 enzymes, to form highly reactive intermediates that can bind to DNA and other macromolecules, leading to mutations and potentially cancer.
Metabolic Pathway of this compound
The metabolism of this compound follows the general pathway for azo dyes. It undergoes reductive cleavage of the azo bond to form aromatic amines, including aniline and 1,2,4-triaminobenzene. These amines can then be metabolically activated through N-oxidation to produce reactive species capable of binding to DNA.
Conclusion
Both this compound and Bismarck Brown are valuable tools in the researcher's arsenal of histological stains. The choice between them should be guided by the specific application and the cellular components of interest. Bismarck Brown offers greater specificity for certain structures like mast cells and acid mucins, with modified protocols available to enhance contrast. This compound serves as a reliable general-purpose stain.
From a safety perspective, both dyes exhibit mutagenic potential, particularly after metabolic activation. The available data suggests that this compound has a defined oral LD50 in rats, while such specific quantitative data for Bismarck Brown is not as readily available in the reviewed literature. Researchers should handle both compounds with appropriate safety precautions, including the use of personal protective equipment, to minimize exposure. The selection of either dye should be made with a clear understanding of its staining properties and potential hazards.
References
- 1. 10114-58-6 CAS | BISMARCK BROWN Y (G) | Biological Stains and Dyes | Article No. 01998 [lobachemie.com]
- 2. resources.finalsite.net [resources.finalsite.net]
- 3. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bismarck brown Y - Wikipedia [en.wikipedia.org]
- 5. Ames test - Wikipedia [en.wikipedia.org]
- 6. szabo-scandic.com [szabo-scandic.com]
- 7. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Chrysodine
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as the azo dye Chrysodine, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only prevents potential hazards but also ensures regulatory compliance.
This compound and its variants are classified with specific handling and disposal requirements due to their potential health and environmental risks. This compound Y, for instance, is known to be harmful if swallowed, a skin and eye irritant, and is suspected of causing genetic defects.[1][2][3] Furthermore, many forms of this compound are very toxic to aquatic life with long-lasting effects, making it imperative to prevent their release into the environment.[1][3]
Immediate Safety and Spill Response
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and contamination.
For Minor Spills:
-
Remove Ignition Sources: Eliminate any potential sources of ignition in the vicinity.[4]
-
Ensure Personal Protection: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][4]
-
Contain the Spill: Use dry clean-up procedures and avoid generating dust.[4]
-
Collect the Residue: Carefully sweep or vacuum the spilled material and place it into a suitable, labeled, and sealed container for disposal.[1][4]
-
Decontaminate the Area: Wash the spill area thoroughly with large amounts of water.[4]
-
Prevent Environmental Release: Crucially, prevent runoff from entering drains or waterways.[1][4]
For Major Spills:
-
Evacuate the area and alert personnel.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency responders, providing them with the location and nature of the hazard.[4]
Quantitative Hazard Data for this compound Variants
For quick reference, the hazard classifications for different this compound variants are summarized below. This information is critical for conducting risk assessments and determining the necessary handling precautions.
| Hazard Statement | This compound Y (C.I. 11270) | This compound G | This compound R (C.I. 11320) |
| Acute Oral Toxicity | Harmful if swallowed[1][2] | Not Classified | Not Classified[5][6] |
| Skin Irritation | Causes skin irritation[1][2] | Not Classified | Not Classified[5][6] |
| Serious Eye Damage | Causes serious eye damage[1][2] | Not Classified | Not Classified[5][6] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects[1][2] | Not Classified | Not Classified[5][6] |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects[1][3] | Environmental hazard[4] | Not Classified as hazardous to the aquatic environment[5] |
Note: Classifications are based on available Safety Data Sheets (SDS). It is crucial to consult the specific SDS for the particular product in use.
Step-by-Step Disposal Protocol for this compound Waste
The following procedure outlines the necessary steps for the safe and compliant disposal of this compound waste, from the point of generation to final removal from the laboratory.
-
Segregation of Waste:
-
At the point of generation, collect all this compound waste (solid residues, contaminated labware, and solutions) in a dedicated, properly labeled hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. Specifically, avoid mixing with strong oxidizing agents.[4] General laboratory practice dictates segregating organic solvents, toxic metals, and inorganic chemicals.[7]
-
-
Containerization:
-
Use a container that is chemically compatible with this compound. Plastic containers are often preferred for chemical waste.[8]
-
The container must be in good condition, leak-proof, and have a secure, tight-fitting lid to prevent spills.[7][9]
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name ("this compound") and any associated hazards (e.g., "Toxic," "Environmental Hazard").
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Arrange for Professional Disposal:
-
This compound waste must not be disposed of down the drain or in regular trash.[1][5][8]
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[1][8]
-
Disposal methods may include incineration in a chemical scrubber or other approved techniques for hazardous materials.[1]
-
-
Documentation:
-
Maintain accurate records of the waste generated, including the amount and date of accumulation, as required by institutional and national regulations like the Resource Conservation and Recovery Act (RCRA).[9]
-
Disposal Workflow Diagram
The logical flow for the proper disposal of this compound waste is illustrated in the diagram below. This workflow ensures safety and compliance at each stage of the process.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. carlroth.com [carlroth.com]
- 6. carlroth.com [carlroth.com]
- 7. acewaste.com.au [acewaste.com.au]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. danielshealth.com [danielshealth.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Chrysodine
For researchers, scientists, and drug development professionals, the safe handling of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for working with Chrysodine, a synthetic azo dye. Adherence to these procedures is critical to ensure personal safety and the integrity of your research.
This compound and its salts are classified as hazardous substances, with potential risks including skin and eye irritation, and it is suspected of causing genetic defects.[1] Therefore, stringent safety protocols must be followed during handling, storage, and disposal.
Operational Plan: From Preparation to Post-Experiment
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination. This operational plan outlines the necessary steps for a safe workflow.
1. Engineering Controls and Preparation:
-
Ventilation: Always handle this compound in a well-ventilated area.[2][3] The use of local exhaust ventilation is recommended to keep airborne concentrations low.[4]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[4][5]
-
Restricted Access: Limit access to the handling area to authorized personnel only.
2. Personal Protective Equipment (PPE):
-
Hand Protection: Wear suitable chemical-resistant gloves.[6][7] Nitrile rubber gloves with a material thickness of >0.11 mm are a suitable option, offering a breakthrough time of >480 minutes.[6] Always inspect gloves for any signs of degradation or puncture before use and dispose of them in accordance with laboratory procedures after handling this compound.[7]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[2] However, chemical goggles or a face shield are recommended, especially when there is a risk of splashing or dust generation.[4][8] Contact lenses should be avoided as they can absorb and concentrate irritants.[2]
-
Skin and Body Protection: A lab coat or overalls should be worn to protect street clothing.[2] In situations with a higher risk of exposure, a complete suit protecting against chemicals may be necessary.[7]
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator with a particulate filter should be used.[6][7]
3. Safe Handling Practices:
-
Avoid Dust Formation: Handle this compound carefully to avoid generating dust.[2][7]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[2][3][4] Wash hands thoroughly with soap and water after handling this compound and before leaving the work area.[2][3][4]
-
Container Management: Keep this compound containers tightly closed when not in use.[4] Ensure all containers are clearly labeled.[2]
4. Spill Management:
-
Minor Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Use dry clean-up procedures; avoid sweeping or any action that could generate dust.[2][3]
-
Dampen the spilled solid material with water to minimize dust, then transfer it to a suitable, labeled container for disposal.[9]
-
Alternatively, use a vacuum cleaner equipped with a HEPA filter.
-
Decontaminate the spill area with soap and water.[9]
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your supervisor and the appropriate safety personnel.
-
Only trained personnel with the proper PPE and equipment should handle major spills.
-
5. Decontamination:
-
Personnel:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes.[4][9] Seek medical attention if irritation develops.[2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Seek immediate medical attention.[2][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink.[9] Seek immediate medical attention.[4][9]
-
-
Equipment and Surfaces:
Disposal Plan: Responsible Waste Management
Proper disposal of this compound waste is essential to protect the environment and comply with regulations.
-
Waste Characterization: this compound waste should be considered hazardous.
-
Containerization: Collect all this compound waste, including contaminated PPE and cleaning materials, in a designated, clearly labeled, and sealed container.[2]
-
Storage: Store waste containers in a secure area away from incompatible materials.
-
Disposal: Dispose of this compound waste through a licensed hazardous waste disposal company.[2][7] Do not dispose of this compound down the drain or in the regular trash.[7] Follow all local, regional, and national regulations for hazardous waste disposal.
Quantitative Data Summary
| Parameter | Value | Source |
| Occupational Exposure Limits | No specific exposure limits have been established. Airborne concentrations should be kept as low as practically possible. | [1] |
| Glove Material | Nitrile Rubber | [6] |
| Glove Thickness | >0.11 mm | [6] |
| Glove Breakthrough Time | >480 minutes (permeation: level 6) | [6] |
Visualizing the Workflow for Safe Handling of this compound
To further clarify the procedural steps for safely handling this compound, the following diagram illustrates the logical workflow from initial preparation to final disposal.
Caption: Logical workflow for the safe handling of this compound from preparation to disposal.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Textile azo dye decolorization and detoxification using bacteria isolated from textile effluents [biotechnologia-journal.org]
- 3. [PDF] Textile azo dye decolorization and detoxification using bacteria isolated from textile effluents | Semantic Scholar [semanticscholar.org]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Decolourization of Azo-Dyes by Bacterial Consortium – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. The decolorization and degradation of azo dyes by two Stenotrophomonas strains isolated from textile effluent (Tepetitla, Mexico) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chrysoidine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
